Bradykinin B1 receptor antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19F5N2O4 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate |
InChI |
InChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1 |
InChI Key |
PONSWFOKRNNNTR-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bradykinin (B550075) B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of chronic inflammation and pain.[1] Unlike the constitutively expressed B2 receptor, B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammatory mediators, and bacterial endotoxins.[2][3] Its activation by the metabolite des-Arg(9)-bradykinin triggers a cascade of intracellular signaling events that contribute to sustained inflammation, hyperalgesia, and increased vascular permeability.[1] Consequently, B1R has emerged as a key therapeutic target for a range of inflammatory disorders. This guide provides a detailed examination of the B1R signaling pathway and the core mechanism by which its antagonists operate, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Bradykinin B1 Receptor and its Endogenous Ligand
Bradykinin, a nine-amino-acid peptide, is a potent inflammatory mediator.[4] It is rapidly processed in plasma by carboxypeptidases to form des-Arg(9)-bradykinin, the primary endogenous agonist for the B1 receptor.[5][6] The inducible nature of B1R expression makes it a highly specific marker for pathological conditions, as its activation is intrinsically linked to sites of tissue injury and chronic inflammation.[1][7] This contrasts with the B2 receptor, which is widely expressed and mediates the acute physiological effects of bradykinin.[7][8]
B1 Receptor Signaling Pathway
The B1R primarily couples to Gq/11 proteins to initiate its signaling cascade.[9] The binding of an agonist like des-Arg(9)-bradykinin induces a conformational change in the receptor, leading to the activation of its associated G protein. This sets off a well-defined downstream pathway:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10]
-
Downstream Effects: This surge in intracellular calcium is a critical signaling event that leads to various cellular responses, including the activation of protein kinase C (PKC) by DAG, nitric oxide production, prostaglandin (B15479496) release, and the sensitization of nociceptive neurons.[5] This signaling contributes to vasodilation, increased vascular permeability, and the perception of pain.[1][5]
References
- 1. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 2. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
The Discovery and Development of Bradykinin B1 Receptor Antagonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in the body's response to injury and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically expressed at low levels in healthy tissues. However, its expression is rapidly and significantly upregulated in response to tissue damage and pro-inflammatory mediators, making it a highly attractive therapeutic target for a range of inflammatory and chronic pain conditions. This technical guide provides an in-depth overview of the discovery and development of bradykinin B1 receptor antagonists, from the elucidation of the receptor's signaling pathways to the evolution of various chemical series of antagonists and the key experimental protocols used in their evaluation.
Bradykinin B1 Receptor Signaling Pathway
The bradykinin B1 receptor is primarily coupled to the Gq/11 family of G-proteins.[1] Upon activation by its endogenous agonists, such as des-Arg⁹-bradykinin, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This process is fundamental to the pro-inflammatory and nociceptive effects mediated by the B1R.
The canonical signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. Some studies also suggest a potential link to the inhibition of adenylyl cyclase and the involvement of ryanodine (B192298) receptors in calcium mobilization. The sustained elevation of intracellular calcium activates various downstream effectors, ultimately leading to cellular responses such as nitric oxide production, prostaglandin (B15479496) release, and the expression of pro-inflammatory mediators.[2][3]
Caption: Bradykinin B1 Receptor Signaling Pathway.
Discovery and Chemical Evolution of B1 Receptor Antagonists
The development of B1 receptor antagonists has progressed from early peptide-based compounds to more recent non-peptide small molecules with improved pharmacokinetic properties.
Peptide-Based Antagonists
The initial exploration of B1R antagonists focused on modifications of the endogenous ligands. The first generation of peptide antagonists were instrumental in the initial pharmacological characterization of the B1R. However, these early compounds often suffered from limitations such as partial agonism and poor metabolic stability.[4]
Subsequent generations of peptide antagonists, such as R-715 and B-9958 , were developed with enhanced potency, selectivity, and resistance to degradation.[4] These compounds have been valuable research tools for elucidating the role of the B1R in various disease models.
Non-Peptide Antagonists
The quest for orally bioavailable B1R antagonists with better drug-like properties led to the discovery and development of several classes of non-peptide small molecules. These compounds have been identified through high-throughput screening and rational drug design. The major chemical series include:
-
Arylsulfonamides: This class is characterized by a central arylsulfonamide core.
-
Amides and Carboxamides: These compounds feature an amide or carboxamide linkage.
-
Diaminochroman Carboxamides: A series of potent antagonists have been developed from a chiral diaminochroman scaffold.[5]
-
Dihydroquinoxalinone Sulfonamides: Optimization of a screening lead from this class resulted in the discovery of potent B1R antagonists.[6]
-
Benzylbenzimidazoles and 2-Aminobenzophenones: These represent some of the more recent chemotypes being explored.[7]
Caption: Chemical Evolution of B1R Antagonists.
Quantitative Data of Selected B1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of representative peptide and non-peptide B1 receptor antagonists.
| Peptide Antagonist | Receptor | Assay Type | Affinity (Ki) | Functional Potency (pA2) |
| Lys-[Leu8]desArg9-BK | Human B1 | Radioligand Binding | - | 7.9 |
| R-715 | Human B1 | Radioligand Binding | 0.2 nM | 9.1 |
| B-9958 | Human B1 | Radioligand Binding | 0.07 nM | 9.6 |
| Non-Peptide Antagonist | Chemical Class | Receptor | Assay Type | Affinity (Ki) | Functional Potency (IC50/KBapp) |
| NVP-SAA164 | Arylsulfonamide | Human B1 | Radioligand Binding | 8 nM | 33 nM (Calcium Flux) |
| Compound 38 | Diaminochroman Carboxamide | Human B1 | Radioligand Binding | 0.4 nM | - |
| PS020990 | Not Specified | Human B1 | Radioligand Binding | 6 ± 1 nM | 17 ± 2 nM (Calcium Mobilization) |
Experimental Protocols
A general workflow for the discovery and development of B1 receptor antagonists is outlined below, followed by detailed methodologies for key in vitro and in vivo assays.
Caption: B1R Antagonist Discovery Workflow.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the B1 receptor.
Materials:
-
Cell membranes expressing the human B1 receptor (e.g., from HEK293 or IMR-90 cells).
-
Radioligand (e.g., [³H]-des-Arg¹⁰-kallidin).
-
Test compounds (B1R antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of a known non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of a B1R antagonist to inhibit the agonist-induced increase in intracellular calcium.
Materials:
-
Cells stably expressing the human B1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
B1R agonist (e.g., des-Arg⁹-bradykinin).
-
Test compounds (B1R antagonists).
-
Fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for approximately 60 minutes to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the B1R agonist (typically the EC80 concentration) to the wells and immediately begin recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This is a widely used animal model to evaluate the efficacy of analgesic compounds in a setting of chronic inflammation.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Complete Freund's Adjuvant (CFA).
-
Test compound (B1R antagonist) and vehicle.
-
Equipment for assessing pain-related behaviors (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).
Procedure:
-
Acclimatize the animals to the testing environment and handling procedures for several days.
-
Measure baseline nociceptive thresholds (paw withdrawal threshold to mechanical stimuli or paw withdrawal latency to thermal stimuli).
-
Induce inflammation by injecting a specific volume of CFA (e.g., 100-150 µL for rats) into the plantar surface of one hind paw.
-
At a predetermined time after CFA injection (e.g., 24 hours or several days), when inflammatory pain is established, administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).
-
At various time points after drug administration, re-assess the nociceptive thresholds in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.
-
The analgesic effect of the B1R antagonist is determined by its ability to reverse the CFA-induced decrease in paw withdrawal threshold or latency.
Conclusion
The bradykinin B1 receptor remains a compelling target for the development of novel therapeutics for chronic pain and inflammatory diseases. The journey from early peptide-based antagonists to the current landscape of diverse non-peptide small molecules highlights the significant progress in medicinal chemistry and pharmacology. The continued application of robust in vitro and in vivo assays will be crucial for the identification and optimization of the next generation of B1R antagonists with the potential for clinical success. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of drug discovery.
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a potent, non-peptide bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
Bradykinin B1 receptor antagonist 1 structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of Bradykinin (B550075) B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bradykinin B1 Receptor as a Therapeutic Target
The bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in inflammatory and chronic pain pathways. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and the presence of inflammatory mediators like cytokines and bacterial endotoxins.[1][2][3] The endogenous agonists for the B1R are the carboxypeptidase-generated metabolites of bradykinin (BK) and kallidin (B13266) (KD), namely des-Arg⁹-bradykinin (DABK) and des-Arg¹⁰-kallidin.[4][5] Activation of the B1R leads to prolonged inflammatory responses and pain modulation, making it an attractive target for the development of novel analgesic and anti-inflammatory therapeutics.[3][6][7]
B1R antagonists function by binding to the receptor and inhibiting the activation of intracellular signaling cascades, primarily by blocking the binding of its natural ligands.[6] The development of potent and selective B1R antagonists has been a major focus of research, progressing from early peptide-based compounds to more recent non-peptidic small molecules with improved pharmacokinetic profiles.[6][8] This guide provides a detailed overview of the structure-activity relationships (SAR) for various classes of B1R antagonists, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways.
B1 Receptor Signaling Pathway
The B1 receptor mediates its effects through coupling to G-proteins, specifically Gαq/11. This initiates a signaling cascade that results in the activation of phospholipase C (PLC).[1][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4][9] This increase in cytosolic Ca²⁺ is a central event that leads to various downstream cellular responses, including vasodilation, increased vascular permeability, and the activation of inflammatory signals.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Kinin B1 receptors as a therapeutic target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonpeptide antagonists for kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 7. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
The Bradykinin B1 Receptor: A Core Target in Inflammatory Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory pain remains a significant clinical challenge, necessitating the identification and validation of novel therapeutic targets. The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, has emerged as a compelling target due to its distinct expression profile; it is largely absent in healthy tissues but is rapidly upregulated in response to tissue injury and pro-inflammatory mediators. This inducible nature makes the B1R an attractive candidate for targeted analgesic therapies with a potentially wider therapeutic window and fewer side effects compared to constitutively expressed targets. This technical guide provides a comprehensive overview of the role of the B1R in inflammatory pain, detailing its signaling pathways, the methodologies used to investigate its function, and quantitative data on the efficacy of B1R antagonists in preclinical models.
Introduction: The Kinin System and the Rise of the B1 Receptor in Chronic Pain
The kallikrein-kinin system is a crucial enzymatic cascade that, upon activation by tissue injury or inflammation, leads to the production of potent inflammatory mediators known as kinins, most notably bradykinin (BK). Bradykinin exerts its effects through two distinct G-protein coupled receptors: the B1 and B2 receptors (B1R and B2R).[1]
-
Bradykinin B2 Receptor (B2R): The B2R is constitutively expressed in a wide range of tissues and is primarily responsible for the acute, short-lived pain and vascular changes associated with initial tissue injury.[2]
-
Bradykinin B1 Receptor (B1R): In contrast, the B1R is minimally expressed under normal physiological conditions.[3] Its expression is induced by inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as by bacterial endotoxins.[4] The primary endogenous agonist for the B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin.[2] This upregulation of B1R during prolonged inflammation suggests its critical role in the transition from acute to chronic inflammatory pain states.[5]
The B1R Signaling Cascade in Inflammatory Nociception
Activation of the B1R on nociceptive sensory neurons initiates a cascade of intracellular signaling events that lead to neuronal sensitization and hyperexcitability, manifesting as hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus). The signaling pathway is complex and involves multiple key effector molecules.
The binding of an agonist, such as des-Arg⁹-bradykinin, to the B1R triggers the activation of associated G-proteins, primarily Gαq and Gαi. This initiates downstream signaling through several interconnected pathways:
-
Phospholipase C (PLC) Pathway: Gαq activation stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
-
Protein Kinase C (PKC): Activated PKC, particularly the ε isoform, plays a pivotal role in sensitizing transient receptor potential vanilloid 1 (TRPV1) channels, which are key transducers of noxious heat and inflammatory stimuli.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: B1R activation also leads to the stimulation of MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These kinases contribute to both peripheral sensitization by modulating ion channel activity and central sensitization through transcriptional and translational changes in the dorsal horn of the spinal cord.
-
Nuclear Factor-kappa B (NF-κB) Activation: A crucial downstream consequence of B1R signaling is the activation of the transcription factor NF-κB. This is a key event in the upregulation of pro-inflammatory genes, including those encoding cytokines, chemokines, and even the B1R itself, creating a positive feedback loop that perpetuates the inflammatory state.
Experimental Protocols for Studying B1R in Inflammatory Pain
The investigation of B1R's role in inflammatory pain relies on well-established preclinical models and behavioral assays. The following are detailed protocols for key experiments.
Induction of Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
The CFA-induced monoarthritis model is a widely used and robust method for studying chronic inflammatory pain in rodents.
-
Objective: To induce a localized, persistent inflammation and associated pain hypersensitivity in the hind paw of a rat.
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
Sterile 0.9% saline.
-
1 ml sterile syringes with 27-30 gauge needles.
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
-
Procedure:
-
Prepare a 1:1 emulsion of CFA and sterile saline. Vortex thoroughly to ensure a homogenous mixture.
-
Anesthetize the rat using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100-150 µL of the CFA emulsion into the plantar surface of the rat's hind paw.
-
Monitor the animal during recovery from anesthesia.
-
Inflammation, characterized by erythema and edema, will develop within hours and peak at 24-72 hours, persisting for several weeks. Pain hypersensitivity (mechanical allodynia and thermal hyperalgesia) develops in parallel.[7]
-
Assessment of Mechanical Allodynia: The Von Frey Test
The von Frey test measures the withdrawal threshold to a mechanical stimulus.
-
Objective: To quantify mechanical sensitivity in the hind paw of a rodent.
-
Apparatus:
-
A set of calibrated von Frey filaments of increasing stiffness.
-
An elevated mesh platform that allows access to the plantar surface of the animal's paws.
-
Individual transparent plexiglass enclosures for each animal.
-
-
Procedure:
-
Acclimate the animals to the testing environment and enclosures for at least 30 minutes before testing.
-
Beginning with a filament in the middle of the force range, apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
-
Assessment of Thermal Hyperalgesia: The Hargreaves Test
The Hargreaves test measures the latency to withdraw from a noxious thermal stimulus.
-
Objective: To quantify thermal sensitivity in the hind paw of a rodent.
-
Apparatus:
-
A Hargreaves apparatus consisting of a glass plate, a radiant heat source, and an automated timer.
-
Individual transparent plexiglass enclosures.
-
-
Procedure:
-
Acclimate the animals to the testing apparatus for at least 30 minutes.
-
Position the radiant heat source under the glass plate, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. The timer starts automatically.
-
The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Repeat the measurement 3-5 times for each paw, with a minimum of 5 minutes between trials. The average of these latencies is calculated.
-
Quantitative Efficacy of B1R Antagonists in Preclinical Models
A significant body of preclinical evidence supports the analgesic efficacy of B1R antagonists in models of inflammatory pain. The table below summarizes quantitative data for several non-peptide B1R antagonists.
| Antagonist | Animal Model | Pain Modality | Route of Administration | Effective Dose Range | Efficacy | Reference |
| BI113823 | Rat, CFA-induced inflammation | Mechanical Hyperalgesia | Oral | 3 - 30 mg/kg | Dose-dependent reversal of hyperalgesia | [8][9] |
| Mechanical Hyperalgesia | Intrathecal | 10 - 100 µg | Significant reduction in hyperalgesia | [8] | ||
| SSR240612 | Rat, Glucose-induced allodynia | Tactile Allodynia | Oral | 0.3 - 30 mg/kg | ID50 = 7.1 mg/kg for cold allodynia | [4] |
| Cold Allodynia | Oral | 0.3 - 30 mg/kg | Dose-dependent reversal of allodynia | [4] | ||
| NVP-SAA164 | Transgenic Mouse (human B1R), CFA-induced inflammation | Mechanical Hyperalgesia | Oral | 10 - 30 mg/kg | D50 = 10.6 mg/kg | [3] |
| R-715 | Rat, LPS-induced inflammation | Thermal Hyperalgesia | Intraperitoneal | 1 - 10 mg/kg | Significant reduction in hyperalgesia | [10] |
| [Leu⁸]-des-Arg⁹-BK | Rat, Carrageenan-induced inflammation | Mechanical Hyperalgesia | Intraplantar | 10 - 100 nmol | Dose-dependent inhibition of hyperalgesia | [9] |
CFA: Complete Freund's Adjuvant; ID50: Dose that produces 50% of the maximal effect; D50: Dose that produces 50% reversal of hyperalgesia.
Experimental Workflow for B1R Antagonist Drug Discovery
The preclinical development of B1R antagonists for inflammatory pain typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Conclusion and Future Directions
The Bradykinin B1 receptor stands out as a highly promising target for the development of novel analgesics for inflammatory pain. Its inducible expression pattern offers the potential for targeted therapy with an improved safety profile. The signaling pathways downstream of B1R activation are well-characterized, providing a solid foundation for understanding its role in nociceptor sensitization. Furthermore, robust preclinical models and quantitative behavioral assays are available to rigorously evaluate the efficacy of B1R antagonists.
Future research in this area will likely focus on:
-
Translational Studies: Bridging the gap between preclinical efficacy and clinical outcomes in patients with chronic inflammatory pain conditions such as osteoarthritis and rheumatoid arthritis.
-
Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to B1R-targeted therapies.
-
Central vs. Peripheral Mechanisms: Further elucidating the relative contributions of peripheral and central B1 receptors to the maintenance of chronic pain states.
-
Novel Antagonist Development: The continued discovery and optimization of potent, selective, and orally bioavailable small-molecule B1R antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Screening Platform for Pain (PSPP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammation modulates the contribution of receptor-subtypes to bradykinin-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Signal Transduction Pathways of the Bradykinin B1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin (B550075) B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is rapidly induced by inflammatory mediators such as cytokines and bacterial lipopolysaccharides, as well as by tissue injury.[1][2] This inducible nature positions the B1R as a key player in chronic inflammatory conditions and pain, making it an attractive therapeutic target.[1] This guide provides a comprehensive overview of the signal transduction pathways initiated by B1R activation, quantitative data on receptor-ligand interactions, and detailed protocols for key experimental assays.
Core Signaling Pathways
Activation of the B1R by its agonists, primarily des-Arg9-bradykinin, initiates a cascade of intracellular events predominantly through the coupling to Gq/11 and Gi/o proteins.
Gq/11-Mediated Pathway: The Canonical Route
The primary and most well-characterized signaling pathway for the B1R involves its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4] This rapid increase in intracellular Ca2+ concentration is a critical signaling event that activates a variety of downstream effectors, including calcium-dependent protein kinases and phosphatases.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to the modulation of cellular processes such as gene expression, proliferation, and inflammation.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Non-Peptide Bradykinin B1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in the pathophysiology of inflammation and chronic pain. Unlike the constitutively expressed B2 receptor, the B1R is induced under conditions of tissue injury and inflammation, making it an attractive therapeutic target.[1][2] The development of selective, non-peptide antagonists for the B1R has been a significant focus of drug discovery efforts, aiming to produce novel analgesic and anti-inflammatory agents.[3][4] This guide provides an in-depth overview of the core aspects of non-peptide bradykinin B1 receptor antagonist discovery, from initial screening to preclinical evaluation.
Bradykinin B1 Receptor Signaling Pathway
The bradykinin B1 receptor is primarily coupled to Gαq/11 proteins.[5][6] Upon activation by its endogenous ligands, such as des-Arg⁹-bradykinin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[5][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] This signaling cascade ultimately contributes to the physiological responses associated with pain and inflammation. Furthermore, B1R stimulation can also activate the ERK/MAPK signaling pathway, which is linked to cell proliferation.[8]
Key Non-Peptide B1 Receptor Antagonists: Quantitative Data
The discovery and optimization of non-peptide B1R antagonists have led to several classes of potent compounds. The following table summarizes the in vitro potency of selected antagonists.
| Compound Class | Compound Name | Species | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference(s) |
| Dihydroquinoxalinone Sulfonamide | Compound 11 | Human | <1 | - | [9] |
| Dihydroquinoxalinone Sulfonamide | Compound A | Human | 0.016 | - | [10] |
| Dihydroquinoxalinone Sulfonamide | Compound A | Rabbit | 0.050 | - | [10] |
| Dihydroquinoxalinone Sulfonamide | Compound A | Dog | 0.56 | - | [10] |
| Dihydroquinoxalinone Sulfonamide | Compound A | Rat | 29 | - | [10] |
| Not Specified | NVP-SAA164 | Human | 8 | 33 | [11] |
| Not Specified | NVP-SAA164 | Monkey | 7.7 | - | [11] |
| Not Specified | BI113823 | - | - | Reduces mechanical hyperalgesia | [12] |
| Peptide | R-715 | - | - | Attenuates thermal hyperalgesia | [13] |
| Not Specified | BI 1026706 | - | Potent B1R antagonist | - | [9][14] |
Experimental Protocols
The discovery and characterization of non-peptide B1R antagonists rely on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human B1 receptor (e.g., HEK293 cells).[11]
-
Radioligand (e.g., [³H][Leu⁹]des-Arg¹⁰-kallidin or [³⁵S]compound A).[10]
-
Test compounds (non-peptide antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).[15]
-
Scintillation cocktail.
-
Filter apparatus and scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the B1 receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Fluorometric Imaging Plate Reader (FLIPR) Assay
This functional assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the human B1 receptor (e.g., HEK293 cells) plated in 96- or 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).[16]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
B1R agonist (e.g., des-Arg¹⁰-kallidin).
-
Test compounds (non-peptide antagonists).
-
FLIPR instrument.
Protocol:
-
Cell Plating: Seed cells into microplates and allow them to attach and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer. Incubate at 37°C for 30-60 minutes in the dark.[17]
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes.[17]
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will establish a baseline fluorescence reading and then add the B1R agonist at a concentration that elicits a submaximal response (e.g., EC80).[17]
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).
Experimental Workflow for Antagonist Discovery
The discovery of novel non-peptide B1R antagonists typically follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.
In Vivo Models
The efficacy of B1R antagonists is evaluated in various animal models of pain and inflammation. A common model is the Freund's Complete Adjuvant (FCA)-induced inflammatory pain model in rodents.[11] In this model, FCA is injected into the paw, leading to a persistent inflammatory state and hyperalgesia (increased sensitivity to pain). The test antagonist is then administered, and its ability to reverse the hyperalgesia is measured.[11][12] Another approach involves the direct injection of a B1R agonist to induce hyperalgesia, which can then be blocked by the antagonist.[11]
Conclusion
The discovery of non-peptide bradykinin B1 receptor antagonists represents a promising avenue for the development of novel therapeutics for pain and inflammation. The methodologies and workflows outlined in this guide provide a framework for the identification and characterization of potent and selective B1R antagonists. Continued research in this area, focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, will be crucial for their successful translation into clinical candidates.
References
- 1. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of bradykinin 1 receptor antagonist BI 1026706 on pulmonary inflammation after segmental lipopolysaccharide challenge in healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B1 receptor antagonists as potential therapeutic agents for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for a role of bradykinin in experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
The Evolving Landscape of Bradykinin B1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, remains a compelling target for therapeutic intervention in a variety of inflammatory and chronic pain states. Unlike the constitutively expressed B2 receptor, the B1R is rapidly upregulated in response to tissue injury and pro-inflammatory cytokines, making it a highly specific target for pathological conditions. This technical guide provides an in-depth pharmacological profile of novel, non-peptide B1R antagonists, detailing their quantitative data, the experimental protocols for their evaluation, and the intricate signaling pathways they modulate.
Quantitative Pharmacological Profiles of Novel B1R Antagonists
The development of potent and selective non-peptide B1R antagonists has been a significant focus of medicinal chemistry efforts. Below is a summary of the pharmacological data for a selection of these novel compounds, highlighting their binding affinities and functional potencies.
| Compound ID | Chemical Class | Human B1R Ki (nM) | Human B1R IC50/pA2 | B2R Selectivity (Fold vs. B1R) | Reference |
| Compound A | Aryl sulfonamide | 0.016 | - | >625 | [1] |
| NVP-SAA164 | Non-peptide | 8 | IC50 = 33 nM | High (inactive at rat B1R) | [2] |
| BI113823 | Not Specified | Not Reported | Orally active in reversing hyperalgesia | Selective | Not Specified |
| Various | Benzamides/Semicarbazides | High Activity | High Activity | High | [3] |
| Various | Biphenyl Cyclopropanecarboxamides | Not Specified | Improved CNS penetration and receptor occupancy | Not Specified | Not Specified |
| Various | 2,3-Diaminopyridines | Improved Affinity | Not Specified | Not Specified | Not Specified |
| Compound 7g | Difluoroethyl ether/Isoxazole carboxamide | Not Specified | Excellent pharmacokinetic properties | Not Specified | [4] |
Note: Direct comparison of potencies should be approached with caution due to variations in experimental conditions across different studies.
Key Experimental Protocols
The characterization of novel B1R antagonists relies on a suite of robust in vitro and in vivo assays. Detailed below are the methodologies for three critical experiments.
Radioligand Binding Assay for B1R
This assay determines the binding affinity (Ki) of a test compound for the B1R.
a) Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human B1R are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.
b) Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a specific concentration of the membrane preparation, a radiolabeled B1R ligand (e.g., [3H]-des-Arg10-Kallidin), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known B1R ligand is added to a set of wells.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c) Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Calcium Mobilization Assay
This functional assay measures the ability of a B1R antagonist to inhibit agonist-induced intracellular calcium release, a key event in B1R signaling.[6][7]
a) Cell Preparation:
-
HEK293 cells stably expressing the human B1R are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.[6]
-
On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for a specific duration at 37°C.[6]
-
After incubation, the cells are washed to remove excess dye.
b) Assay Procedure:
-
Varying concentrations of the test antagonist are added to the wells and pre-incubated with the cells for a defined period.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of a B1R agonist (e.g., des-Arg9-bradykinin) at a concentration that elicits a submaximal response (EC80).
-
Upon agonist addition, the fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.
c) Data Analysis:
-
The change in fluorescence intensity is calculated as the peak fluorescence minus the baseline fluorescence.
-
The percentage of inhibition by the antagonist is determined relative to the response of the agonist alone.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced calcium mobilization, is calculated using non-linear regression.[8]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This in vivo model is used to assess the efficacy of B1R antagonists in reducing inflammatory pain and hyperalgesia.[9][10]
a) Induction of Inflammation:
-
Male Sprague-Dawley or Wistar rats are used for this model.[9]
-
A baseline measurement of paw withdrawal latency or threshold to a noxious stimulus (thermal or mechanical) is taken.
-
Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected subcutaneously into the plantar surface of one hind paw of the rat.[9][10][11] This induces a localized and persistent inflammatory response.
b) Drug Administration and Behavioral Testing:
-
At a specific time point after CFA injection (e.g., 24 hours), when the inflammatory response and hyperalgesia are well-developed, the test B1R antagonist or vehicle is administered (e.g., orally or intraperitoneally).
-
At various time points after drug administration, the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is measured.[12]
c) Data Analysis:
-
The degree of hyperalgesia is quantified as the change in paw withdrawal latency or threshold compared to the baseline measurement.
-
The analgesic effect of the B1R antagonist is determined by its ability to reverse the CFA-induced hyperalgesia, as indicated by an increase in the paw withdrawal latency or threshold.
-
Dose-response curves can be generated to determine the effective dose (ED50) of the antagonist.
Visualizing the Molecular Landscape
Bradykinin B1 Receptor Signaling Pathway
The Bradykinin B1 Receptor is a Gq-protein coupled receptor. Its activation initiates a signaling cascade leading to various cellular responses, including those involved in inflammation and pain.[13][14][15]
Caption: B1R signaling cascade leading to inflammatory gene expression.
Experimental Workflow for B1R Antagonist Characterization
The process of identifying and characterizing novel B1R antagonists follows a logical progression from in vitro screening to in vivo validation.
Caption: High-level workflow for B1R antagonist drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 10. Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model | PLOS One [journals.plos.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Bradykinin B1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a compelling therapeutic target due to its inducible nature. Largely absent in healthy tissues, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key player in chronic inflammatory conditions and pain.[1][2] This selective expression profile suggests that B1R antagonists could offer a targeted therapeutic approach with a potentially favorable safety profile compared to broader-acting anti-inflammatory agents. Preclinical evidence strongly supports the development of B1R antagonists for a range of pathologies including chronic pain, cancer, diabetic macular edema, and neuroinflammatory diseases.[1][3] This technical guide provides an in-depth overview of the therapeutic potential of B1R antagonists, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing methodologies for their evaluation.
The Bradykinin B1 Receptor: A Key Mediator of Inflammation and Pain
Bradykinin and its metabolite, des-Arg⁹-bradykinin, are the primary endogenous ligands for the bradykinin B1 and B2 receptors. While the B2 receptor is constitutively expressed and mediates the acute effects of bradykinin, the B1 receptor is induced by inflammatory cytokines and plays a crucial role in sustained inflammatory responses and chronic pain.[1][2]
B1R Signaling Pathway
Upon ligand binding, the B1R, a Gq-coupled receptor, activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a cascade of downstream signaling events. In the context of cancer, the B1R has also been shown to signal through the extracellular signal-regulated kinase (ERK) pathway.[4] Furthermore, B1R signaling can also lead to the activation of the complement system, further propagating the inflammatory response.
Therapeutic Applications of B1R Antagonists
The inducible nature of B1R makes it an attractive target for a variety of pathological conditions.
-
Chronic Pain and Inflammation: A substantial body of preclinical evidence supports the role of B1R in various models of inflammatory and neuropathic pain.[1] B1R antagonists have demonstrated efficacy in reducing hyperalgesia and allodynia in these models.[5]
-
Oncology: B1R is overexpressed in several types of cancer, and its activation is linked to tumor growth, angiogenesis, and metastasis.[6][7] B1R antagonists have been shown to inhibit tumor growth in preclinical cancer models, including Ehrlich ascites carcinoma and breast cancer.[8][9]
-
Diabetic Macular Edema (DME): The kallikrein-kinin system is implicated in the pathogenesis of diabetic retinopathy and DME. While a clinical trial with the B1R antagonist BI 1026706 did not show a significant reduction in central retinal thickness in patients with DME, the role of B1R in this condition remains an area of active investigation.[1][10][11]
-
Neuroinflammation: B1R is involved in the neuroinflammatory processes associated with neurodegenerative diseases such as Alzheimer's disease.
Quantitative Data on B1R Antagonists
The following tables summarize key in vitro and in vivo data for selected B1R antagonists.
Table 1: In Vitro Activity of B1R Antagonists
| Antagonist | Receptor | Species | Assay Type | pA2 | Ki (nM) | IC50 (nM) | Reference |
| R-715 | B1R | Rabbit, Human | Functional | 8.40 - 8.5 | - | - | [12] |
| R-954 | B1R | Rabbit, Human | Functional | 8.4 - 8.6 | - | - | [12] |
| R-955 | B1R | Rabbit, Human | Functional | 8.4 - 8.6 | - | - | [12] |
| SSR240612 | B1R | Human | Binding | - | - | - | [13] |
| NG67 | B1R | Human | Binding | - | - | - | [13] |
| N2000 | B1R | Human | Binding | - | - | - | [13] |
| Icatibant (HOE 140) | B2R | Human | Binding | - | 0.798 | - | [2] |
Table 2: In Vivo Efficacy of B1R Antagonists
| Antagonist | Disease Model | Species | Key Findings | Reference |
| R-954 | Ehrlich Ascites Carcinoma | Mouse | Reduced ascitic fluid volume by 63.7% and mouse weight gain by 30.5%. | [8] |
| R-954 | Ehrlich Solid Tumor | Rat | Reduced paw edema by approximately 52%. | [8] |
| BI113823 | CFA-Induced Inflammatory Pain | Rat | Reduced mechanical hyperalgesia. | [5] |
| Unnamed Antagonists | Bone Cancer Pain | Mouse | Reduced pain-related behaviors. | [3] |
| dALBK & HOE-140 | Incisional Pain | Rat | No significant effect on pain behaviors. | [14] |
| Unnamed Antagonists | Breast Cancer | Mouse | Inhibited tumor growth. | [9] |
Experimental Protocols for Evaluating B1R Antagonists
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize B1R antagonists.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay measures the affinity of a test compound for the B1R by competing with a radiolabeled ligand.[15][16]
-
Materials:
-
Cell membranes expressing the human B1R.
-
Radioligand (e.g., [³H]-des-Arg¹⁰-kallidin).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test antagonist in binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
4.1.2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.[17][18]
-
Materials:
-
Cells expressing the human B1R (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1R agonist (e.g., des-Arg⁹-bradykinin).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a B1R agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced calcium response).
-
In Vivo Models
4.2.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.[10][11][19][20][21]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Measure the baseline paw volume of the rats using a plethysmometer.
-
Administer the test antagonist (e.g., intraperitoneally or orally).
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The percentage inhibition of paw edema compared to the vehicle-treated control group.
4.2.2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
This model is used to assess inflammatory pain.[22][23][24][25][26]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Induce inflammation by injecting CFA subcutaneously into the plantar surface of the right hind paw.
-
At a time of peak inflammation (e.g., 24 hours post-CFA), measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).
-
Administer the test antagonist.
-
Measure the paw withdrawal latency at various time points after drug administration.
-
-
Endpoint: The reversal of thermal hyperalgesia, indicated by an increase in paw withdrawal latency.
4.2.3. Ehrlich Ascites Carcinoma (EAC) Model in Mice
This model is used to evaluate the anti-tumor activity of compounds.[8][27][28][29][30]
-
Animals: Swiss albino mice.
-
Procedure:
-
Inoculate mice intraperitoneally with EAC cells.
-
Administer the test antagonist daily for a specified period (e.g., 10-14 days).
-
Monitor tumor growth by measuring body weight and ascitic fluid volume.
-
-
Endpoints:
-
Reduction in ascitic fluid volume and tumor cell count.
-
Increase in lifespan of the treated mice compared to the control group.
-
4.2.4. Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
This model mimics the retinal complications of diabetes.[31][32][33]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ.
-
Confirm diabetes by measuring blood glucose levels.
-
Administer the test antagonist over a prolonged period (e.g., several weeks).
-
Assess retinal changes using methods such as spectral-domain optical coherence tomography (SD-OCT) for retinal thickness and fluorescein (B123965) angiography for vascular leakage.
-
-
Endpoints:
-
Reduction in retinal thickening and vascular permeability.
-
Preservation of retinal function as measured by electroretinography (ERG).
-
Conclusion and Future Directions
Bradykinin B1 receptor antagonists represent a promising therapeutic strategy for a range of inflammatory and pain-related disorders, as well as for certain types of cancer. Their inducible expression pattern offers the potential for targeted therapy with an improved safety profile. While clinical development has faced challenges, the wealth of preclinical data underscores the continued importance of investigating this target. Future research should focus on the development of highly selective and bioavailable small molecule antagonists and further exploration of their therapeutic potential in a broader range of diseases. A deeper understanding of the nuances of B1R signaling in different pathological contexts will be crucial for the successful clinical translation of this promising class of therapeutic agents.
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin antagonists as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin antagonists as anti-cancer agents. | Semantic Scholar [semanticscholar.org]
- 8. Preparation of Ehrlich Ascites Carcinoma (EAC) cells and induction of tumor in mice [bio-protocol.org]
- 9. Kinin Receptors B1 and B2 Mediate Breast Cancer Cell Migration and Invasion by Activating the FAK-Src Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of cell-penetrant kinin B1 receptor antagonists in human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bradykinin antagonists have no analgesic effect on incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. benchchem.com [benchchem.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. file.sdiarticle3.com [file.sdiarticle3.com]
- 28. researchgate.net [researchgate.net]
- 29. journalajrrhe.com [journalajrrhe.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Longitudinal Validation Study: Streptozotocin-Induced Diabetes as a Model of Diabetic Retinopathy in Brown Norway Rats | Comparative Biosciences, inc [compbio.com]
- 32. mdpi.com [mdpi.com]
- 33. metrovision.fr [metrovision.fr]
Genetic Knockout Studies of the Bradykinin B1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a key player in the body's response to inflammation and pain. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is typically expressed at low levels in healthy tissues and is significantly upregulated in response to tissue injury and inflammatory stimuli. This inducible nature makes it a compelling therapeutic target for a range of pathological conditions, including chronic pain, inflammatory diseases, and neurovascular disorders. Genetic knockout studies in animal models, particularly mice, have been instrumental in elucidating the precise physiological and pathophysiological roles of the B1R. This technical guide provides a comprehensive overview of the findings from these studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Insights from B1R Knockout Studies
The following tables summarize key quantitative data from studies comparing B1R knockout (B1R-/-) mice with their wild-type (WT) counterparts across various experimental paradigms.
Table 1: Nociceptive Thresholds in B1R Knockout Mice
| Pain Modality | Assay | Stimulus | Wild-Type (WT) Response | B1R Knockout (B1R-/-) Response | Key Finding | Citation |
| Mechanical Nociception | Von Frey Test | Mechanical force (g) | Baseline withdrawal threshold: ~1.0 g | Baseline withdrawal threshold: ~1.0 g | No significant difference in baseline mechanical sensitivity. | [1] |
| Post-nerve injury: Significant decrease in withdrawal threshold | Post-nerve injury: Attenuated decrease in withdrawal threshold | B1R contributes to the development of mechanical allodynia following nerve injury. | [1] | |||
| Thermal Nociception | Hargreaves Test | Radiant heat (s) | Baseline paw withdrawal latency: ~10 s | Baseline paw withdrawal latency: ~10 s | No significant difference in baseline thermal sensitivity. | [1] |
| Post-nerve injury: Significant decrease in withdrawal latency | Post-nerve injury: Attenuated decrease in withdrawal latency | B1R is involved in the development of thermal hyperalgesia after nerve injury. | [1] |
Table 2: Inflammatory Responses in B1R Knockout Mice
| Inflammatory Model | Parameter Measured | Wild-Type (WT) Response | B1R Knockout (B1R-/-) Response | Key Finding | Citation |
| Lipopolysaccharide (LPS)-induced Paw Edema | Paw volume (µL) | Significant increase in paw volume 24h post-LPS | Significantly reduced increase in paw volume 24h post-LPS | B1R mediates LPS-induced inflammatory edema. | [2] |
| LPS-induced Cytokine Expression (Paw Tissue) | TNF-α, IL-1β levels | Marked increase in pro-inflammatory cytokines | Significantly lower levels of TNF-α and IL-1β | B1R signaling contributes to the local production of inflammatory cytokines. | [3] |
Table 3: Neurological Outcomes in B1R Knockout Mice
| Neurological Model | Parameter Measured | Wild-Type (WT) Response | B1R Knockout (B1R-/-) Response | Key Finding | Citation |
| Focal Cryogenic Brain Injury | Lesion Volume (mm³) at 24h | 11.5 ± 3.9 | 2.5 ± 2.6 | Genetic deletion of B1R significantly reduces brain lesion volume after focal injury. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols frequently cited in Bradykinin B1 receptor knockout studies.
Generation of Bradykinin B1 Receptor Knockout Mice
While a single, standardized protocol for generating B1R knockout mice is not available in the literature, the general approach relies on the principles of homologous recombination in embryonic stem (ES) cells.[5][6][7]
General Workflow for Generating Knockout Mice via Homologous Recombination:
-
Targeting Vector Construction: A targeting vector is engineered to contain DNA sequences homologous to the regions flanking the B1R gene (Bdkrb1). A selectable marker, such as a neomycin resistance cassette, is inserted to disrupt the Bdkrb1 coding sequence.[8][9]
-
ES Cell Transfection and Selection: The targeting vector is introduced into murine ES cells, typically via electroporation.[6] Positive selection (e.g., with neomycin) is applied to isolate ES cells that have incorporated the vector.[8]
-
Screening for Homologous Recombination: ES cell clones are screened by PCR and Southern blotting to identify those in which the targeting vector has correctly integrated into the Bdkrb1 locus through homologous recombination.[10]
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice.[8] The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Breeding and Genotyping: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous offspring are then interbred to produce homozygous B1R knockout mice.[9] Genotyping of offspring is performed using PCR analysis of tail DNA.
Note: The specific lengths of the homology arms, the choice of selectable markers, and the precise targeting strategy may vary between different research groups.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is widely used to study acute inflammatory responses.
-
Animals: Wild-type and B1R knockout mice are used.
-
Induction of Inflammation: A subcutaneous injection of LPS (e.g., 25 µg in 50 µL of sterile saline) is administered into the plantar surface of the mouse hind paw.[2]
-
Measurement of Paw Edema: Paw volume or thickness is measured at various time points (e.g., 3, 6, 24, and 48 hours) after LPS injection using a plethysmometer or digital calipers.[2][11]
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the paw tissue is collected for analysis of inflammatory markers, such as cytokine levels (e.g., TNF-α, IL-1β), by ELISA or RT-PCR.[3]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the sensitivity to a mechanical stimulus.
-
Acclimation: Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.[10]
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.[3]
-
Response: A positive response is recorded as a withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.[10]
Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the sensitivity to a thermal stimulus.
-
Acclimation: Mice are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is averaged over several trials.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Bradykinin B1 Receptor Signaling Pathway
The Bradykinin B1 receptor, upon activation by its agonist des-Arg(9)-bradykinin, initiates a cascade of intracellular signaling events primarily through Gq/11 and Gi proteins.[12][13] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[16] These events ultimately lead to the activation of downstream pathways, including the MAP kinase cascade, contributing to the physiological and pathological effects of B1R activation.[17]
Caption: Bradykinin B1 Receptor Signaling Cascade.
Experimental Workflow for Comparing B1R Knockout and Wild-Type Mice
The following diagram illustrates a typical experimental workflow for investigating the role of the Bradykinin B1 receptor in a mouse model of inflammation.
Caption: Workflow for B1R Knockout Mouse Inflammation Study.
Logical Relationship of B1R in Pain and Inflammation
This diagram illustrates the central role of the Bradykinin B1 receptor in the interplay between tissue injury, inflammation, and the perception of pain.
Caption: Role of B1R in the Pathophysiology of Pain and Inflammation.
Conclusion
Genetic knockout studies have unequivocally established the Bradykinin B1 receptor as a critical mediator of inflammatory pain and tissue damage. The data consistently demonstrate that the absence of B1R function leads to a significant reduction in mechanical allodynia, thermal hyperalgesia, inflammatory edema, and neuronal damage in various preclinical models. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals. The targeted inhibition of the B1R signaling cascade holds considerable promise for the development of novel therapeutics for a range of inflammatory and pain-related disorders. Future research should continue to explore the intricate roles of the B1R in different disease contexts and focus on the translation of these preclinical findings into effective clinical treatments.
References
- 1. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockins and Knockouts | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 5. Generation and characterization of a humanized bradykinin B1 receptor mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview: generation of gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 9. cyagen.com [cyagen.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C | MDPI [mdpi.com]
- 16. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospholipase activity of phospholipase C-gamma1 is required for nerve growth factor-regulated MAP kinase signaling cascade in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Preclinical Studies on Bradykinin (B550075) B1 Receptor Antagonists
The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor that is minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Its activation by the ligand des-Arg⁹-bradykinin is a key driver of chronic pain and inflammatory responses. This makes the B1R an attractive therapeutic target for a variety of pathological conditions. This guide provides a comprehensive overview of the preclinical evaluation of B1R antagonists, focusing on signaling pathways, experimental models, and pharmacological data.
Bradykinin B1 Receptor Signaling Pathway
The B1R is an inducible G-protein-coupled receptor (GPCR).[1] Upon binding of its ligand, des-Arg⁹-bradykinin, the receptor activates a signaling cascade that mediates inflammatory and pain responses.[2] This signaling primarily occurs through the Gαq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3][4]
This elevation in intracellular Ca²⁺ triggers several downstream events, including the production of nitric oxide (NO) and the release of prostaglandins, which contribute to vasodilation and increased vascular permeability.[4] Furthermore, B1R signaling has been shown to induce neutrophil chemotaxis and to trigger the activation of the complement system, further amplifying the inflammatory response.[3][4]
Preclinical Evaluation Workflow
The preclinical assessment of B1R antagonists follows a structured pipeline. It begins with in vitro assays to determine the compound's affinity and functional activity at the receptor. Promising candidates then advance to in vivo models to evaluate their efficacy in relevant disease states, such as inflammatory pain. Pharmacokinetic (PK) and toxicology studies are conducted in parallel to establish the compound's safety profile and dosing parameters.
Quantitative Data for Preclinical B1R Antagonists
A variety of both peptide and non-peptide B1R antagonists have been evaluated in preclinical studies. The table below summarizes key quantitative data for several notable compounds.
| Compound Name | Type | Target Species | Assay | Potency / Affinity | Pharmacokinetics (Half-life) | Key Finding | Reference |
| R-954 | Peptidic | Human, Rat | Binding / In vivo | Potent and selective | 1.9 - 2.7 h (in rats) | Favorable PK and safety profile; effective in endometriosis and cancer models. | [5][6][7] |
| ELN441958 | Non-peptidic | Human, Monkey, Rat, Mouse | Binding (Ki) / Functional (KB) | Human Ki: 0.26 nMHuman KB: 0.12 nM | Good oral exposure and moderate half-life in rats and monkeys. | Highly selective for primate over rodent receptors; reduced inflammatory hyperalgesia. | [8] |
| R-715 | Peptidic | Human, Rabbit, Mouse | In vivo | - | Resistant to peptidase degradation. | Reduced lesion volume and blood-brain barrier disruption after brain injury. | [9][10] |
| BI113823 | Non-peptidic | Rat | In vivo | - | - | Reduced inflammatory hyperalgesia via peripheral and spinal mechanisms. | [11] |
| Compound 14 (Merck) | Non-peptidic | Human | Binding / Functional | IC50: 13 nM | - | Allosteric inhibitor with distinct binding mode. | [12] |
| DFL20656 | Non-peptidic | Human | Binding / Functional | IC50: 25 nM | - | Allosteric inhibitor that induces receptor internalization and has a long-lasting effect in neuropathic pain models. | [12] |
Detailed Experimental Protocols
Competitive Receptor Binding Assay
This assay quantifies the affinity of a test antagonist for the B1R by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitor constant (Ki) of a B1R antagonist.
-
Materials:
-
Cell membranes expressing the B1R (e.g., from IMR-90 human fibroblasts or recombinant CHO cells).[8][13]
-
Radiolabeled B1R agonist ligand (e.g., [³H]desArg¹⁰-kallidin).[8]
-
Test antagonist at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
-
Glass fiber filter plates and a scintillation counter.
-
-
Protocol:
-
Pre-soak filter plates with 0.5% polyethyleneimine.[13]
-
In each well, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash with cold assay buffer to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of antagonist that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by a B1R agonist.
-
Objective: To determine the functional potency (KB) of a B1R antagonist.
-
Materials:
-
Protocol:
-
Culture cells in microplates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test antagonist to the wells and incubate.
-
Stimulate the cells by adding a fixed concentration of a B1R agonist.
-
Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Analyze the dose-response curve to determine the concentration of antagonist required to inhibit the agonist-induced calcium response.
-
In Vivo Model: Carrageenan-Induced Inflammatory Hyperalgesia
This is a widely used animal model to assess the analgesic efficacy of compounds in the context of inflammation.
-
Objective: To evaluate the anti-hyperalgesic effect of a B1R antagonist.
-
Protocol:
-
Establish a baseline pain threshold by measuring the withdrawal latency of the animal's paw or tail from a thermal heat source (e.g., radiant heat lamp).
-
Induce localized inflammation by injecting a solution of carrageenan into the plantar surface of the paw or the tail.[8]
-
After a set time for inflammation to develop (e.g., 2-3 hours), re-measure the thermal withdrawal latency. A significant decrease in latency indicates thermal hyperalgesia.
-
Administer the test B1R antagonist (e.g., orally or subcutaneously).[8][11]
-
Measure thermal withdrawal latency at multiple time points post-administration.
-
A reversal or significant reduction of hyperalgesia (i.e., an increase in withdrawal latency) compared to a vehicle-treated control group indicates analgesic efficacy.
-
B1R Antagonism in the Inflammatory Milieu
The therapeutic rationale for B1R antagonists is rooted in the receptor's inducible nature. In healthy tissue, B1R expression is low. Following injury or in chronic inflammatory states, cytokines and other mediators trigger a dramatic upregulation of B1R expression on various cell types, including endothelial and immune cells. This sensitization makes the affected tissue highly responsive to B1R ligands, perpetuating a cycle of inflammation and pain. A B1R antagonist intervenes by blocking the receptor, thereby disrupting this cycle and reducing key pathological outcomes.
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding Mode Exploration of B1 Receptor Antagonists' by the Use of Molecular Dynamics and Docking Simulation-How Different Target Engagement Can Determine Different Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Bradykinin (B550075) B1 receptor (B1R) antagonists. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of these compounds in various disease models.
Introduction
The Bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammation, and chronic pain states. This inducible nature makes the B1R an attractive therapeutic target for a range of pathological conditions. Antagonists of the B1R have shown promise in preclinical models of inflammatory pain, neuropathic pain, endometriosis, and hypertension. This document outlines detailed experimental protocols for evaluating the in vivo efficacy and pharmacokinetic properties of B1R antagonists.
Key Signaling Pathway
Activation of the Bradykinin B1 receptor by its ligand, des-Arg9-bradykinin, triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to the physiological responses associated with B1R activation, including inflammation, vasodilation, and pain sensitization.
In Vivo Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to evaluate the efficacy of Bradykinin B1 receptor antagonists.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia in Rats
This model is used to assess the anti-hyperalgesic effects of B1R antagonists in a model of persistent inflammatory pain.
Materials:
-
Male Wistar rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Bradykinin B1 receptor antagonist (e.g., BI113823)
-
Vehicle for antagonist administration (e.g., 0.5% Natrosol)
-
Anesthesia (e.g., isoflurane)
-
27-gauge needles and syringes
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
Plethysmometer
Protocol:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline paw withdrawal thresholds to mechanical stimuli using an electronic von Frey apparatus. Also, measure baseline paw volume using a plethysmometer.
-
Induction of Inflammation: Anesthetize the rats and inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Post-CFA Measurements: At 24 hours post-CFA injection, re-measure paw withdrawal thresholds and paw volume to confirm the development of hyperalgesia and edema.
-
Antagonist Administration: Administer the B1R antagonist (e.g., BI113823 orally or intrathecally) or vehicle to the rats.
-
Efficacy Assessment: Measure paw withdrawal thresholds and paw volume at various time points after antagonist administration (e.g., 1, 2, 4, and 6 hours) to evaluate the anti-hyperalgesic and anti-inflammatory effects.
Endometriosis Model in Mice
This surgical model is used to evaluate the effect of B1R antagonists on the growth of endometriotic lesions and associated inflammation.
Materials:
-
Female Swiss Webster mice (25-30 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
Bradykinin B1 receptor antagonist (e.g., R-954)
-
Vehicle for antagonist administration (e.g., saline)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)
Protocol:
-
Surgical Induction of Endometriosis:
-
Anesthetize the mouse.
-
Perform a laparotomy to expose the uterus.
-
Ligate one uterine horn at both the uterotubal junction and the cervical end.
-
Excise the ligated uterine horn and place it in sterile saline.
-
Open the uterine horn longitudinally and cut it into small pieces (approximately 2x2 mm).
-
Suture these uterine pieces to the peritoneal wall.
-
Close the abdominal incision.
-
-
Lesion Development: Allow 14 days for the endometriotic lesions to establish and grow.
-
Treatment:
-
Randomly assign mice to treatment groups (vehicle or B1R antagonist).
-
Administer the B1R antagonist (e.g., R-954, 5 mg/kg, subcutaneously) or vehicle daily for 15 consecutive days.[1]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the endometriotic lesions and measure their weight and volume.
-
Collect peritoneal fluid and blood for cytokine analysis using ELISA.
-
Spontaneously Hypertensive Rat (SHR) Model
This model is used to investigate the effects of B1R antagonists on the cardiovascular parameters in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR)
-
Age-matched normotensive Wistar-Kyoto (WKY) rats (as controls)
-
Bradykinin B1 receptor antagonist (e.g., FGY-1153)
-
Vehicle (placebo)
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Echocardiography equipment
Protocol:
-
Animal Groups: Divide the SHR into treatment groups (e.g., low dose antagonist, high dose antagonist, placebo). Include a group of WKY rats as normotensive controls.
-
Treatment: Administer the B1R antagonist (e.g., FGY-1153 mixed in food at 120 ppm for low dose and 400 ppm for high dose) or placebo for a chronic period (e.g., 26 weeks).[2][3]
-
Monitoring:
-
Measure body weight and food consumption regularly.
-
Monitor systolic blood pressure weekly using the tail-cuff method.
-
-
Cardiovascular Assessment:
-
Perform echocardiography at the beginning and end of the study to assess cardiac function and structure (e.g., left ventricular dimensions, ejection fraction).
-
-
Histological Analysis: At the end of the study, euthanize the animals and collect heart and aortic tissues for histological analysis to assess hypertrophy and fibrosis.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Efficacy of Bradykinin B1 Receptor Antagonists in a Rat Inflammatory Pain Model
| Antagonist | Dose | Route of Administration | Paw Withdrawal Threshold (% reversal of hyperalgesia) | Paw Edema (% inhibition) | Reference |
| BI113823 | 30 mg/kg | Oral | Significant reduction | Not reported | [4] |
| BI113823 | 10 µg | Intrathecal | Significant reduction | Not reported | [4] |
Table 2: Efficacy of R-954 in a Mouse Endometriosis Model
| Treatment | Dose | Route of Administration | Lesion Weight (mg) | Peritoneal TNF-α (pg/mL) | Peritoneal IL-1β (pg/mL) | Peritoneal IL-6 (pg/mL) | Reference |
| Vehicle | - | s.c. | 25.4 ± 3.1 | 189.7 ± 23.5 | 45.2 ± 5.8 | 112.3 ± 14.7 | [1] |
| R-954 | 5 mg/kg | s.c. | 12.1 ± 1.9 | 87.3 ± 11.2 | 21.7 ± 3.1 | 54.6 ± 7.9 | [1] |
| *p < 0.05 compared to vehicle |
Table 3: Pharmacokinetic Parameters of Bradykinin B1 Receptor Antagonists in Rats
| Antagonist | Dose | Route of Administration | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| R-954 | 1 mg/kg | i.v. | 1.9 - 2.7 | - | - | - | [2] |
| Compound 7g | 10 mg/kg | p.o. | 4.5 | 1250 | 8500 | 65 | [5] |
Conclusion
The provided protocols and application notes offer a framework for the in vivo characterization of Bradykinin B1 receptor antagonists. The choice of animal model and experimental design should be tailored to the specific therapeutic indication being investigated. Careful execution of these protocols, coupled with robust data analysis, will provide valuable insights into the preclinical efficacy and pharmacokinetic profile of novel B1R antagonists, ultimately guiding their development as potential therapeutics for a variety of inflammatory and pain-related disorders.
References
- 1. Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Animal Models for Testing Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in inflammatory and chronic pain pathways.[1][2] Unlike the constitutively expressed B2 receptor, the B1R is typically absent in healthy tissues but is rapidly induced and upregulated at sites of inflammation or tissue injury.[1][3][4] Its induction by inflammatory mediators makes it a highly attractive therapeutic target for the development of novel analgesics and anti-inflammatory agents.[1][5][6] The development of selective B1R antagonists has been a significant focus in medicinal chemistry, aiming to provide alternatives to traditional pain management therapies like opioids.[7] This document provides detailed protocols and application notes for essential in vitro and in vivo models used to screen and characterize the efficacy of bradykinin B1 receptor antagonists.
Bradykinin B1 Receptor Signaling Pathway
Upon tissue injury or inflammation, the production of kinins is initiated. Kallikrein cleaves high-molecular-weight kininogen (HMWK) to form bradykinin.[2] Bradykinin is then converted by carboxypeptidases to des-Arg⁹-bradykinin (DABK), the primary endogenous ligand for the B1 receptor.[2][3][4] B1R activation, a Gq/11 protein-coupled process, initiates a signaling cascade leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][4] This signaling cascade ultimately results in increased vascular permeability, vasodilation, and the sensation of pain.[4]
Caption: Bradykinin B1 receptor signaling cascade in inflammatory pain.
In Vitro Models for B1R Antagonist Evaluation
In vitro assays are fundamental for the initial screening and characterization of B1R antagonists.[1] They allow for the determination of binding affinity, potency, and functional activity in a controlled environment.
Radioligand Binding Assays
These assays measure the affinity (Ki) of a test compound for the B1 receptor by competing with a radiolabeled ligand.[8]
Experimental Protocol: Radioligand Binding Assay [8]
-
Membrane Preparation : Homogenize cells or tissues expressing the human B1 receptor in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the pellets and resuspend in an appropriate assay buffer.
-
Assay Setup : In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled B1R ligand (e.g., ³H-des-Arg¹⁰-Kallidin), and varying concentrations of the unlabeled antagonist (test compound).
-
Incubation : Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
Functional assays measure the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding, most commonly by measuring changes in intracellular calcium.[9][10]
Experimental Protocol: Calcium Flux Assay [9]
-
Cell Culture : Plate cells stably or transiently expressing the B1 receptor (e.g., CHO-B1 or IMR90 cells) in a 96-well plate and grow to confluence.[10]
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition : Add varying concentrations of the B1R antagonist to the wells and incubate for a predetermined time.
-
Agonist Stimulation : Add a fixed concentration of a B1R agonist (e.g., des-Arg⁹-bradykinin) to stimulate the receptor.
-
Signal Detection : Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis : Plot the agonist-induced calcium response against the antagonist concentration to determine the IC50 value, representing the concentration at which the antagonist inhibits 50% of the maximal agonist response.
Caption: General workflow for in vitro characterization of B1R antagonists.
Quantitative Data from In Vitro Assays
The following table presents example data for different B1R antagonists, demonstrating their potency in inhibiting calcium release in cell lines expressing the B1 receptor.
| Compound | Cell Line | pIC50 (Mean ± SEM) | Reference |
| [Leu⁸]-Lys-desArg⁹-BK | CHO-B1 | 9.16 ± 0.05 | [10] |
| [Leu⁸]-Lys-desArg⁹-BK | IMR90 | 7.0 | [10] |
| Merck compound 14 | CHO-B1 | 9.42 ± 0.07 | [10] |
| Merck compound 14 | IMR90 | 6.4 | [10] |
| Dompé DFL20656 | CHO-B1 | 7.75 ± 0.16 | [10] |
| Dompé DFL20656 | IMR90 | 5.8 | [10] |
In Vivo Models for B1R Antagonist Evaluation
In vivo animal models are crucial for evaluating the efficacy of B1R antagonists in a complex physiological system, particularly for pain and inflammation.[5][11]
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[11][12] Subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[12][13] The release of inflammatory mediators, including bradykinin, is a key feature of this model.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15][16]
-
Animal Acclimatization : Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Baseline Measurement : Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Compound Administration : Administer the test B1R antagonist or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specific time point before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema : Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the left hind paw.[14][16]
-
Paw Volume Measurement : Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13][16]
-
Data Analysis : Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Formalin Test
The formalin test is a model of tonic, localized pain that is highly predictive of analgesic efficacy.[17][18] The injection of a dilute formalin solution into the paw elicits a biphasic pain response (flinching, licking, or biting).[19][20]
-
Phase I (Acute Phase) : Lasting about 0-5 minutes, this phase is caused by the direct chemical stimulation of nociceptors.[17][19]
-
Phase II (Tonic Phase) : Occurring around 20-40 minutes post-injection, this phase involves an inflammatory response and central sensitization of dorsal horn neurons.[19] The B1 receptor is believed to play a significant role in this second phase.
Experimental Protocol: Formalin Test in Mice [17][19]
-
Animal Acclimatization : Acclimatize mice in individual observation chambers (e.g., Plexiglas boxes) for at least 20-30 minutes before the test.[17] A mirror placed at a 45-degree angle can facilitate observation of the paws.[20]
-
Compound Administration : Administer the test B1R antagonist or vehicle control at a specific time point before the formalin injection.
-
Formalin Injection : Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the left hind paw.[17]
-
Behavioral Observation : Immediately after injection, return the mouse to the observation chamber and record pain-related behaviors.
-
Data Analysis : Compare the total time spent exhibiting pain behaviors in the treated groups versus the vehicle control group for both phases. Calculate the percentage inhibition of the nociceptive response.
Caption: Experimental workflow for the biphasic Formalin Test.
Representative Quantitative Data from In Vivo Models
The efficacy of B1R antagonists in vivo is typically reported as the dose required to produce a 50% reduction in the measured inflammatory or pain response (ED50) or as the percentage of inhibition at a given dose. The table below provides a template for how such data would be presented.
| Compound | Animal Model | Route | ED50 (mg/kg) or % Inhibition @ Dose | Endpoint Measured |
| Antagonist X | Carrageenan Paw Edema (Rat) | p.o. | 15.0 | Paw Volume Reduction |
| Antagonist Y | Formalin Test - Phase II (Mouse) | i.p. | 65% @ 30 mg/kg | Licking/Biting Time |
| BI113823 | CFA-induced Hyperalgesia (Rat) | p.o. | Effective | Mechanical Hyperalgesia |
Note: CFA (Complete Freund's Adjuvant) is another model used to induce inflammatory pain where B1R antagonists show efficacy.[21]
Summary
The strategic use of both in vitro and in vivo models is essential for the successful development of Bradykinin B1 receptor antagonists. In vitro assays provide crucial data on a compound's affinity and functional potency at the receptor level. Subsequently, in vivo models like the carrageenan-induced paw edema and the formalin test are indispensable for evaluating the compound's anti-inflammatory and analgesic efficacy in a complex biological system, providing the necessary preclinical evidence to advance promising candidates toward clinical trials.[1][5]
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 5. Discovery of a potent, non-peptide bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 21. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Selective Bradykinin B1 Receptor Antagonists: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and inflammation research.
Introduction: The bradykinin (B550075) B1 receptor, a G-protein coupled receptor (GPCR), is a compelling therapeutic target for a variety of inflammatory and chronic pain conditions. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced or upregulated at sites of tissue injury and inflammation.[1] This inducible expression profile makes selective B1 receptor antagonists attractive candidates for targeted therapies with a potentially favorable side-effect profile. This document provides detailed protocols for the synthesis of a representative non-peptide B1 receptor antagonist, methods for evaluating its biological activity, and an overview of the B1 receptor signaling pathway.
Data Presentation: Potency of Selective Bradykinin B1 Receptor Antagonists
The following table summarizes the in vitro potencies of representative selective bradykinin B1 receptor antagonists from different chemical classes. This data is essential for comparing the efficacy of different scaffolds and for understanding structure-activity relationships (SAR).
| Compound ID | Chemical Class | Species | Assay Type | Potency (Ki in nM) | Potency (IC50 in nM) |
| Compound 1 | Arylsulfonamide | Human | Whole-cell binding | ~10 | |
| NVP-SAA164 | Non-peptide | Human | HEK293 cell binding | 8 | |
| NVP-SAA164 | Non-peptide | Monkey | Fibroblast binding | 7.7 | |
| PS020990 | Combinatorial Library Derivative | Human | IMR-90 cell binding | 6 ± 1 | |
| JMV1640 | Peptide Analog | Human | Cloned B1 receptor binding | 24.10 ± 9.48 | |
| Compound 1 (JMV1116 analog) | Peptide Analog | Human | Cloned B1 receptor binding | 83 | |
| Bradyzide analog (S)-14d | Thiosemicarbazide | Human (Cos-7) | Receptor binding | 0.79-253 | |
| CID 9916412 | Not Specified | Not Specified | Not Specified | 0.18 | |
| Methyl 2-chloro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate | Not Specified | Not Specified | Not Specified | 0.44, 2.0 | 1.52 |
Experimental Protocols
I. Synthesis of a Representative Arylsulfonamide B1 Receptor Antagonist
This protocol describes a general, convergent three-fragment synthesis strategy for a potent, non-peptide bradykinin B1 antagonist.[2]
Materials:
-
Starting materials for Fragment 3, 6, and 7 (commercially available or synthesized according to literature procedures)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents (e.g., Toluene (B28343), H2O, DMF, DCM)
-
Amidation coupling reagents (e.g., HATU, DIPEA)
-
Reagents for enantioselective hydrogenation (e.g., Rh(COD)2BF4, ligand)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Synthesis of Fragment 7 (Pyridine fragment):
-
A key step in the synthesis of this fragment is a fluorodenitration reaction to install the fluorine atom.[2]
-
This is followed by the introduction of a boronic acid or ester functionality to prepare it for cross-coupling.
-
-
Synthesis of Fragment 6 (Aryl/Heteroaryl fragment):
-
This fragment is typically a halogenated aromatic or heteroaromatic compound.
-
-
Suzuki Cross-Coupling of Fragments 6 and 7:
-
In a round-bottom flask, dissolve Fragment 6 (1.0 eq) and Fragment 7 (1.1 eq) in a mixture of toluene and water.
-
Add Na2CO3 (2.0 eq) and the palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the coupled product by flash column chromatography.
-
-
Synthesis of Fragment 3 (Amine fragment):
-
A crucial step in the synthesis of this fragment is the catalytic enantioselective hydrogenation of an N-acyl enamide to establish the desired stereochemistry.[2]
-
-
Amidation of the Coupled Product with Fragment 3:
-
Dissolve the purified cross-coupled product (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Add the amine Fragment 3 (1.1 eq), a coupling reagent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the final product.
-
Purify the final bradykinin B1 receptor antagonist by flash column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
-
II. Bradykinin B1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human B1 receptor.[3]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human bradykinin B1 receptor (e.g., HEK293 or CHO-K1 cells).[3][4]
-
Radioligand: [3H]-Lys-des-Arg9-Bradykinin.[3]
-
Test compounds (B1 receptor antagonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Non-specific binding control: A high concentration of a known non-radiolabeled B1 receptor ligand (e.g., unlabeled Lys-des-Arg9-Bradykinin).
-
96-well microtiter plates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human B1 receptor and harvest them.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand, [3H]-Lys-des-Arg9-Bradykinin.
-
Varying concentrations of the test compound (for the competition curve).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the unlabeled B1 ligand.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) from this curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 receptor signaling cascade.
Experimental Workflow for Synthesis and Evaluation of B1 Receptor Antagonists
Caption: Workflow for B1 antagonist development.
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical synthesis of a potent bradykinin B(1) antagonist via enantioselective hydrogenation of a pyridyl N-acyl enamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of the Bradykinin B1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin (B550075) B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammation, and in various types of cancer. This inducible nature makes the B1R an attractive therapeutic target for a range of pathological conditions, including chronic pain and oncology. Radioligand binding assays are a fundamental tool for the characterization of the B1R and for the screening and development of novel therapeutic agents targeting this receptor. These assays allow for the quantitative determination of ligand affinity (Kd or Ki) and receptor density (Bmax).
This document provides detailed protocols for performing saturation and competition radioligand binding assays for the Bradykinin B1 receptor, along with data presentation tables and visualizations of the experimental workflow and signaling pathway.
Data Presentation
Radioligand Binding Affinity (Kd) and Receptor Density (Bmax)
The following table summarizes the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) for various radioligands targeting the Bradykinin B1 receptor in different cellular and tissue preparations.
| Radioligand | Preparation | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |
| [3H]des-Arg(10)-kallidin | Cultured rat aortic smooth muscle cells | 0.5 ± 0.16 | 15,000 ± 8,000 sites/cell | [1] |
| [125I]Tyr-Gly-Lys-Aca-Lys-des-Arg9-BK | Rabbit aortic smooth muscle cells | ~0.2 | Increased 1.5-fold with IL-1 treatment | [2] |
| [35S]Compound A | CHO cells expressing human B1R | 0.012 | Not specified | [3] |
| [35S]Compound A | CHO cells expressing rabbit B1R | 0.064 | Not specified | [3] |
| [35S]Compound A | CHO cells expressing dog B1R | 0.37 | Not specified | [3] |
| [111In]In-DOTA-Ahx-R954 | U87MG glioblastoma cells | 54.1 ± 18.9 | Not specified | [3] |
Competitive Binding Affinities (Ki) of Unlabeled Ligands
The following table presents the inhibitory constants (Ki) for a selection of unlabeled ligands that compete for binding to the Bradykinin B1 receptor.
| Unlabeled Ligand | Radioligand | Preparation | Ki (nM) | Reference |
| Compound A | [3H][Leu9]des-Arg10-kallidin | CHO cells expressing human B1R | 0.016 | [3] |
| Compound A | [3H][Leu9]des-Arg10-kallidin | CHO cells expressing rabbit B1R | 0.050 | [3] |
| Compound A | [3H]des-Arg10-kallidin | CHO cells expressing dog B1R | 0.56 | [3] |
| Compound A | [3H]des-Arg10-kallidin | CHO cells expressing rat B1R | 29 | [3] |
| Z02176 | [3H]-[Leu9,des-Arg10]kallidin | CHO cell membrane expressing hB1R | 2.5 ± 0.8 | [4] |
| Z02137 | [3H]-[Leu9,des-Arg10]kallidin | CHO cell membrane expressing hB1R | 2.6 ± 0.7 | [4] |
| Z04139 | [3H]-[Leu9,des-Arg10]kallidin | CHO cell membrane expressing hB1R | 1.4 ± 0.7 | [4] |
| SSR240612 | Not Specified | Human fibroblast MRC5 cells | 0.48 | [5] |
| SSR240612 | Not Specified | HEK cells expressing human B1R | 0.73 | [5] |
| Lys-[Des-Arg9]Bradykinin | Not Specified | Human B1 receptors | 0.12 | [5] |
| Lys-[Des-Arg9]Bradykinin | Not Specified | Mouse B1 receptors | 1.7 | [5] |
| Lys-[Des-Arg9]Bradykinin | Not Specified | Rabbit B1 receptors | 0.23 | [5] |
Experimental Protocols
I. Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions expressing the Bradykinin B1 receptor.
Materials:
-
Cells or tissue expressing B1R
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Cryopreservation Buffer: Assay buffer with 10% sucrose
-
Homogenizer (e.g., Polytron)
-
High-speed centrifuge
Protocol:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Homogenize the cells or tissue in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Cryopreservation Buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
B1R-expressing membrane preparation
-
Radioligand (e.g., [3H]des-Arg(10)-kallidin)
-
Unlabeled B1R ligand for non-specific binding determination (e.g., des-Arg(10)-kallidin at 1 µM)
-
Assay Buffer
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
For total binding , add 150 µL of membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells), 50 µL of Assay Buffer, and 50 µL of radioligand solution at various concentrations (typically 8 concentrations ranging from 0.2 to 20 nM).
-
For non-specific binding , add 150 µL of membrane preparation, 50 µL of the unlabeled ligand (at a high concentration, e.g., 1 µM), and 50 µL of radioligand solution at the same concentrations as for total binding.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model for one-site binding to determine the Kd and Bmax values.
III. Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the B1R.
Materials:
-
B1R-expressing membrane preparation
-
Radioligand (at a fixed concentration, typically at or below its Kd)
-
Unlabeled test compounds at a range of concentrations
-
Unlabeled B1R ligand for non-specific binding determination
-
Assay Buffer
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Thaw and prepare the membrane suspension as in the saturation assay.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration.
-
Include control wells for total binding (with buffer instead of test compound) and non-specific binding (with a high concentration of a known unlabeled ligand).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and process the samples as described in the saturation assay protocol (steps 6-9).
Data Analysis:
-
Plot the specific binding as a percentage of the total specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Bradykinin B1 Receptor Signaling Pathway
The Bradykinin B1 receptor is a G-protein coupled receptor that, upon activation by its ligand (e.g., des-Arg⁹-bradykinin), primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
Caption: Bradykinin B1 Receptor Gq-PLC signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for performing a radioligand binding assay, from the initial preparation of materials to the final data analysis.
Caption: General workflow of a radioligand binding experiment.
References
Application Notes and Protocols for Measuring Bradykinin B1 Receptor Antagonist Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, is a key player in inflammatory and pain pathways. Its expression is induced by tissue injury and inflammatory mediators, making it an attractive therapeutic target for a variety of pathological conditions. The development of B1R antagonists requires a thorough understanding of their pharmacokinetic (PK) profiles to ensure optimal dosing and efficacy. These application notes provide detailed protocols for the in vivo pharmacokinetic evaluation of B1R antagonists in a preclinical rat model, from drug administration to bioanalytical quantification.
Bradykinin B1 Receptor Signaling Pathway
The B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin. Upon agonist binding, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins, primarily Gαq/11 and Gαi. This initiates a downstream signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the physiological responses associated with B1R activation, including vasodilation, increased vascular permeability, and pain sensitization.[1][2][3][4][5][6][7][8][9]
Pharmacokinetic Parameters of Selected B1 Receptor Antagonists
The pharmacokinetic properties of B1 receptor antagonists can vary significantly based on their chemical structure (e.g., peptidic vs. small molecule). Below is a summary of available pharmacokinetic data for several B1 receptor antagonists from preclinical studies in rats.
| Compound | Type | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| R-954 | Peptidic | IV | - | - | - | 1.9-2.7 | - | - | [10][11] |
| ELN441958 | Small Molecule | Oral | - | - | - | Moderate | - | High | [1] |
| BI113823 | Small Molecule | Oral | 30 | - | - | - | - | Favorable | [12][13][14][15] |
| Compound 7g | Small Molecule | Oral | - | - | - | - | - | Excellent | [16][17] |
Note: Comprehensive pharmacokinetic data for all parameters is not always available in the public domain. The table reflects the data found in the cited literature.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a pharmacokinetic study of a Bradykinin B1 receptor antagonist in rats.
Preclinical Pharmacokinetic Study Workflow
The overall workflow for a preclinical pharmacokinetic study involves several key stages, from initial preparation to final data analysis.
Protocol 1: Oral Administration in Rats
This protocol details the procedure for single-dose oral administration of a test compound to rats via gavage.
Materials:
-
Test compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (250-300g)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week before the experiment. Fast the animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare the dosing formulation of the B1R antagonist at the desired concentration in the selected vehicle. Ensure the formulation is homogenous.
-
Dosing: a. Weigh each rat to determine the precise volume of the dosing solution to be administered. b. Gently restrain the rat, holding it firmly by the loose skin at the back of the neck to straighten the esophagus. c. Attach the gavage needle to the syringe containing the dosing solution. d. Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle. e. Administer the calculated volume of the dosing solution. f. Gently remove the gavage needle. g. Return the rat to its cage and provide access to food a few hours after dosing.
Protocol 2: Intravenous Administration in Rats
This protocol describes the procedure for a single bolus intravenous (IV) injection of a test compound into the lateral tail vein of a rat.
Materials:
-
Test compound
-
Sterile vehicle for injection (e.g., saline)
-
Sprague-Dawley rats (250-300g)
-
Restraint device for rats
-
Heat lamp or warming pad
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1.
-
Dose Preparation: Prepare a sterile solution of the B1R antagonist in the appropriate vehicle.
-
Dosing: a. Place the rat in a restraint device, leaving the tail exposed. b. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. c. Clean the tail with 70% ethanol. d. Visualize a lateral tail vein. e. Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the needle hub. f. Slowly inject the calculated dose volume. g. Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. h. Return the rat to its cage.
Protocol 3: Serial Blood Sample Collection in Rats
This protocol outlines the collection of serial blood samples from the saphenous vein for pharmacokinetic analysis.
Materials:
-
Restraint device for rats
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
25-27 gauge needles or lancets
-
Sterile gauze
-
70% ethanol
-
Clippers for fur removal
Procedure:
-
Preparation: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), place the rat in a restraint device.
-
Site Preparation: Shave a small area of fur over the lateral surface of the hind leg to expose the saphenous vein. Wipe the area with 70% ethanol.
-
Blood Collection: a. Apply gentle pressure to the leg above the ankle to make the vein more prominent. b. Puncture the vein with a sterile needle or lancet. c. Collect the emerging blood droplets into a pre-labeled microcentrifuge tube (approximately 100-200 µL per sample). d. After collecting the sample, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Sample Processing: a. Keep the blood samples on ice. b. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. c. Carefully transfer the supernatant (plasma) to new, pre-labeled microcentrifuge tubes. d. Store the plasma samples at -80°C until bioanalysis.
Protocol 4: Quantification of B1R Antagonist in Plasma by LC-MS/MS
This protocol provides a general method for the quantification of a small molecule B1R antagonist in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
Rat plasma samples
-
Analytical standard of the B1R antagonist
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the antagonist)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
C18 analytical column
-
Microcentrifuge
-
96-well plates
Procedure:
-
Preparation of Standards and Quality Controls (QCs): a. Prepare a stock solution of the B1R antagonist and the IS in a suitable solvent (e.g., methanol (B129727) or DMSO). b. Prepare a series of calibration standards by spiking known concentrations of the antagonist stock solution into blank rat plasma. c. Prepare QC samples at low, medium, and high concentrations in blank rat plasma.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each plasma sample, standard, or QC in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard. c. Mix thoroughly and incubate at 4°C for 20 minutes to precipitate plasma proteins. d. Centrifuge the plate at 4000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Chromatographic Conditions (Example):
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
- Injection Volume: 5 µL b. Mass Spectrometry Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Optimize the MRM transitions (parent ion -> product ion) for both the B1R antagonist and the internal standard.
-
Data Analysis: a. Integrate the peak areas for the antagonist and the IS. b. Calculate the peak area ratio (antagonist/IS). c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression. d. Determine the concentration of the B1R antagonist in the unknown samples and QCs from the calibration curve.
Bioanalytical Method Development Workflow
Developing a robust bioanalytical method is crucial for accurate pharmacokinetic analysis. The following diagram illustrates the key steps in this process.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 6. assaygenie.com [assaygenie.com]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 9. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 10. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. opnme.com [opnme.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Functional Assays of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bradykinin (B550075) B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammation, and chronic pain, making it a key therapeutic target.[1][2][3] The natural agonist for the B1R is des-Arg⁹-bradykinin, a metabolite of bradykinin.[2] Antagonists of the B1R are promising candidates for the treatment of various inflammatory disorders and chronic pain conditions.[4]
These application notes provide detailed protocols for key in vitro functional assays designed to identify and characterize B1R antagonists. The described methods—Calcium Mobilization, Reporter Gene, and Chemotaxis assays—are fundamental tools for screening compound libraries and determining the potency and efficacy of potential drug candidates.
Bradykinin B1 Receptor Signaling Pathway
Both B1 and B2 bradykinin receptors are G-protein coupled receptors that primarily signal through the Gαq subunit.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5][6] This increase in intracellular calcium is a hallmark of B1R activation and serves as the basis for the most common functional assays.[7] B1R antagonists work by binding to the receptor and preventing this signaling cascade.
Calcium Mobilization Assay
Application Note
The calcium mobilization assay is the most widely used method for screening B1R modulators due to its robustness, high-throughput capability, and direct measurement of the primary signaling event.[6][8] The assay quantifies the transient increase in intracellular calcium concentration following receptor activation.[9] Antagonists are identified by their ability to inhibit the calcium flux induced by a B1R agonist. The use of automated fluorescence plate readers like the FLIPR® (Fluorometric Imaging Plate Reader) allows for rapid and sensitive detection in 384- or 1536-well formats.[8]
Experimental Protocol
This protocol is designed for antagonist screening using a cell line stably expressing the human B1R (e.g., CHO-K1 or HEK-293) in a 96- or 384-well format.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing human B1R.
-
Culture Medium: Appropriate medium (e.g., F-12K for CHO-K1) with serum and selection antibiotic.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid: An anion-exchange transport inhibitor (often included in kits) to prevent dye leakage.
-
B1R Agonist: des-Arg⁹-bradykinin.
-
Test Compounds: B1R antagonist candidates.
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Procedure:
-
Cell Plating: Seed the B1R-expressing cells into the assay plates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for 96-well plates). Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid (e.g., 2.5 mM final concentration) should be included to prevent dye extrusion.[6][10]
-
Remove the culture medium from the cell plate.
-
Add an equal volume of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: During the dye loading, prepare serial dilutions of the test antagonists in a separate compound plate.
-
Antagonist Pre-incubation:
-
After incubation, transfer the cell plate to the fluorescence reader.
-
The instrument will add the antagonist dilutions from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare an agonist solution (des-Arg⁹-bradykinin) at a concentration that produces ~80% of the maximal response (EC₈₀).
-
The instrument will establish a stable baseline fluorescence reading for several seconds.
-
The agonist solution is then added to all wells, and the fluorescence intensity is recorded in real-time for 1-3 minutes to capture the calcium peak.
-
-
Data Analysis:
-
The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the agonist-only control.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
Reporter Gene Assay
Application Note
Reporter gene assays provide a downstream, integrative measure of receptor activation, often at the level of transcription.[12] For GPCRs like B1R, activation of specific signaling pathways leads to the expression of a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element, such as the Nuclear Factor of Activated T-cells Response Element (NFAT-RE) for the Gαq/calcium pathway.[13][14] These assays are highly sensitive and can be used to screen for agonists, antagonists, and inverse agonists.[13] The Tango™ GPCR assay is a popular platform that measures β-arrestin recruitment, another key event in GPCR signaling, and is independent of the G-protein coupling pathway.[15][16]
Experimental Protocol
This protocol describes a luciferase-based reporter assay using an NFAT response element to measure B1R-mediated calcium signaling.
Materials:
-
Cells: HEK-293 or other suitable host cells.
-
Expression Plasmids: A plasmid encoding the human B1R and a reporter plasmid containing the luciferase gene downstream of an NFAT-RE promoter.
-
Transfection Reagent: e.g., Lipofectamine® 3000.
-
Assay Plates: White, opaque 96- or 384-well microplates.
-
B1R Agonist: des-Arg⁹-bradykinin.
-
Test Compounds: B1R antagonist candidates.
-
Luciferase Assay Reagent: e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System.
-
Instrumentation: Luminometer plate reader.
Procedure:
-
Cell Transfection: Co-transfect the host cells with the B1R expression plasmid and the NFAT-RE reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into white, opaque assay plates. Incubate for another 18-24 hours to allow for receptor expression.
-
Compound Incubation:
-
Prepare serial dilutions of the test antagonists.
-
Remove the culture medium and add the antagonist dilutions to the cells.
-
-
Agonist Stimulation:
-
Immediately add the B1R agonist (des-Arg⁹-bradykinin) at its EC₅₀ or EC₈₀ concentration.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol (this typically lyses the cells and provides the luciferase substrate).
-
Incubate for 10 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced signal for each antagonist concentration.
-
Determine the IC₅₀ value by fitting the concentration-response curve.
-
Chemotaxis Assay
Application Note
B1R activation has been shown to induce the chemotaxis (directed migration) of inflammatory cells, such as neutrophils.[1][17] A chemotaxis assay measures the ability of a compound to block the migration of cells toward a chemoattractant (a B1R agonist). This assay provides a more physiologically relevant measure of a functional response compared to second messenger assays. It is typically performed using a Boyden chamber or a Transwell® system, where cells migrate across a porous membrane.
Experimental Protocol
This protocol describes a Transwell®-based chemotaxis assay for B1R antagonists using a human neutrophil-like cell line or primary neutrophils.
Materials:
-
Cells: Human neutrophils or a suitable cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype). B1R expression may need to be induced with inflammatory stimuli (e.g., IL-1β) for several hours prior to the assay.[17]
-
Assay Plates: Transwell® plates (e.g., 24-well plate with 6.5 mm inserts, 5 µm pore size).
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
B1R Agonist: des-Arg⁹-bradykinin.
-
Test Compounds: B1R antagonist candidates.
-
Detection Reagent: Calcein-AM or other cell viability stain.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Isolate or culture the cells. If required, prime cells with a cytokine like IL-1β (1 ng/mL) to induce B1R expression.[17]
-
Resuspend the cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the B1R antagonist or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add Assay Medium containing the B1R agonist (chemoattractant) to the lower chambers of the Transwell® plate. Include wells with medium only (negative control) and a known chemoattractant like fMLP (positive control).
-
Carefully place the Transwell® inserts into the wells.
-
Add the cell suspension (containing the pre-incubated antagonists) to the top of each insert.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂ to allow for cell migration.
-
Cell Quantification:
-
Carefully remove the inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling cells with Calcein-AM and reading the fluorescence of the lower chamber.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the agonist-only control.
-
Determine the IC₅₀ value by fitting the concentration-response curve.
-
Data Presentation: Potency of B1R Antagonists
The following table summarizes the potency of selected B1R antagonists determined by in vitro functional assays. IC₅₀ values can vary based on the specific cell line, assay format, and experimental conditions used.[7]
| Antagonist Name | Assay Type | Reported Potency (IC₅₀) | Reference |
| Des-Arg⁹-[Leu⁸]bradykinin | Calcium Mobilization (hB1R) | 59 nM | [7] |
| B-9858 | Calcium Mobilization (hB1R) | 14 nM | [7] |
| R-715 | Complement Activation Assay | Significantly reduced C5b-9 | [18][19] |
| Des-Arg¹⁰-Hoe140 | Calcium Mobilization (hB1R) | 211 nM | [7] |
| BI113823 | Electrophysiology | Reduced mechanosensitivity | [4] |
hB1R: human B1 Receptor
References
- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Activation of kinin B1 receptors induces chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Bradykinin B1 receptor signaling triggers complement activation on endothelial cells | Semantic Scholar [semanticscholar.org]
Application Notes: Elucidating Bradykinin B1 Receptor Function with CRISPR/Cas9
Introduction
The Bradykinin (B550075) B1 receptor (BDKRB1), a G-protein coupled receptor (GPCR), plays a pivotal role in inflammation and pain.[1][2] Unlike its constitutively expressed counterpart, the B2 receptor, BDKRB1 is typically expressed at low levels and is significantly upregulated following tissue injury, inflammation, or by certain cytokines.[3][4] Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, triggers signaling cascades that lead to increased intracellular calcium, contributing to both acute and chronic inflammatory responses.[1][2] The inducible nature of BDKRB1 makes it a compelling therapeutic target for a variety of inflammatory conditions.[4] The CRISPR/Cas9 system offers a powerful tool for precise genome editing, enabling researchers to create robust cellular models to dissect the specific functions of BDKRB1. By generating knockout cell lines, scientists can definitively attribute cellular responses to BDKRB1 signaling, paving the way for novel drug discovery and a deeper understanding of its physiological roles.
Principle of the Application
CRISPR/Cas9 technology allows for the targeted disruption of the BDKRB1 gene. The system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus within the BDKRB1 gene.[5][6] Cas9 then induces a double-strand break (DSB) in the DNA.[7] The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the break site.[7] These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.
By comparing these BDKRB1 knockout (KO) cells with their wild-type (WT) counterparts, researchers can unequivocally link specific signaling events and cellular phenotypes to the presence and function of the BDKRB1 receptor. This approach provides a clear and reliable model for studying receptor function and for screening potential therapeutic antagonists.
Protocols
Protocol 1: Design and Cloning of sgRNA for BDKRB1 Knockout
This protocol outlines the steps for designing and cloning sgRNAs into a lentiviral vector suitable for generating a stable knockout cell line. Lentiviral delivery is an efficient method for introducing CRISPR/Cas9 components into a wide variety of cell types, including those that are difficult to transfect.[7][8]
1. sgRNA Design: a. Obtain the sequence for the human BDKRB1 gene (NCBI Gene ID: 623).[9] b. Use a reputable online design tool (e.g., Broad Institute GPP sgRNA Designer, CRISPick) to identify potential sgRNA sequences targeting an early exon of BDKRB1.[10] This maximizes the likelihood of generating a loss-of-function mutation. c. Select 2-3 sgRNAs with high on-target scores and low off-target predictions.
2. Oligo Annealing and Cloning: a. Synthesize complementary oligonucleotides for each chosen sgRNA with appropriate overhangs for cloning into the selected lentiviral vector (e.g., lentiCRISPRv2). b. Anneal the complementary oligos to form double-stranded DNA fragments. c. Digest the lentiviral vector with a suitable restriction enzyme (e.g., BsmBI). d. Ligate the annealed sgRNA duplex into the linearized vector. e. Transform the ligation product into competent E. coli and select for positive colonies. f. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Protocol 2: Generation of a Stably Expressing BDKRB1 Knockout Cell Line
This protocol describes the creation of a pooled and clonally isolated knockout cell line using lentivirus.
1. Lentivirus Production: a. Co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-BDKRB1-sgRNA plasmid and the necessary packaging plasmids (e.g., psPAX2, pMD2.G). b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Concentrate the lentiviral particles, if necessary.
2. Transduction of Target Cells (e.g., HEK293, U-2 OS): a. Plate target cells at an appropriate density. b. Transduce the cells with the BDKRB1-sgRNA lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell. c. 48-72 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
3. Generation of a Clonal Cell Line: a. After selection, dilute the pooled knockout cells to a concentration of a single cell per well in a 96-well plate. b. Allow single cells to proliferate and form colonies. c. Expand the individual clones for validation.
4. Validation of Knockout: a. Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the region of the BDKRB1 gene targeted by the sgRNA and perform Sanger sequencing to identify clones with frameshift-inducing indels. b. Western Blot: Lyse wild-type and clonal knockout cells and perform a Western blot using a validated antibody against the BDKRB1 protein.[11] A complete loss of the band at the expected molecular weight (~37 kDa) in the knockout clones confirms successful protein ablation.[11][12][13]
Protocol 3: Functional Characterization Using a Calcium Mobilization Assay
BDKRB1 is a Gq-coupled receptor, and its activation leads to a transient increase in intracellular calcium ([Ca2+]i).[1][14] This assay functionally validates the knockout by demonstrating the loss of agonist-induced calcium signaling.
1. Cell Preparation: a. Plate both wild-type and validated BDKRB1 KO cells in a 96-well black, clear-bottom plate. b. Allow cells to adhere and grow to ~90% confluency.
2. Calcium Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye-loading buffer. c. Incubate the plate at 37°C for 30-60 minutes.
3. Calcium Flux Measurement: a. Use a fluorescence plate reader equipped with an automated injection system. b. Set the reader to measure fluorescence intensity at appropriate excitation/emission wavelengths for the chosen dye. c. Establish a baseline fluorescence reading for 20-30 seconds. d. Inject a known BDKRB1 agonist, such as des-Arg9-bradykinin, into the wells and continue to record fluorescence for an additional 2-3 minutes.[15] e. As a positive control for cell viability and assay integrity, inject a general stimulus like ATP at the end of the run to confirm that both cell lines can still respond by mobilizing calcium.
4. Data Analysis: a. Calculate the change in fluorescence intensity over baseline for each well. b. Compare the agonist-induced calcium response in the BDKRB1 KO cells to the wild-type cells. A successful knockout will show a significant attenuation or complete absence of a response to the BDKRB1-specific agonist.
Data Presentation
Table 1: Functional Characterization of Wild-Type vs. BDKRB1 KO Cells
| Cell Line | Agonist | Concentration | Peak [Ca2+]i Response (Relative Fluorescence Units) |
| Wild-Type | des-Arg9-bradykinin | 100 nM | 2.5 ± 0.3 |
| BDKRB1 KO Clone #1 | des-Arg9-bradykinin | 100 nM | 0.1 ± 0.05 |
| Wild-Type | ATP | 10 µM | 3.1 ± 0.4 |
| BDKRB1 KO Clone #1 | ATP | 10 µM | 3.0 ± 0.3 |
| Data are representative and presented as Mean ± SD. |
Table 2: Western Blot Validation of BDKRB1 Knockout
| Cell Line | BDKRB1 Protein Expression (Normalized to Loading Control) |
| Wild-Type | 100% |
| BDKRB1 KO Clone #1 | <1% |
| BDKRB1 KO Clone #2 | <1% |
| Expression levels are quantified by densitometry from Western blot images.[16] |
Visualizations
References
- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 2. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 3. The kinin B1 receptor: an inducible G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. scbt.com [scbt.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. Genome-scale sgRNA Design Runs [portals.broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodological validation of Miro1 retention as a candidate Parkinson’s disease biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Bradykinin B1 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the Bradykinin B1 Receptor (BDKRB1), a key G-protein coupled receptor involved in inflammation, pain, and various pathological conditions. The protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Introduction
The Bradykinin B1 Receptor (BDKRB1) is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and in certain cancers.[1] Its inducible nature makes it an attractive therapeutic target and biomarker for a range of diseases. Accurate localization of BDKRB1 in tissue samples is crucial for understanding its role in pathophysiology and for the development of targeted therapies. This document outlines a comprehensive IHC protocol for BDKRB1, summarizes quantitative expression data from various studies, and provides a diagram of its primary signaling pathway.
Bradykinin B1 Receptor Signaling Pathway
BDKRB1 is a G-protein coupled receptor that, upon binding its ligand (des-Arg9-bradykinin), primarily signals through the Gαq subunit. This initiates a cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses.
Quantitative Expression of Bradykinin B1 Receptor
The following table summarizes the expression of BDKRB1 in various human tissues as determined by immunohistochemistry in different studies. The data highlights the upregulation of BDKRB1 in pathological conditions compared to normal tissues.
| Tissue/Disease State | Method of Quantification | BDKRB1 Expression Level | Reference |
| Gallbladder Cancer Precursor Lesions | |||
| Normal Gallbladder Epithelium | Percentage of positive cells | Not specified as positive | [2] |
| Intestinal Metaplasia | Percentage of positive cells | 100% (24/24) | [2] |
| Carcinoma in situ | Percentage of positive cells | 100% (10/10) | [2] |
| Invasive Gallbladder Carcinoma | Percentage of positive cells | 8.3% (1/12) | [2] |
| Diabetic Placenta | |||
| Normal Pregnancy | Relative expression (normalized to control) | 100% | [3] |
| Diabetes White Class C | Relative expression (normalized to control) | 289.8% of control | [3] |
| Glioblastoma (GBM) | |||
| Normal Brain Tissue | General observation | Low to undetectable | [4] |
| Glioblastoma | General observation | Upregulated in glioma cells | [4][5][6][7] |
| Inflammatory Bowel Disease (IBD) | |||
| Normal Intestine | General observation | Basal expression in enterocytes | |
| Active Ulcerative Colitis & Crohn's Disease | General observation | Significantly increased in enterocytes and macrophages |
Experimental Protocol: Immunohistochemistry for BDKRB1
This protocol is a comprehensive guide for the localization of BDKRB1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
Primary Antibody: Rabbit anti-human BDKRB1 polyclonal antibody. A recommended starting dilution is 1:20, but this should be optimized for each specific antibody lot and tissue type.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Blocking Solution: 10% normal goat serum in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727).
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Mayer's hematoxylin (B73222).
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Xylene and Ethanol (B145695) Series: For deparaffinization and rehydration.
-
Distilled Water
-
Humidified Chamber
II. Staining Procedure
A. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
B. Antigen Retrieval
-
Immerse slides in a container with citrate buffer (pH 6.0).
-
Heat the slides in a microwave oven at a high setting for 10 minutes. Ensure the slides remain covered with buffer.
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse the slides with PBST.
C. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBST.
-
Blocking: Incubate the sections with 10% normal goat serum in PBS for 30 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary anti-BDKRB1 antibody. Incubate overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated goat anti-rabbit secondary antibody. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Wash slides three times with PBST for 5 minutes each.
-
Chromogen Development: Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Rinse the slides with distilled water to stop the reaction.
D. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse the slides in Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water.
-
Dehydration: Dehydrate the sections through an ascending series of ethanol concentrations:
-
70% ethanol for 3 minutes.
-
95% ethanol for 3 minutes.
-
100% ethanol, two changes for 3 minutes each.
-
-
Clearing: Immerse the slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a coverslip using a permanent mounting medium.
III. Quality Control
-
Positive Control: Use a tissue known to express BDKRB1 (e.g., inflamed tissue) to validate the staining protocol.
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Isotype Control: Incubate a slide with a non-immune rabbit IgG at the same concentration as the primary antibody to assess background staining.
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for BDKRB1 localization.
References
- 1. Bradykinin B1 receptor expression induced by tissue damage in the rat portal vein: a critical role for mitogen-activated protein kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 7. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B1 Receptor Antagonism using Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium mobilization assays for the identification and characterization of bradykinin (B550075) B1 receptor antagonists. The protocols detailed below are suitable for high-throughput screening and lead optimization in drug discovery programs targeting chronic pain and inflammation.
Introduction
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory responses and pain signaling.[1][2][3] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated during tissue injury and inflammation, making it an attractive therapeutic target.[2][3] Activation of the B1 receptor, primarily by the metabolite of bradykinin, des-Arg9-bradykinin, triggers intracellular signaling cascades that lead to an increase in cytosolic calcium (Ca2+).[4] This increase in intracellular Ca2+ is a robust and measurable event that can be harnessed to screen for B1 receptor antagonists.[5]
Calcium mobilization assays are a widely accepted method for screening GPCR antagonists due to their physiological relevance and amenability to high-throughput formats.[5][6] These assays utilize fluorescent dyes that are sensitive to Ca2+ concentrations, with Fluo-4 being a common choice.[5][7][8] The fundamental principle involves loading cells expressing the B1 receptor with a Ca2+-sensitive dye. Upon stimulation with a B1 receptor agonist, a transient increase in intracellular Ca2+ occurs, leading to a detectable change in fluorescence.[8][9] A potential antagonist will inhibit or reduce this agonist-induced fluorescence signal in a concentration-dependent manner.[9]
B1 Receptor Signaling Pathway
The B1 receptor is known to couple to both Gq and Gi G-protein families.[4] The Gq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][8][9] In some cell types, B1 receptor activation can also mobilize intracellular Ca2+ via ryanodine (B192298) receptors.[4]
B1 Receptor Gq Signaling Pathway
Experimental Workflow for B1 Antagonist Screening
The general workflow for screening B1 receptor antagonists using a calcium mobilization assay involves several key steps, from cell culture to data analysis.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for ELN441958: A Potent and Selective B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN441958 is a potent, orally bioavailable, and selective small-molecule antagonist of the bradykinin (B550075) B1 receptor.[1][2][3] The B1 receptor, a G-protein coupled receptor (GPCR), is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury.[4] This makes the B1 receptor an attractive therapeutic target for a variety of pathological conditions, including chronic pain and inflammation.[2] ELN441958 serves as a valuable tool compound for investigating the physiological and pathophysiological roles of the B1 receptor. These application notes provide an overview of the pharmacological properties of ELN441958, along with detailed protocols for its use in B1 receptor research.
Pharmacological Profile of ELN441958
ELN441958 is a competitive antagonist of the B1 receptor, demonstrating high affinity and selectivity.[1][2] Its pharmacological characteristics have been determined through a series of in vitro and in vivo studies.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Antagonism of ELN441958
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Ki (Binding Affinity) | Human | IMR-90 human fibroblast membranes | 0.26 ± 0.02 nM | [2][5][6] |
| KB (Functional Antagonism) | Human | IMR-90 cells | 0.12 ± 0.02 nM | [1][5][6] |
| Rhesus Monkey | - | 0.24 ± 0.01 nM | [1][5][6] | |
| Rat | - | 1.5 ± 0.4 nM | [1][5][6] | |
| Mouse | - | 14 ± 4 nM | [1][5][6] |
Table 2: Selectivity Profile of ELN441958
| Receptor | Species | Assay Type | Selectivity vs. B1 Receptor | Reference |
| B2 Receptor | Human | Calcium Mobilization | Highly selective for B1; does not inhibit bradykinin-induced activation at concentrations up to 10 µM | [2][5] |
| μ-opioid receptor | Human | - | >500-fold selective for B1 | [5] |
| δ-opioid receptor | Human | - | >2000-fold selective for B1 | [5] |
Table 3: Pharmacokinetic Properties of ELN441958
| Parameter | Species | Dosing Route | Value | Reference |
| Oral Bioavailability | Rat | Oral | 57% | [1] |
| Rhesus Monkey | Oral | >100% | [1] | |
| Volume of Distribution (Vd) | Rat | Intravenous | 2.7 L/kg | [1] |
| Rhesus Monkey | Intravenous | 2.7 L/kg | [1] | |
| Clearance (CL) | Rat | Intravenous | 0.96 L/h/kg | [1] |
| Rhesus Monkey | Intravenous | 0.49 L/h/kg | [1] | |
| Terminal Half-life (t1/2) | Rhesus Monkey | Intravenous | 3.9 h | [1] |
| Maximum Concentration (Cmax) | Rat | Oral | 1.2 µg/mL | [1] |
| Rhesus Monkey | Oral | 3.6 µg/mL | [1] | |
| Time to Maximum Concentration (Tmax) | Rat | Oral | 2 h | [1] |
| Rhesus Monkey | Oral | 3.3 h | [1] |
Signaling Pathways and Experimental Workflows
B1 Receptor Signaling Pathway
The bradykinin B1 receptor is a G-protein coupled receptor that, upon agonist binding, activates intracellular signaling cascades.[4] A primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: B1 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Radioligand Binding Assay
This workflow outlines the key steps for determining the binding affinity (Ki) of ELN441958 for the B1 receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow describes the procedure for assessing the functional antagonism (KB) of ELN441958.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for B1 Receptor
Objective: To determine the binding affinity (Ki) of ELN441958 for the human B1 receptor.
Materials:
-
IMR-90 human fibroblast cells (or other cells endogenously expressing the B1 receptor)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radiolabeled B1 receptor agonist (e.g., [3H]des-Arg10-kallidin)
-
ELN441958
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled B1 receptor agonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture IMR-90 cells to confluency.
-
Harvest cells and resuspend in ice-cold cell lysis buffer.
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (final protein concentration typically 10-50 µ g/well )
-
A fixed concentration of [3H]des-Arg10-kallidin (typically at or below its Kd)
-
Increasing concentrations of ELN441958.
-
For non-specific binding, add a high concentration of a non-radiolabeled B1 agonist.
-
Bring the final volume to 200 µL with binding buffer.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the ELN441958 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (KB) of ELN441958 at the human B1 receptor.
Materials:
-
IMR-90 cells or other suitable cell line expressing the B1 receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
B1 receptor agonist (e.g., des-Arg10-kallidin)
-
ELN441958
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture IMR-90 cells in appropriate medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Aspirate the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of ELN441958 (or vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the B1 receptor agonist (typically the EC80) to the wells.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to the vehicle control.
-
Plot the normalized response as a function of the logarithm of the ELN441958 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the antagonist dissociation constant (KB) using the Schild equation or a similar pharmacological model.
-
Protocol 3: In Vivo Model of Inflammatory Pain
Objective: To evaluate the in vivo efficacy of ELN441958 in a model of inflammatory pain, such as the carrageenan-induced thermal hyperalgesia model in rodents or non-human primates.
Materials:
-
Rodents (e.g., rats, mice) or non-human primates
-
Carrageenan solution (e.g., 1-2% in sterile saline)
-
ELN441958 formulation for the desired route of administration (e.g., subcutaneous, oral)
-
Vehicle control
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves' test)
Procedure:
-
Acclimation and Baseline Measurement:
-
Acclimate the animals to the testing environment and apparatus.
-
Measure the baseline thermal withdrawal latency for each animal.
-
-
Induction of Inflammation:
-
Inject a small volume of carrageenan solution into the plantar surface of one hind paw to induce localized inflammation.
-
-
Compound Administration:
-
At a predetermined time after carrageenan injection (e.g., 2-3 hours), administer ELN441958 or vehicle control.
-
-
Assessment of Thermal Hyperalgesia:
-
At various time points after compound administration, measure the thermal withdrawal latency of the inflamed paw.
-
-
Data Analysis:
-
Calculate the change in withdrawal latency from baseline for each animal.
-
Compare the withdrawal latencies between the ELN441958-treated and vehicle-treated groups.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects of ELN441958 on thermal hyperalgesia.
-
Conclusion
ELN441958 is a highly potent and selective B1 receptor antagonist with favorable pharmacokinetic properties. Its utility as a tool compound is well-established, enabling the investigation of the B1 receptor's role in various physiological and disease processes. The protocols provided herein offer a foundation for researchers to effectively utilize ELN441958 in their studies of B1 receptor pharmacology and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ELN441958 | CAS:913064-47-8 | Potent and selective bradykinin B1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. abmole.com [abmole.com]
- 4. What are B1 receptor modulators and how do they work? [synapse.patsnap.com]
- 5. ELN-441958 | 913064-47-8 | Benchchem [benchchem.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for R-954: A Potent Peptide Antagonist for In Vivo B1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The R-954 peptide, with the sequence AcOrn[Oic(2),(αMe)Phe(5),dβNal(7),Ile(8)]desArg(9)-bradykinin, is a highly potent and selective antagonist of the bradykinin (B550075) B1 receptor, a G-protein coupled receptor (GPCR).[1][2][3] Under normal physiological conditions, the B1 receptor is expressed at very low levels. However, its expression is significantly upregulated in response to tissue injury, inflammation, and in various pathological states, including cancer, diabetes, and chronic pain.[4][5] This inducible nature makes the B1 receptor an attractive therapeutic target, as its blockade is less likely to interfere with normal physiological processes.
R-954 has demonstrated considerable therapeutic potential in a range of preclinical in vivo models.[6][7][8] It exhibits favorable pharmacokinetic properties, including metabolic stability, and has a good preliminary safety profile.[1][9] These characteristics make R-954 a valuable tool for in vivo studies aimed at elucidating the role of the B1 receptor in disease pathogenesis and for the preclinical evaluation of B1 receptor-targeted therapies.
These application notes provide a comprehensive overview of the in vivo applications of R-954, including its pharmacological properties, detailed experimental protocols for key in vivo models, and a summary of its efficacy.
Data Presentation
Table 1: In Vitro Pharmacological Profile of R-954 and its Analogs
| Compound | Receptor Binding Affinity (Ki) | Functional Antagonism (IC50) | Cell Line/Tissue | Reference |
| ⁶⁴Cu/NOTA-βAla-R954 | Low nanomolar range | Not Reported | Human Prostate Cancer Cells | [10][11][12] |
Note: Specific Ki and IC50 values for the parent R-954 peptide were not explicitly found in the provided search results, though its high potency is consistently reported. The data for the radiolabeled analog suggests a high affinity in the low nanomolar range.
Table 2: Preclinical Pharmacokinetic Parameters of R-954 in Rats
| Parameter | Value | Animal Model | Administration Route | Reference |
| Half-life (t½) | 1.9 - 2.7 hours | Normal and streptozotocin-diabetic anesthetized rats | Not Specified | [1][13] |
| Metabolism | Not significantly metabolized in rat circulation or tissue homogenates (kidney, lung, liver) | Rats | Not Applicable | [1][13] |
| Excretion | Primarily excreted as parent drug in bile (21%) and urine | Rats | Not Applicable | [1][13] |
Note: Detailed pharmacokinetic parameters such as Cmax and AUC were not explicitly found in the provided search results.
Table 3: In Vivo Efficacy of R-954 in Preclinical Models
| Disease Model | Animal | Dose and Route | Key Findings | Reference |
| Ehrlich Ascitic Tumor | Mice | 2 mg/kg, s.c. (10 days) | Reduced ascitic fluid volume by 63.7%; Reduced mouse weight gain by 30.5%; Reduced total protein extravasation by 57.3%; Reduced nitric oxide production by 56%; Reduced PGE₂ production by 82%; Reduced TNFα release by 85.7% | [5][14] |
| Ehrlich Solid Tumor (Paw) | Rats | Not specified | Reduced paw edema by approximately 52% | [5][14] |
| Type 1 Diabetes (Vascular Permeability) | Mice (Streptozotocin-induced) | 300 µg/kg, i.v. (single dose) | Significantly inhibited enhanced vascular permeability in multiple tissues | [15] |
| Endometriosis | Mice | Not specified (15 days) | Prevented progression of cyst development; Reduced size and weight of cysts; Reduced cellular infiltrate and inflammatory mediators (IL-1β, IL-6, TNF) | [7] |
| Prostate Cancer Xenografts | Male athymic nude mice | 50 µg/kg (single high dose of ⁶⁴Cu/NOTA-βAla-R954) | Significantly reduced tumor growth | [10][11][12] |
Experimental Protocols
Protocol 1: Evaluation of R-954 in a Murine Ehrlich Ascitic Carcinoma (EAC) Model
Objective: To assess the anti-tumor and anti-inflammatory effects of R-954 in a mouse model of ascitic carcinoma.
Materials:
-
R-954 peptide
-
Ehrlich ascites carcinoma (EAC) cells
-
Male Swiss albino mice (or other suitable strain)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement (if a solid tumor model is also used)
-
Reagents for measuring ascitic fluid volume, protein concentration, nitric oxide, PGE₂, and TNFα.
Procedure:
-
Animal Model: House male Swiss albino mice under standard laboratory conditions with ad libitum access to food and water.
-
Tumor Inoculation: Induce EAC by intraperitoneal (i.p.) injection of 5 x 10⁷ EAC cells in 50 µL of PBS per mouse.[16]
-
R-954 Preparation: Dissolve R-954 in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Treatment Regimen: Two days post-tumor inoculation, begin treatment with R-954. Administer R-954 subcutaneously (s.c.) at a dose of 2 mg/kg daily for 10 consecutive days.[5][14] A vehicle control group should receive injections of the vehicle alone.
-
Monitoring: Monitor the mice daily for weight gain, general health, and any signs of toxicity.
-
Endpoint Analysis (Day 11):
-
Euthanize the mice.
-
Carefully collect the ascitic fluid from the peritoneal cavity and measure the total volume.
-
Analyze the ascitic fluid for:
-
Total protein concentration (e.g., using a Bradford assay).
-
Nitric oxide levels (e.g., using the Griess reagent).
-
Prostaglandin E₂ (PGE₂) and Tumor Necrosis Factor-alpha (TNFα) levels (e.g., using ELISA kits).
-
-
If a solid tumor model is run in parallel (by subcutaneous injection of EAC cells), measure the tumor volume with calipers and paw edema if applicable.[5][14]
-
Protocol 2: Assessment of R-954 on Vascular Permeability in a Streptozotocin-Induced Diabetic Mouse Model
Objective: To determine the effect of R-954 on increased vascular permeability associated with type 1 diabetes.
Materials:
-
R-954 peptide
-
Streptozotocin (STZ)
-
Male mice (e.g., C57BL/6 or other appropriate strain, 6-8 weeks old)
-
Citrate (B86180) buffer (pH 4.5)
-
Evans blue dye
-
Spectrophotometer
Procedure:
-
Induction of Diabetes:
-
Fast mice overnight (8-12 hours).[17]
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (150 mg/kg body weight) dissolved in cold citrate buffer.[17][18] Control mice should receive an injection of citrate buffer alone.
-
Confirm diabetes by measuring blood glucose levels from the tail vein. Mice with three consecutive readings of ≥350 mg/dL are considered diabetic.[17]
-
-
R-954 Administration:
-
Four weeks after STZ injection, administer a single intravenous (i.v.) dose of R-954 (300 µg/kg) to a group of diabetic mice.[15] Another group of diabetic mice should receive the vehicle control.
-
-
Vascular Permeability Assay (Evans Blue Extravasation):
-
Shortly after R-954 administration, inject Evans blue dye (e.g., 2% in saline, 50 mg/kg) intravenously.
-
Allow the dye to circulate for a specified time (e.g., 30-60 minutes).
-
Perfuse the animals with saline to remove intravascular dye.
-
Dissect target tissues (e.g., liver, pancreas, duodenum, kidney, heart, skin, muscle).
-
Weigh the tissues and incubate them in formamide to extract the extravasated Evans blue dye.
-
Measure the absorbance of the formamide extracts using a spectrophotometer and quantify the amount of dye extravasation.
-
Protocol 3: Investigating the Therapeutic Potential of R-954 in a Murine Endometriosis Model
Objective: To evaluate the effect of R-954 on the development and progression of endometriotic lesions.
Materials:
-
R-954 peptide
-
Female mice (e.g., C57BL/6)
-
Surgical instruments for autologous uterine horn transplantation
-
Hormones for estrous cycle synchronization (optional, depending on the specific model)
-
Reagents for histological analysis (e.g., formalin, paraffin, hematoxylin, and eosin)
-
ELISA kits for inflammatory mediator analysis.
Procedure:
-
Induction of Endometriosis:
-
Surgically induce endometriosis by autologous transplantation of a piece of the uterine horn into the peritoneal cavity.[7] The specific surgical procedure may vary, and established protocols should be followed.[19][20][21][22]
-
Allow sufficient time for the implants to develop into endometriotic lesions (e.g., 51 days).[7]
-
-
R-954 Treatment:
-
Begin treatment with R-954. The specific dose and route of administration should be optimized, but a regimen of daily administration for 15 consecutive days has been reported to be effective.[7] A control group should receive a vehicle.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Surgically excise the endometriotic cysts and measure their size and weight.
-
Fix the lesions in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to assess the lesion morphology and cellular infiltrate.
-
Collect peritoneal fluid or lesion homogenates to measure the levels of inflammatory mediators such as IL-1β, IL-6, and TNFα using ELISA.
-
Visualizations
Kinin B1 Receptor Signaling Pathway
Caption: Kinin B1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo R-954 Efficacy Study
Caption: In Vivo R-954 Efficacy Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. R-954 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-954, a bradykinin B1 receptor antagonist, as a potential therapy in a preclinical endometriosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B1 bradykinin receptor homo-oligomers in receptor cell surface expression and signaling: effects of receptor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theranostic Potential of a New 64Cu-Labeled NOTA-R954 Peptide Conjugate for Kinin B1R Expressing Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theranostic Potential of a New 64Cu-Labeled NOTA-R954 Peptide Conjugate for Kinin B1R Expressing Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The bradykinin B1 receptor antagonist R-954 inhibits Ehrlich tumor growth in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of a novel bradykinin B1 receptor antagonist, R-954, on enhanced vascular permeability in type 1 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo [mdpi.com]
- 17. Investigating Late-Stage Diabetic Retinopathy: A Long-term Analysis of Vascular Changes in the Streptozotocin-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 20. A Syngeneic Murine Model of Endometriosis using Naturally Cycling Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Administration of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intrathecal (i.t.) administration of Bradykinin (B550075) B1 receptor (B1R) antagonists for preclinical pain research. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of B1R antagonists in inflammatory and neuropathic pain models.
Introduction
The Bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key target for the development of novel analgesics.[1] Bradykinin, a pro-inflammatory peptide, and its metabolite des-Arg9-bradykinin, the primary endogenous ligand for the B1R, are released during tissue damage and contribute to the sensitization of nociceptive pathways. Intrathecal administration allows for the direct delivery of B1R antagonists to the spinal cord, a critical site for pain signal processing. This route of administration can provide valuable insights into the central mechanisms of B1R-mediated pain and the potential efficacy of targeted spinal therapies.
Data Presentation: Efficacy of Intrathecal B1R Antagonists
The following tables summarize the quantitative data from key studies evaluating the effects of intrathecally administered Bradykinin B1 receptor antagonists in rodent models of inflammatory pain.
Table 1: Effect of Intrathecal Administration of des-Arg10HOE140 on Mechanical Hyperalgesia in a Rat Model of Freund's Complete Adjuvant (CFA)-Induced Inflammation
| Treatment Group | Dose (nmol, i.t.) | Paw Withdrawal Threshold (g) - Post-CFA | % Reversal of Hyperalgesia | Reference |
| Vehicle (Saline) | - | 2.5 ± 0.3 | 0% | [2] |
| des-Arg10HOE140 | 1 | 4.8 ± 0.5* | ~40% | [2] |
| des-Arg10HOE140 | 10 | 7.2 ± 0.6 | ~85% | [2] |
| des-Arg10HOE140 | 30 | 7.5 ± 0.7 | ~90% | [2] |
*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data are presented as mean ± SEM.
Table 2: Effect of Intrathecal Administration of BI113823 on CFA-Induced Mechanical Hyperalgesia in Rats
| Treatment Group | Dose (µg, i.t.) | Paw Withdrawal Threshold (g) - Post-CFA | % Reversal of Hyperalgesia | Reference |
| Vehicle | - | 3.1 ± 0.4 | 0% | [1] |
| BI113823 | 3 | 5.9 ± 0.7* | ~50% | [1] |
| BI113823 | 10 | 8.2 ± 0.9 | ~90% | [1] |
| BI113823 | 30 | 8.5 ± 1.0 | ~95% | [1] |
*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Bradykinin B1 Receptor Signaling Pathway in Spinal Neurons
The activation of the Bradykinin B1 receptor on spinal neurons by its agonist, des-Arg9-bradykinin, initiates a signaling cascade that contributes to central sensitization and pain hypersensitivity. This involves the coupling to Gαq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Bradykinin B1 receptor signaling cascade in a spinal neuron leading to increased nociception.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel Bradykinin B1 receptor antagonist administered intrathecally in a preclinical model of inflammatory pain.
Caption: A typical experimental workflow for assessing intrathecal B1R antagonist efficacy in a rat pain model.
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA) in Rats
This protocol describes the induction of a persistent inflammatory pain state in the hind paw of rats, which is characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile 0.9% saline
-
1 ml syringes with 27-30 gauge needles
-
Isoflurane (B1672236) or other suitable anesthetic
-
Anesthesia induction chamber and nose cone
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) to the housing facility for at least 3-5 days prior to the experiment.
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance) in an induction chamber. Once anesthetized, transfer the animal to a nose cone for the duration of the injection.
-
CFA Preparation: Prepare a 1:1 emulsion of CFA and sterile saline. Vortex thoroughly to ensure a stable emulsion.
-
Injection: Place the anesthetized rat in a supine position. Inject 100-150 µl of the CFA emulsion subcutaneously into the plantar surface of the left hind paw using a 27-30 gauge needle.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Place the animal on a heating pad to maintain body temperature during recovery.
-
Post-Injection Monitoring: Observe the animal for signs of distress. The injected paw will become edematous and erythematous within a few hours. Peak inflammation and hyperalgesia are typically observed 24-72 hours post-injection.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline (before CFA injection) and at desired time points after CFA injection (e.g., 24, 48, 72 hours).
Protocol 2: Intrathecal (i.t.) Catheter Implantation and Drug Administration in Rats
This protocol details the surgical procedure for chronic intrathecal catheter placement for repeated drug delivery to the spinal cord in freely moving rats.
Materials:
-
Polyethylene tubing (PE-10)
-
Surgical instruments (scalpel, scissors, forceps)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Sutures
-
Dental cement
-
Stereotaxic frame (optional)
-
Hamilton syringe
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat as described in Protocol 1. Shave the area over the cisterna magna and the top of the head.
-
Surgical Incision: Mount the anesthetized rat in a stereotaxic frame or position it prone on a surgical board. Make a midline incision over the back of the neck to expose the atlanto-occipital membrane.
-
Catheter Insertion: Carefully make a small puncture in the atlanto-occipital membrane with the tip of a sterile needle. Gently insert a pre-measured length of PE-10 tubing (approximately 8.5 cm for lumbar placement) into the subarachnoid space. A slight tail-flick is often observed upon successful entry.
-
Catheter Externalization and Securing: Tunnel the external end of the catheter subcutaneously to emerge at the top of the head. Secure the catheter to the skull with dental cement and small surgical screws. Suture the neck incision closed.
-
Post-Operative Care: Administer post-operative analgesics as required. Allow the animal to recover for 5-7 days before commencing drug administration. Check catheter patency by observing for the free flow of cerebrospinal fluid (CSF) or by a gentle flush with a small volume of sterile saline.
-
Intrathecal Injection: For drug administration, gently restrain the rat and connect a Hamilton syringe filled with the B1R antagonist solution to the externalized catheter. Infuse the desired volume (typically 5-10 µl) slowly over 30-60 seconds. Follow with a 5-10 µl flush of sterile saline to ensure the drug is delivered to the intrathecal space.
Protocol 3: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol describes the measurement of mechanical withdrawal thresholds in rodents, a common method for assessing pain sensitivity.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place the rat in an individual testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes before testing begins.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Apply the filament until it just bends and hold for 3-5 seconds.
-
Response Assessment: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used. This is repeated until a pattern of responses is established.
-
Data Calculation: The 50% paw withdrawal threshold is calculated from the pattern of responses using a specific formula. Testing should be performed by an experimenter blinded to the treatment conditions.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and function of spinal and peripheral neuronal B1 bradykinin receptors in inflammatory mechanical hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of B1 Antagonists in a Murine Bone Cancer Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of bone cancer pain to evaluate the efficacy of bradykinin (B550075) B1 receptor antagonists. This model is critical for preclinical assessment of novel analgesics targeting cancer-induced bone pain (CIBP), a debilitating condition in patients with advanced cancer.
Introduction
Cancer-induced bone pain is a prevalent and severe form of pain in patients with metastatic cancers. The pathophysiology is complex, involving tumor-induced bone destruction, inflammation, and neuronal sensitization. Bradykinin, a potent inflammatory mediator, and its receptors, particularly the inducible B1 receptor, are implicated in the generation and maintenance of chronic pain states, including cancer pain. Pharmacological blockade of the B1 receptor presents a promising therapeutic strategy for attenuating bone cancer pain. This document outlines the procedures for establishing a murine CIBP model and assessing the analgesic effects of B1 antagonists.
Data Presentation
Table 1: Efficacy of B1 Receptor Antagonists on Pain-Related Behaviors
| B1 Antagonist | Animal Model | Cancer Cell Line | Pain Assessment Method | Outcome | Reference |
| R-954 | Mouse | Ehrlich Ascites Carcinoma | Paw Edema | Reduced paw edema by approximately 52% | |
| BI113823 | Rat | N/A (CFA-induced inflammation) | Mechanical Hyperalgesia | Significantly reduced mechanical hyperalgesia | |
| DALBk | Mouse | 4T1 Breast Cancer | Mechanical Allodynia | Attenuated mechanical allodynia | |
| Icatibant (B2 Antagonist) | Mouse | 4T1 Breast Cancer | Mechanical Allodynia | Attenuated mechanical allodynia |
Table 2: Effect of B1 Receptor Antagonist R-954 on Inflammatory Mediators
| Inflammatory Mediator | Reduction with R-954 (2mg/kg, s.c.) | Reference |
| Total Protein Extravasation | 57.3% | |
| Nitric Oxide Production | 56% | |
| PGE₂ Production | 82% | |
| TNFα Release | 85.7% |
Experimental Protocols
Murine Model of Cancer-Induced Bone Pain
This protocol describes the induction of bone cancer in mice via intramedullary injection of cancer cells into the femur.
Materials:
-
8-10 week old C3H/HeJ or other appropriate mouse strain
-
Murine sarcoma, Lewis lung carcinoma, or other osteolytic cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anesthetic (e.g., 1% pentobarbital (B6593769) sodium)
-
Microsyringe (10 µL)
-
Electric drill with a fine bit
-
Bone wax
Canine Model of Arthritis for Bradykinin B1 Antagonist Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arthritis is a prevalent and debilitating condition in both humans and canines, characterized by joint inflammation, pain, and progressive cartilage degradation. The canine model of osteoarthritis offers a valuable tool for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents.[1][2][3] Spontaneously occurring osteoarthritis in dogs shares many physiological and pathological similarities with the human condition.[2] Furthermore, experimental induction of arthritis in dogs provides a controlled and reproducible model for assessing the efficacy of new treatments.[4][5][6][7][8][9][10][11][12][13]
The kallikrein-kinin system, and specifically the bradykinin (B550075) B1 receptor, plays a crucial role in the inflammatory cascade and pain signaling associated with arthritis.[14][15][16][17][18][19][20][21][22] Under normal physiological conditions, the B1 receptor is expressed at low levels. However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key target for therapeutic intervention in inflammatory diseases.[14][16][23] Bradykinin B1 receptor antagonists have shown potential in reducing inflammatory pain and joint degradation in various preclinical models.[19][24][25]
This document provides detailed application notes and protocols for utilizing a canine model of induced arthritis to test the efficacy of bradykinin B1 receptor antagonists. The protocols cover the induction of synovitis using intra-articular injection of sodium urate crystals, administration of a B1 antagonist, and subsequent evaluation of anti-inflammatory and analgesic effects.
Signaling Pathway of Bradykinin B1 Receptor in Inflammation
The bradykinin B1 receptor is a G-protein coupled receptor that is induced during tissue injury and inflammation. Its activation by its agonist, des-Arg⁹-bradykinin, triggers a cascade of intracellular signaling events that contribute to the cardinal signs of inflammation: pain, swelling, and redness.[14][16]
Experimental Protocols
Induction of Acute Synovitis
This protocol describes the induction of transient synovitis in the stifle (knee) or hip joint of dogs via intra-articular injection of sodium urate crystals. This model mimics the inflammatory response seen in gouty arthritis.[4][5][26][27]
Materials:
-
Sterile sodium urate crystal suspension (20 mg/mL) in saline.
-
Healthy adult dogs (e.g., Beagles), screened for any pre-existing joint conditions.
-
Sedatives and analgesics as per veterinary guidance.
-
Clippers and surgical scrub solution.
-
Sterile needles (22-gauge) and syringes (1-3 mL).
-
Ultrasound guidance equipment (recommended for hip joint injections).[5][27]
Procedure:
-
Animal Preparation: Acclimatize dogs to the housing facility for at least one week. Fast the dogs overnight before the procedure.
-
Sedation and Analgesia: Administer a sedative and pre-emptive analgesic as recommended by the attending veterinarian.
-
Joint Preparation: Clip the hair over the target joint (stifle or hip). Aseptically prepare the injection site using a standard surgical scrub technique.
-
Intra-articular Injection:
-
Stifle Joint: With the joint in a flexed position, palpate the anatomical landmarks. Insert a 22-gauge needle into the joint space and inject 1 mL of the sodium urate crystal suspension (20 mg/mL).[4]
-
Hip Joint: Due to the deeper location, ultrasound guidance is recommended for accurate needle placement.[5][27] Under ultrasonographic guidance, inject 1 mL of the sodium urate suspension into the hip joint.[5][27]
-
-
Post-injection Monitoring: House the dogs in a comfortable, padded environment. Closely monitor for any adverse reactions. Lameness is expected to develop within 1.5 to 2 hours, peak at around 4 hours, and typically resolves within 24 hours.[27]
Administration of B1 Antagonist
The B1 antagonist can be administered via various routes, such as oral, intravenous, or subcutaneous injection. The choice of administration route and dosage will depend on the pharmacokinetic properties of the specific compound being tested.
Materials:
-
Bradykinin B1 receptor antagonist compound.
-
Vehicle for dissolving/suspending the antagonist.
-
Appropriate administration supplies (e.g., gavage needles for oral administration, sterile syringes and needles for injection).
Procedure:
-
Dosing: Prepare the B1 antagonist formulation at the desired concentrations. A placebo group receiving the vehicle only is essential.
-
Administration: Administer the B1 antagonist or placebo at a predetermined time point relative to the induction of synovitis (e.g., 1 hour before or concurrently with the urate crystal injection).
-
Group Allocation: Randomly assign dogs to different treatment groups:
-
Sham Control (saline injection into the joint)
-
Vehicle Control (urate crystal injection + vehicle administration)
-
B1 Antagonist Treatment Group(s) (urate crystal injection + different doses of B1 antagonist)
-
Efficacy Evaluation
The efficacy of the B1 antagonist is evaluated by measuring changes in lameness, joint swelling, and biomarkers of inflammation.
a. Lameness Assessment:
-
Observational Gait Analysis: Score lameness at baseline and at specified time points post-injection (e.g., 2, 4, 8, and 24 hours) using a validated scoring system (e.g., a 0-4 scale where 0 is no lameness and 4 is non-weight-bearing).
-
Force Plate Analysis: This provides an objective measure of weight-bearing on the affected limb. Collect data at baseline and at the same time points as the observational scoring.
b. Joint Swelling Measurement:
-
Use a flexible measuring tape or calipers to measure the circumference of the stifle joint at its widest point. For the hip, this is not a feasible measurement.
-
Measurements should be taken at baseline and at each time point post-injection.
c. Synovial Fluid Analysis:
-
At the end of the study period (e.g., 24 hours), sedate the animals and perform arthrocentesis to collect synovial fluid from the affected joint.
-
Analyze the synovial fluid for:
-
Total and differential leukocyte counts: An increase in neutrophils is indicative of inflammation.
-
Pro-inflammatory cytokine levels: Measure levels of cytokines such as IL-1β and TNF-α using ELISA or other immunoassays.
-
Bradykinin levels: Assess the concentration of bradykinin in the synovial fluid.[24]
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing a B1 antagonist in the canine model of induced arthritis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Lameness Scores (Mean ± SEM)
| Time Point | Sham Control | Vehicle Control | B1 Antagonist (Low Dose) | B1 Antagonist (High Dose) |
| Baseline | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 hours | 0.0 ± 0.0 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1** |
| 4 hours | 0.0 ± 0.0 | 3.5 ± 0.2 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| 8 hours | 0.0 ± 0.0 | 2.0 ± 0.4 | 1.0 ± 0.2* | 0.5 ± 0.1 |
| 24 hours | 0.0 ± 0.0 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Change in Stifle Joint Circumference (cm, Mean ± SEM)
| Time Point | Sham Control | Vehicle Control | B1 Antagonist (Low Dose) | B1 Antagonist (High Dose) |
| 4 hours | 0.1 ± 0.05 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1** |
| 24 hours | 0.0 ± 0.05 | 0.7 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.05** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 3: Synovial Fluid Analysis at 24 hours (Mean ± SEM)
| Parameter | Sham Control | Vehicle Control | B1 Antagonist (Low Dose) | B1 Antagonist (High Dose) |
| Total Leukocytes (x10³/µL) | 2.5 ± 0.5 | 50.2 ± 5.1 | 25.6 ± 3.2 | 15.8 ± 2.5** |
| Neutrophils (%) | 5 ± 1 | 85 ± 3 | 60 ± 4 | 45 ± 5 |
| IL-1β (pg/mL) | <10 | 150 ± 20 | 75 ± 15* | 40 ± 10 |
| TNF-α (pg/mL) | <5 | 80 ± 12 | 40 ± 8* | 25 ± 5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Conclusion
The canine model of experimentally induced arthritis is a robust and clinically relevant tool for the evaluation of novel anti-inflammatory and analgesic compounds. The protocols outlined in this document provide a comprehensive framework for testing the efficacy of bradykinin B1 receptor antagonists. By utilizing objective measures of lameness, joint swelling, and inflammatory biomarkers, researchers can obtain reliable data to support the preclinical development of new therapies for arthritis. The significant role of the B1 receptor in the pathophysiology of arthritis makes it a promising target, and this canine model offers an excellent platform for advancing research in this area.[14][15][16][17][19][24]
References
- 1. Canine Osteoarthritis Model [gpianatomicals.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Dog as a Model for Osteoarthritis: The FGF4 Retrogene Insertion May Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal-induced inflammation in canine joints. I. An experimental model with quantification of the host response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Pathologic study of an experimental canine arthritis induced with Complete Freund's Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a method for experimental induction of osteoarthritis of the hip joints in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. [Animal models used for the evaluation of anti-osteoarthritis drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimentally-induced osteoarthritis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of bradykinin B1 receptors in the maintenance of intra-articular plasma extravasation in chronic antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The role of the kallikrein-kinin system in joint inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nociceptive tolerance is improved by bradykinin receptor B1 antagonism and joint morphology is protected by both endothelin type A and bradykinin receptor B1 antagonism in a surgical model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A critical role for plasma kallikrein in the pathogenesis of autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of the kallikrein-kinin system in arthritis and enterocolitis in genetically susceptible rats: modulation by a selective plasma kallikrein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bradykinin B1 receptor up-regulation by interleukin-1beta and B1 agonist occurs through independent and synergistic intracellular signaling mechanisms in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacological evaluation of a selective bradykinin B1 antagonist in a canine model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorfrancis.com [taylorfrancis.com]
- 27. Development of a model to induce transient synovitis and lameness in the hip joint of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Bradykinin B1 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bradykinin (B550075) B1 (B1) receptor antagonists. The content is structured to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Bradykinin B1 receptor antagonist won't dissolve in aqueous buffers. What should I do first?
A1: The initial step depends on the nature of your antagonist (peptide or small molecule).
-
For Peptide Antagonists: Start by attempting to dissolve a small amount in sterile, distilled water. If that fails, the next step is to adjust the pH. Most peptides have an isoelectric point (pI) at which they are least soluble. Adjusting the pH away from the pI can significantly improve solubility. For acidic peptides, try a slightly basic buffer (e.g., PBS pH 7.4 or higher). For basic peptides, a slightly acidic solution (e.g., 0.1% acetic acid in water) may be effective.
-
For Small Molecule Antagonists: Many small molecules have poor aqueous solubility. A common starting point is to use a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells or affect experimental outcomes. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.
Q2: I've tried adjusting the pH and using common organic solvents, but my antagonist still precipitates. What are my other options?
A2: If basic solubilization techniques fail, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized as follows:
-
Co-solvents and Surfactants: Systems like "PEGylation" (using polyethylene (B3416737) glycol) or surfactants such as Tween-80 can help to solubilize hydrophobic compounds.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: For highly lipophilic antagonists, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to a higher dissolution rate.
Q3: How can I determine the solubility of my Bradykinin B1 receptor antagonist?
A3: The "shake-flask" method is the gold standard for determining thermodynamic solubility. In this method, an excess amount of the compound is added to a specific solvent and agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solids, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique like HPLC-UV or LC-MS. For higher throughput, kinetic solubility assays, which measure the concentration at which a compound precipitates from a solution, can be used.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with Bradykinin B1 receptor antagonists.
Issue 1: Precipitation of Peptide Antagonist Upon Addition to Aqueous Buffer
-
Possible Cause: The peptide is crashing out of solution due to a change in solvent polarity or pH.
-
Troubleshooting Steps:
-
Slow Addition: Add the concentrated peptide stock solution (dissolved in an organic solvent or an acidic/basic solution) dropwise to the vortexing or stirring aqueous buffer. This avoids localized high concentrations that can lead to precipitation.
-
Optimize pH: Ensure the pH of the final aqueous buffer is optimal for your peptide's solubility (i.e., sufficiently far from its pI).
-
Use of Excipients: Consider the addition of solubility-enhancing excipients like arginine or cyclodextrins to the aqueous buffer.
-
Issue 2: Low or Inconsistent Results in Cell-Based Assays
-
Possible Cause: The antagonist may not be fully dissolved in the assay medium, leading to an inaccurate effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect your final diluted antagonist solution for any signs of precipitation (cloudiness or visible particles).
-
Sonication: Briefly sonicate the solution to aid in the dissolution of any small, non-visible aggregates.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Solubility in Media: Determine the solubility of your antagonist directly in the cell culture medium, as components of the media can sometimes affect solubility.
-
Data Presentation: Solubility of Exemplar Bradykinin B1 Receptor Antagonists
The following tables summarize the solubility data for two example Bradykinin B1 receptor antagonists, one peptide-based (R715) and one small molecule (BI113823).
Table 1: Solubility of Peptide Antagonist R715
| Solvent System | Reported Solubility | Notes |
| Water | Up to 5 mg/mL | May require agitation to fully dissolve. |
| 10% DMSO, 90% Saline | Formulation for in vivo studies.[1] | Prepare a concentrated stock in DMSO first. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | A common vehicle for poorly soluble compounds in animal studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Utilizes a cyclodextrin (B1172386) for solubility enhancement. |
Table 2: Solubility of Small Molecule Antagonist BI113823
| Solvent System | Reported Solubility | Notes |
| Aqueous Media | Highly soluble[2][3] | Specific quantitative data is not publicly available, but described as having very good solubility. |
| DMSO | Expected to be highly soluble | Standard solvent for creating stock solutions of small molecules. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of the Bradykinin B1 receptor antagonist to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved antagonist in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of a Peptide Antagonist Stock Solution
-
Initial Dissolution: Based on the peptide's properties (acidic, basic, or neutral), select an initial solvent. For a basic peptide like many bradykinin analogs, start with a dilute aqueous acid (e.g., 10% acetic acid). For an acidic peptide, try a dilute aqueous base (e.g., 0.1 M ammonium (B1175870) bicarbonate). For neutral, hydrophobic peptides, a minimal amount of an organic solvent like DMSO may be necessary.
-
Vortexing and Sonication: Add the initial solvent to the lyophilized peptide. Vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for a few minutes.
-
Dilution: Once the peptide is fully dissolved, slowly add the desired aqueous buffer to the concentrated stock while vortexing to reach the final desired concentration.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Signaling pathway of the Bradykinin B1 receptor.
Experimental Workflow for Troubleshooting Solubility
Caption: A workflow for troubleshooting the solubility of Bradykinin B1 receptor antagonists.
References
Technical Support Center: Overcoming Off-target Effects of Bradykinin B1 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Bradykinin (B550075) B1 Receptor (B1R) antagonists.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments, helping you to identify and mitigate potential off-target effects.
Problem 1: My B1R antagonist is showing unexpected agonist activity.
Possible Causes:
-
Partial Agonism: Some B1R antagonists, particularly first-generation peptide-based compounds, may exhibit partial agonist activity at high concentrations. Instead of completely blocking the receptor, they can weakly activate it.[1]
-
Active Metabolites: The antagonist could be metabolized by enzymes in your experimental system into fragments that act as agonists on the B1R or other receptors.[1]
Solutions:
-
Review Literature: Check for any published reports of partial agonism for your specific antagonist.
-
Dose-Response Curve: Perform a dose-response experiment with the antagonist alone (without the B1R agonist). An agonist effect will be evident if the antagonist elicits a response.[1]
-
Select a Different Antagonist: If partial agonism is confirmed, consider switching to a newer generation or non-peptide antagonist known for being a "pure" antagonist.[1]
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential active metabolites in your experimental setup.[1]
Problem 2: The antagonist potency (e.g., pA2, Kb) from my functional assay is significantly lower than its binding affinity (Ki).
Possible Causes:
-
Experimental Conditions: Discrepancies between the buffers and conditions used in binding assays versus functional assays can alter antagonist affinity.[1]
-
Species Differences: The antagonist may have a lower affinity for the B1R of the species used in your functional assay compared to the human receptor used in binding assays.[2][3]
-
"Insurmountable" Antagonism: Some antagonists exhibit non-competitive antagonism, which can depress the maximum response of the agonist and complicate the interpretation of potency values derived from models assuming competitive antagonism.[1]
Solutions:
-
Verify Species Compatibility: Confirm the antagonist's potency across different species by consulting literature or performing cross-species binding assays.[1]
-
Characterize Receptor Expression: Determine the B1R expression level in your cells or tissues using methods like qPCR or radioligand binding saturation assays.[1]
-
Perform a Schild Analysis: To confirm competitive antagonism, generate agonist dose-response curves in the presence of increasing antagonist concentrations. A Schild plot with a slope of 1 suggests competitive antagonism.[1]
Problem 3: I'm observing a biological effect that is inconsistent with B1R blockade.
Possible Causes:
-
Off-Target Receptor Binding: At higher concentrations, the antagonist may bind to other receptors, leading to unintended physiological effects.
-
Enzyme Inhibition: Some B1R antagonists have been shown to inhibit enzymes, which could affect the metabolism of other signaling molecules and lead to off-target responses.[1]
-
Mast Cell Activation: Certain antagonists can directly activate mast cells, potentially causing localized inflammatory or allergic-type reactions.[1]
Solutions:
-
Selectivity Profiling: Review existing selectivity data for your antagonist or consider having it screened against a panel of common off-target receptors and enzymes.[1]
-
Use Control Compounds: Include a structurally different B1R antagonist in your experiments. If the unexpected effect is not seen with the control, it is more likely a specific off-target effect of your primary antagonist.[1]
-
Dose-Response Evaluation: Carefully assess the dose-response relationship for both the on-target and off-target effects to determine if a therapeutic window exists.[1]
-
Local vs. Systemic Administration: If feasible, local administration to the target tissue can minimize systemic exposure and reduce the likelihood of off-target effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Bradykinin B1 Receptor and why is it a therapeutic target?
The Bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues.[2][4] Its expression is induced by tissue injury, inflammation, and chronic pain, making it a key player in inflammatory responses.[5][6][7] B1R is activated by des-Arg⁹-bradykinin, a metabolite of bradykinin.[6] By blocking this receptor, B1R antagonists can mitigate inflammatory responses and pain, making them attractive therapeutic agents for various pathological conditions.[6][8][9]
Q2: What are the main signaling pathways activated by the B1R?
B1R activation triggers several intracellular signaling cascades. Key pathways include:
-
Phospholipase C (PLC) Activation: This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[10][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: B1R stimulation can activate the ERK pathway, which is involved in cellular processes like inflammation and cell growth.[11][12]
-
Nitric Oxide Synthase (NOS) Activation: The B1R can activate inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key signaling molecule in inflammation and vasodilation.[11][12]
-
Complement Activation: B1R signaling on endothelial cells can trigger the activation of the complement system, contributing to the inflammatory response.[10]
Q3: How can I assess the selectivity of my B1R antagonist?
Assessing selectivity is crucial to ensure that the observed effects are due to B1R blockade and not interaction with other targets. Key methods include:
-
Receptor Binding Assays: These assays measure the binding affinity of the antagonist to the B1R versus a panel of other receptors (e.g., Bradykinin B2 receptor, opioid receptors, etc.). A significantly higher affinity for B1R indicates good selectivity.
-
Functional Assays: These experiments test the antagonist's ability to inhibit the function of B1R compared to other receptors in cell-based or tissue-based assays.
-
In Vivo Models: Using knockout animals (e.g., B1R knockout mice) can help confirm that the antagonist's effects are mediated through the B1R.
Q4: Are there different classes of B1R antagonists?
Yes, B1R antagonists have evolved over time. Early antagonists were often peptide-based.[1] More recent research has focused on the development of non-peptidic small molecule antagonists to improve properties like oral bioavailability and metabolic stability.[3][8][13] These newer compounds often have improved selectivity and potency.
Data Presentation
Table 1: Key Parameters for Characterizing B1R Antagonist Activity
| Parameter | Description | Typical Assay | Interpretation |
| Ki | Inhibition constant; a measure of the binding affinity of the antagonist to the receptor. | Radioligand Binding Assay | A lower Ki value indicates a higher binding affinity. |
| IC50 | Half-maximal inhibitory concentration; the concentration of antagonist required to inhibit 50% of the agonist response. | Functional Assay (e.g., Calcium flux) | A lower IC50 value indicates a more potent antagonist in a functional context. |
| pA2 | A measure of the potency of a competitive antagonist, derived from a Schild analysis. | Functional Assay (e.g., Isolated tissue bath) | A higher pA2 value indicates a more potent competitive antagonist. |
| Selectivity Ratio | The ratio of the antagonist's affinity for off-targets versus its affinity for the B1R (e.g., Ki(off-target) / Ki(B1R)). | Binding Assays | A higher ratio indicates greater selectivity for the B1R. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for B1R Antagonist Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of a test antagonist for the B1R.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the B1R.[14]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled B1R ligand (e.g., [³H]des-Arg¹⁰-Kallidin), and varying concentrations of the unlabeled test antagonist.[4][14]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.[14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test antagonist. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 2: Calcium Flux Functional Assay for B1R Antagonist Potency (IC50) Determination
Objective: To measure the functional potency (IC50) of a B1R antagonist by assessing its ability to block agonist-induced calcium mobilization.
Methodology:
-
Cell Culture: Plate cells expressing the B1R in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a B1R agonist (e.g., des-Arg⁹-bradykinin) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response as a function of the antagonist concentration. Fit the data to an inhibitory dose-response curve to determine the IC50 value.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. mdpi.com [mdpi.com]
- 4. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 9. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel pathway for receptor-mediated post-translational activation of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Addressing Metabolic Instability of Peptide-Based B1 Antagonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of peptide-based B1 antagonists during experiments.
Frequently Asked Questions (FAQs)
Q1: My peptide-based B1 antagonist shows high potency in vitro but is inactive in vivo. What is the likely cause?
A1: A significant drop in activity between in vitro and in vivo experiments often points to poor metabolic stability. Peptides are susceptible to rapid degradation by proteases present in plasma, tissues, and the gastrointestinal tract.[1][2][3][4] Additionally, rapid clearance by the kidneys can limit the peptide's half-life and exposure to the target B1 receptors.[1][2]
Q2: What are the most common metabolic degradation pathways for peptide-based drugs?
A2: Peptides are primarily degraded by enzymatic hydrolysis of their amide bonds.[1] Other common chemical degradation pathways include oxidation (especially of Methionine and Cysteine residues), deamidation (of Asparagine and Glutamine), and the formation of pyroglutamic acid at the N-terminus.[5][6] Physical instability can also occur through aggregation, adsorption to surfaces, or denaturation.[5]
Q3: Which amino acid residues are particularly susceptible to enzymatic cleavage?
A3: Natural L-amino acids are the primary targets for proteases.[7] Specific sequences, such as those containing Asp-X or Asn-X, are prone to deamidation and subsequent degradation.[8] The N- and C-termini of linear peptides are also highly susceptible to degradation by exopeptidases.[7]
Q4: How can I improve the metabolic stability of my peptide B1 antagonist?
A4: Several strategies can be employed to enhance metabolic stability:
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.[7][8]
-
Incorporate Unnatural Amino Acids: Replacing L-amino acids with D-amino acids or other non-canonical versions like N-methylated residues at cleavage sites can hinder protease recognition.[1][7][9][10]
-
Cyclization: Creating a cyclic peptide, either head-to-tail or through side-chain linkage, enhances conformational rigidity and resistance to proteolysis.[7][8][9]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size, which can protect against enzymatic degradation and reduce renal clearance.[7][8]
-
Lipidation: Acylating the peptide with a fatty acid chain can promote binding to albumin, extending its circulatory half-life.[1]
Q5: What in vitro assays are essential for evaluating the metabolic stability of my peptide antagonist?
A5: Key in vitro assays include:
-
Plasma/Serum Stability Assay: This assesses the peptide's half-life in the presence of plasma or serum proteases.[2][11]
-
Microsomal Stability Assay: This evaluates the peptide's susceptibility to metabolism by liver enzymes.[11]
-
Gastrointestinal Fluid Stability Assay: If considering oral delivery, assessing stability in simulated gastric and intestinal fluids is crucial.[1][12]
-
Tissue Homogenate Stability Assays: Incubating the peptide with homogenates from relevant tissues like the kidney or liver can provide insights into organ-specific metabolism.[1][3][13]
Troubleshooting Guides
Issue 1: Rapid degradation of the peptide antagonist observed in the plasma stability assay.
| Potential Cause | Troubleshooting Steps |
| Proteolytic Cleavage | 1. Identify cleavage sites using LC-MS/MS.[14] 2. Synthesize analogs with D-amino acid substitutions at the cleavage sites.[7][10] 3. Incorporate N-methylation at susceptible peptide bonds.[9] 4. Cyclize the peptide to sterically hinder protease access.[7][9] |
| Exopeptidase Activity | 1. Acetylate the N-terminus. 2. Amidate the C-terminus.[7][8] |
| Assay Conditions | 1. Ensure the use of appropriate protease inhibitors in control samples.[14] 2. Verify that the plasma was handled and stored correctly to maintain enzymatic activity. |
Issue 2: The peptide antagonist appears stable in plasma but has low bioavailability.
| Potential Cause | Troubleshooting Steps |
| Rapid Renal Clearance | 1. Increase the size of the peptide through PEGylation.[7] 2. Conjugate the peptide to a larger carrier molecule like albumin.[7] |
| Poor Membrane Permeability | 1. Enhance lipophilicity by incorporating lipid moieties.[1] 2. Investigate the use of cell-penetrating peptide sequences.[15][16] |
| First-Pass Metabolism | 1. Evaluate stability in liver S9 fractions or hepatocytes to assess hepatic metabolism.[1][3] 2. Consider alternative routes of administration, such as subcutaneous injection, to bypass the liver.[17] |
Issue 3: Inconsistent results in stability assays.
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | 1. Optimize the formulation pH to be at least 2 units away from the peptide's isoelectric point (pI).[2] 2. Include excipients like polyols (e.g., mannitol, sucrose) to prevent aggregation.[8] |
| Sample Handling | 1. Avoid repeated freeze-thaw cycles of peptide stock solutions.[18] 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Ensure consistent quenching of enzymatic reactions at each time point.[2] |
| Analytical Method Variation | 1. Use a validated HPLC or LC-MS/MS method for quantification.[5] 2. Ensure the purity of the peptide standard.[19][20] |
Quantitative Data Summary
Table 1: Effect of Modifications on Peptide Half-Life
| Peptide | Modification | Matrix | Half-Life | Reference |
| Gonadotropin-Releasing Hormone (GnRH) | Natural | Intravenous | 5 minutes | [7] |
| Triptorelin (GnRH analog) | D-amino acid substitution | Intravenous | 2.8 hours | [7] |
| Glucose-dependent Insulinotropic Polypeptide (GIP) | Natural | In vivo | 2-5 minutes | [7] |
| N-AcGIP (GIP analog) | N-terminal acetylation | In vivo | > 24 hours | [7] |
| Endothelin C-terminal hexapeptide | Unmodified | Rat intestinal perfusate | 10.6 minutes | [9] |
| Endothelin C-terminal hexapeptide analog | N-methylation | Rat intestinal perfusate | 538 minutes | [9] |
| Somatostatin | Natural | Human plasma | 1-2 minutes | [9] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
Objective: To determine the in vitro half-life of a peptide-based B1 antagonist in plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Human or animal plasma (e.g., from a commercial source, with anticoagulant).[11]
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).[2]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.[2]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[2]
-
Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.[2]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Collect the supernatant and analyze the concentration of the remaining intact peptide by HPLC or LC-MS.
-
Plot the percentage of remaining peptide against time to determine the half-life (t½).
Protocol 2: B1 Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC₅₀) of a peptide antagonist to the B1 receptor.
Materials:
-
Cell line expressing the human B1 receptor.
-
Radiolabeled B1 receptor agonist (e.g., [³H]Lys-des-Arg⁹-BK).
-
Test peptide B1 antagonist at various concentrations.
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the B1 receptor-expressing cell line.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled agonist, and varying concentrations of the test antagonist.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the wells to remove unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Workflow for Assessing and Improving Peptide Stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. veeprho.com [veeprho.com]
- 6. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. peptidesuk.com [peptidesuk.com]
- 19. biomedgrid.com [biomedgrid.com]
- 20. researchgate.net [researchgate.net]
Minimizing partial agonism of Bradykinin B1 receptor antagonists
Here is a technical support center for minimizing partial agonism of Bradykinin (B550075) B1 receptor antagonists.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bradykinin B1 receptor (B1R) antagonists. The primary focus is to identify, characterize, and minimize the effects of partial agonism during experiments.
Section 1: FAQs - Understanding B1R Partial Agonism
Q1: What is partial agonism in the context of G-protein coupled receptors (GPCRs) like the B1R?
A: Partial agonism is a phenomenon where a compound, known as a partial agonist, binds to a receptor but produces a submaximal response compared to a full agonist. Unlike a pure antagonist that binds to the receptor and elicits no response, a partial agonist has intrinsic efficacy but it is lower than that of the endogenous ligand or a reference full agonist.[1][2] The degree of agonism can vary depending on the experimental system and the specific compound.[3][4][5]
Q2: Why is partial agonism a significant issue for B1R antagonist drug development?
A: The B1R is an inducible receptor, with expression levels increasing significantly during inflammation, tissue injury, and chronic pain.[6][7] An ideal B1R antagonist should block the pro-inflammatory and nociceptive signaling of the receptor without activating it. If an antagonist possesses partial agonist activity, it could inadvertently stimulate the very pathways it is designed to block, especially at high concentrations needed to ensure target engagement. This could limit the therapeutic window, cause unwanted side effects, or reduce the overall efficacy of the drug. Some early peptide-based B1R antagonists were noted to have residual agonistic effects in certain species.[8]
Q3: What are the potential molecular causes of partial agonism?
A: Partial agonism arises from the specific way a ligand interacts with the receptor's binding pocket. A ligand's ability to induce or stabilize a receptor conformation determines its efficacy. Full agonists are effective at stabilizing the fully active R* state of the GPCR. Partial agonists are less effective at stabilizing this active state, resulting in a lower level of G-protein activation and downstream signaling.[3][4][5] For instance, studies on β-adrenergic receptors have shown that full agonists form hydrogen bonds with specific residues that partial agonists interact with weakly or not at all, leading to a less pronounced conformational change.[3][5]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q1: My potential B1R antagonist shows some receptor activation at high concentrations. How do I confirm if this is partial agonism?
A: To confirm partial agonism, you should perform a full dose-response curve with the test compound alone (in the absence of a B1R agonist).
-
Procedure: Test a wide range of concentrations of your compound in a functional assay (e.g., calcium mobilization).
-
Analysis: Plot the response against the compound concentration. If the compound is a partial agonist, you will observe a dose-dependent increase in signal that plateaus at a level significantly lower than the maximum response (Emax) achievable with a full agonist like des-Arg9-bradykinin.
-
Confirmation: If the compound elicits a response on its own, this confirms agonist activity.[9] Comparing its Emax to that of a known full B1R agonist will quantify the degree of partial agonism.
Q2: How can I distinguish between true antagonism and weak partial agonism in my primary calcium mobilization assay?
A: Weak partial agonism can be difficult to distinguish from noise or assay artifacts. Using a secondary, downstream signaling assay can provide confirmation. The Extracellular Signal-Regulated Kinase (ERK) phosphorylation pathway is a common downstream readout for many GPCRs, including those coupled to Gq like the B1R.[10][11][12]
-
Rationale: A compound might exhibit different levels of efficacy in different signaling pathways (a concept known as biased signaling). Measuring a downstream event like ERK phosphorylation can provide a more integrated view of the cellular response.
-
Procedure: Perform a phospho-ERK assay. Stimulate B1R-expressing cells with a high concentration of your test compound and measure the level of ERK1/2 phosphorylation.
-
Interpretation: If the compound triggers a significant increase in phospho-ERK levels compared to the vehicle control, it confirms its agonist activity. This can be a more sensitive or robust readout than calcium assays in some cell systems.
Q3: My assay results for B1R antagonists are showing high variability. What are the critical parameters to control?
A: High variability in GPCR assays can stem from several sources. For B1R experiments, the following are critical:
-
Receptor Expression Levels: The level of B1R expression in your cell line can dramatically influence the apparent activity of a partial agonist. Overexpression can amplify weak agonist signals, making a compound appear more agonistic than it might be in a native system. Ensure you are using a cell line with consistent and characterized B1R expression.
-
Serum Starvation: Serum contains growth factors and other components that can activate signaling pathways, including the ERK pathway, leading to high background. Serum starving the cells for several hours or overnight before the experiment is often necessary to achieve a low basal signal and a clear assay window.[13]
-
Stimulation Time & Temperature: The kinetics of GPCR signaling can be rapid. For ERK phosphorylation, the peak response is often between 2-5 minutes after agonist stimulation.[14][15] For calcium mobilization, the peak is even faster, occurring within seconds.[16] It is crucial to optimize and strictly control the stimulation time and temperature to ensure reproducibility.[13]
-
Cell Density: Plating cells at too high a density can sometimes lead to artifactual effects, such as signal decrease due to reagent limitation (the "hook effect"). It is important to determine the optimal cell density for your specific assay.[13]
Q4: Is it possible to minimize the observed partial agonism of my lead compound by modifying the experimental conditions?
A: While you cannot change the intrinsic efficacy of a compound, you can sometimes mitigate its apparent partial agonist effects by altering the assay system.
-
Lower Receptor Expression: If you are using a recombinant cell line, switching to a clone with a lower, more physiologically relevant level of B1R expression can reduce the amplification of the partial agonist signal. This provides a more stringent test for antagonist activity.
-
Check for Species Specificity: Some B1R antagonists exhibit different pharmacological profiles at receptors from different species. For example, some peptide antagonists show partial agonism at the mouse B1 receptor but act as pure antagonists at the human receptor.[14] Always ensure your assay uses the receptor species most relevant to your downstream goals (e.g., human receptor for clinical development).
Section 3: Experimental Protocols
Protocol 1: Calcium (Ca2+) Mobilization Assay
This protocol is for measuring B1R activation by monitoring intracellular calcium changes using a fluorescent dye like Fluo-4 AM in a plate-based reader (e.g., FLIPR, FlexStation).[17][18][19]
-
Cell Plating: Plate HEK293 cells (or another suitable host cell line) stably expressing the human B1R in black-walled, clear-bottom 96-well or 384-well plates. Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) in a buffered salt solution (e.g., HBSS).
-
Remove cell culture medium from the wells.
-
Add the dye loading buffer to the cells and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of your test compounds (potential antagonists) and a reference full agonist (e.g., des-Arg9-bradykinin) in the assay buffer.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
For Agonist Mode: The instrument automatically injects the test compounds into the wells and continues to record the fluorescence signal kinetically for 60-120 seconds.
-
For Antagonist Mode: First, inject the test compounds (antagonists) and incubate for a pre-determined time (e.g., 15-30 minutes). Then, inject a fixed concentration (e.g., EC80) of the full agonist and record the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity (Max - Min) is used to determine the response. For agonists, calculate EC50 values. For antagonists, calculate IC50 values. To assess partial agonism, use the agonist mode data and calculate the Emax of the test compound relative to the full agonist.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol describes a method for detecting ERK1/2 phosphorylation (pERK) as a downstream measure of B1R activation.[10][11]
-
Cell Plating and Starvation: Plate B1R-expressing cells in 96-well plates. Once confluent, replace the medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal pERK levels.[13]
-
Compound Stimulation: Add your test compounds (diluted in serum-free medium) to the cells and incubate at 37°C for a predetermined optimal time, typically 5 minutes.[14][15] Include a full agonist as a positive control and a vehicle as a negative control.
-
Cell Lysis:
-
Quickly remove the stimulation medium.
-
Immediately add ice-cold lysis buffer containing protease and phosphatase inhibitors to stop the reaction and lyse the cells. The timing of this step is critical.[13]
-
-
Detection: The level of phosphorylated ERK1/2 in the cell lysate can be measured using various methods:
-
Western Blotting: A standard, low-throughput method to visualize and quantify pERK relative to total ERK.[10]
-
ELISA / HTRF®: Plate-based immunoassays that are suitable for higher throughput. These assays use specific antibodies to detect pERK and generate a colorimetric, chemiluminescent, or fluorescent signal.[11][15]
-
-
Data Analysis: Normalize the pERK signal to the total ERK signal or total protein concentration. Plot the normalized signal against compound concentration to generate dose-response curves and determine EC50 and Emax values.
Section 4: Data Presentation
The table below summarizes key pharmacological parameters to consider when evaluating B1R antagonists for partial agonism. Data is hypothetical for illustrative purposes.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Agonist Emax (% of Full Agonist) | Classification |
| Full Agonist | 1.5 | N/A | 100% | Full Agonist |
| Compound A | 2.5 | 5.2 | < 2% | Pure Antagonist |
| Compound B | 5.0 | 15.7 | 35% | Partial Agonist |
| Compound C | 10.2 | 25.0 | < 1% | Pure Antagonist |
| Compound D | 1.8 | 4.1 | 60% | Strong Partial Agonist |
-
Ki: A measure of binding affinity, determined from radioligand binding assays.
-
IC50: The concentration of antagonist required to inhibit 50% of the response from a full agonist.
-
Agonist Emax: The maximum response produced by the compound alone, expressed as a percentage of the maximum response of a full agonist. A value >5-10% is typically considered evidence of significant partial agonism.
Section 5: Visualizations
Diagram 1: Bradykinin B1 Receptor Signaling Pathway
This diagram illustrates the canonical Gq-protein coupled signaling cascade initiated by B1R activation, leading to an increase in intracellular calcium.
Caption: Canonical B1R Gq signaling pathway leading to Ca²⁺ mobilization.
Diagram 2: Experimental Workflow for Characterizing Partial Agonism
This workflow outlines the steps to identify and characterize a potential B1R partial agonist.
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. Evolving concepts of partial agonism. The beta-adrenergic receptor as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structural basis for agonist and partial agonist action on a β(1)-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 8. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Species-Dependent Potency of B1 Receptor Antagonists
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of species-dependent potency differences of Bradykinin (B550075) B1 receptor antagonists. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in the potency of B1 receptor antagonists across different species?
A1: Species-dependent differences in antagonist potency primarily arise from variations in the amino acid sequence of the B1 receptor among species. These variations can alter the binding pocket of the receptor, affecting the affinity and efficacy of antagonists. For instance, early non-peptide antagonists encountered challenges with species specificity, particularly between rodents and humans.[1] Additionally, some peptide-based antagonists that are pure antagonists in human and rabbit B1 receptors exhibit partial agonist activity at the mouse B1 receptor.[2]
Q2: How do I select the appropriate animal model for my B1 receptor antagonist study?
A2: The choice of animal model should be guided by the specific research question and the pharmacological profile of the antagonist. It is crucial to consider the sequence homology of the B1 receptor between the chosen species and humans. For example, pharmacological similarities have been observed between the inducible B1 receptor in human ileum and rabbit aorta, suggesting the rabbit may be a suitable model for certain studies. Given the known species variability, it is recommended to determine the potency of your antagonist in the selected species before commencing large-scale in vivo studies.
Q3: What are the key functional assays to determine the potency of B1 receptor antagonists?
A3: The two most common and robust functional assays for determining the potency of B1 receptor antagonists are radioligand binding assays and calcium mobilization assays.[3][4] Radioligand binding assays directly measure the affinity of the antagonist for the B1 receptor, providing a Ki value.[5] Calcium mobilization assays measure the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium, yielding an IC50 value.[6][7]
Q4: What does a discrepancy between binding affinity (Ki) and functional potency (IC50) indicate?
A4: A significant difference between Ki and IC50 values can be due to several factors. Experimental conditions between the two assays, such as buffer composition, can influence antagonist potency.[8] Additionally, this discrepancy could indicate a non-competitive mechanism of antagonism or that the antagonist has partial agonist activity.[8] It is also important to ensure that the antagonist is compatible with the species of the receptor being used in the functional assay.[8]
Data Presentation: Potency of B1 Receptor Antagonists
The following table summarizes available data on the potency of various B1 receptor antagonists. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions.
| Antagonist | Species | Assay Type | Potency (IC50/Ki) | Reference |
| FR167344 | Human | Radioligand Binding (B2 Receptor) | IC50: 65 nM | [9] |
| FR173657 | Human | Radioligand Binding (B2 Receptor) | IC50: 8.9 nM | [9] |
| R 715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Human, Rabbit | Functional Assays | Pure Antagonist | [2] |
| R 715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Mouse, Rat | Functional Assays | Partial Agonist Activity | [2] |
| B 9958 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin) | Human, Rabbit | Functional Assays | Pure Antagonist | [2] |
| B 9958 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin) | Mouse, Rat | Functional Assays | Little to no Agonist Activity | [2] |
Note: Data for FR167344 and FR173657 are for the B2 receptor but are included to illustrate non-peptide antagonist data presentation. Comprehensive quantitative data for B1 receptor antagonists across multiple species is limited in the public domain.
Mandatory Visualizations
B1 Receptor Signaling Pathway
Caption: B1 Receptor Signaling Cascade.
Experimental Workflow for Determining Antagonist Potency
Caption: Workflow for B1 Antagonist Potency Assays.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled antagonist for the B1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the B1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.[8]
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable binding buffer.[10]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the B1 receptor (e.g., [³H]des-Arg¹⁰-Kallidin), and varying concentrations of the unlabeled antagonist.[11]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled B1 receptor ligand).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[12]
-
-
Separation of Bound and Free Radioligand:
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.[12]
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each antagonist concentration.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a suitable model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-induced calcium mobilization.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the B1 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[13]
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.[13]
-
Remove the culture medium from the cells and wash with the assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake.[13]
-
-
Antagonist Pre-incubation:
-
During the dye loading, prepare serial dilutions of the B1 receptor antagonist.
-
After incubation, wash the cells to remove excess dye and add the antagonist dilutions to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.[13]
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of a B1 receptor agonist (e.g., des-Arg⁹-bradykinin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Use a fluorescence plate reader with an integrated fluid-handling system to measure the baseline fluorescence in each well.
-
Inject the agonist solution into all wells simultaneously and continuously record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.[13]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the peak fluorescence response as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.[14]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding in radioligand assay | - Radioligand concentration is too high.- Insufficient washing.- Radioligand is sticking to the filter or plate.- Inappropriate blocking agent. | - Optimize the radioligand concentration.- Increase the number and volume of wash steps.- Pre-soak filters in a blocking agent like polyethyleneimine (PEI).- Test different blocking agents (e.g., bovine serum albumin).[12] |
| Low specific binding in radioligand assay | - Low B1 receptor expression in the cell or tissue preparation.- Degradation of the receptor or radioligand.- Incorrect assay buffer composition.- Incubation time is too short to reach equilibrium. | - Use a cell line with higher receptor expression or a different tissue source.- Use fresh preparations and include protease inhibitors in the buffer.- Optimize buffer components (pH, ions).- Perform a time-course experiment to determine the optimal incubation time.[12] |
| High background signal in calcium mobilization assay | - Constitutive activity of the B1 receptor.- Presence of stimulating factors in the serum or media.- Cell health issues. | - Consider using a neutral antagonist to reduce basal signaling.- Serum-starve cells before the assay.- Ensure cells are healthy and at an optimal density.[8] |
| No or low response to agonist/antagonist in calcium assay | - Low B1 receptor expression.- Incorrect agonist or antagonist concentration range.- Low cell viability.- Insensitive assay detection method. | - Confirm receptor expression via another method (e.g., radioligand binding, western blot).- Perform a wider dose-response curve.- Check cell viability using a method like trypan blue exclusion.- Consider a more sensitive calcium indicator dye.[12] |
| Antagonist shows agonist activity | - The compound has partial agonist properties.- The antagonist is being metabolized to an active agonist. | - Perform a dose-response curve with the antagonist alone to confirm agonist activity.- Consider using a different antagonist known to be a pure antagonist in your species of interest.- Analyze for potential active metabolites using techniques like LC-MS.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel subtype-selective nonpeptide bradykinin receptor antagonists FR167344 and FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
Troubleshooting low efficacy of B1 antagonists in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of B1 receptor antagonists in animal models.
A Note on B1 Receptors
The term "B1 receptor" can refer to two distinct G-protein coupled receptors:
-
Bradykinin B1 Receptor (B1R): An inducible receptor primarily involved in inflammation and chronic pain. Its expression is low in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory mediators.[1][2]
-
Beta-1 Adrenergic Receptor (β1AR): Predominantly expressed in cardiac tissue, this receptor is a key regulator of cardiovascular function, such as heart rate and contractility.[3][4][5]
This guide will address issues pertinent to both receptor types, specifying the receptor where context is critical. Many troubleshooting principles, such as those related to pharmacokinetics and experimental design, are applicable to antagonists of both receptors.
Troubleshooting Guide
Q1: My B1 antagonist is potent in vitro but shows low or no efficacy in vivo. What are the potential causes?
This is a common challenge in drug development. The discrepancy often arises from factors that are not present in a controlled in vitro setting. The investigation should focus on three main areas: the compound's properties, the experimental design, and the underlying biology of the animal model.
Possible Causes & Solutions:
-
Pharmacokinetics (PK): The drug may not be reaching the target receptor in sufficient concentrations for a sufficient duration.
-
Poor Absorption/Bioavailability: The route of administration may not be optimal. Consider alternative routes or formulation strategies to improve absorption.[6]
-
Rapid Metabolism/Clearance: The antagonist may be rapidly metabolized by the liver or cleared by the kidneys, leading to a short half-life.[7][8] Conduct pharmacokinetic studies to determine the drug's concentration over time in plasma and, if possible, in the target tissue.
-
Low Target Tissue Penetration: The compound may not effectively cross biological barriers to reach the site of action (e.g., poor central nervous system penetration for neurological models).[9]
-
-
Formulation and Delivery: The way the drug is prepared and administered can significantly impact its efficacy.
-
Poor Solubility: If the antagonist is not fully dissolved in its vehicle, the actual administered dose will be lower than intended. Test the solubility and stability of your formulation.
-
Inappropriate Vehicle: The delivery vehicle (e.g., DMSO, saline) could negatively impact the compound's stability or cause adverse effects in the animal.[6]
-
-
Experimental Protocol: Flaws in the experimental setup can mask the true efficacy of the compound.
-
Suboptimal Dosing Regimen: The dose might be too low, or the dosing frequency might be inadequate to maintain therapeutic concentrations between administrations.[10][11] A dose-range finding study is essential to identify the maximum tolerated dose and optimal dosing schedule.[11]
-
Timing of Administration: The antagonist must be administered to coincide with the biological process it is intended to block. For inducible receptors like the Bradykinin B1 receptor, the timing relative to the inflammatory insult is critical.[2]
-
-
Target Engagement: It is crucial to confirm that the antagonist is binding to the B1 receptor in vivo.
-
Lack of Receptor Occupancy: Even with adequate plasma concentrations, the drug may not be occupying the receptor at the target site. Consider performing receptor occupancy studies to confirm target engagement.[12]
-
Q2: How can I be sure that my choice of animal model is appropriate for testing a B1 antagonist?
The selection of an appropriate animal model is critical and can be a major source of variability and unexpected results.
Key Considerations:
-
Species Differences in Receptor Pharmacology: The affinity and pharmacology of B1 receptor antagonists can vary significantly between species.[13][14][15] An antagonist potent against the human receptor may have low affinity for the rodent equivalent.[13] It is essential to confirm the antagonist's potency on the receptor of the species being used.
-
Receptor Expression and Distribution: The anatomical distribution and expression levels of B1 receptors can differ between species and even between different strains of the same species.[14][15][16] For the Bradykinin B1 receptor, which is inducible, the model must have an appropriate inflammatory stimulus to ensure the receptor is expressed.[1][2]
-
Disease Model Relevance: The chosen animal model should accurately recapitulate the aspects of the human disease you are targeting. The mechanism of action of your antagonist should be relevant to the pathophysiology of the model.[17]
Q3: My results are inconsistent across experiments. What could be causing this variability?
Inconsistent results often point to uncontrolled variables in the experimental setup or inherent biological variability.
Sources of Variability:
-
Biological Factors: Age, sex, and genetic background of the animals can influence drug metabolism and response.[18][19] Use animals of a consistent age and sex, and from a reliable supplier.
-
Receptor Regulation: Prolonged stimulation can lead to receptor desensitization and internalization (a process where the receptor is moved from the cell surface into the cell), reducing the number of available targets for your antagonist.[20][21][22] This is particularly relevant for the β1-adrenergic receptor in models of chronic catecholamine exposure.[20]
-
Experimental Procedures: Ensure all procedures, from drug administration to endpoint measurement, are standardized and performed consistently by all personnel.[23]
-
Cell Seeding Density (for in vitro precursors): Initial cell density in in vitro assays used to determine potency can significantly affect drug-response measurements.[23]
Frequently Asked Questions (FAQs)
Q4: What are the primary signaling pathways activated by B1 receptors?
Bradykinin B1 Receptor (B1R): B1R is a G-protein coupled receptor (GPCR) that, upon activation by its agonist (des-Arg⁹-bradykinin), couples to G proteins. This activation leads to a cascade of intracellular events, including the activation of enzymes like phospholipase C (PLC) and the production of secondary messengers, which regulate various cellular functions related to inflammation and pain.[1]
Beta-1 Adrenergic Receptor (β1AR): The β1AR activates at least two distinct signaling pathways.[24][25]
-
Canonical Gs Pathway: The receptor couples to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets to increase heart rate and contractility.[3]
-
MAPK Pathway: The β1AR can also stimulate a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK signaling pathway. This pathway is involved in longer-term changes in gene expression.[24][25]
-
Gi Coupling: Under certain pathological conditions, the β1AR has also been shown to couple to inhibitory Gi proteins.[26]
Q5: How is B1 receptor expression regulated?
Bradykinin B1 Receptor (B1R): The B1R is an inducible receptor. Under normal physiological conditions, its expression is very low or absent.[2][27] However, in the presence of tissue injury, inflammation, or stress, its expression is markedly upregulated by inflammatory mediators like cytokines.[1][2] This inducible nature makes it an attractive therapeutic target, as antagonists are expected to have minimal effects on healthy tissues.[9]
Beta-1 Adrenergic Receptor (β1AR): β1AR expression is subject to dynamic regulation.
-
Down-regulation: Sustained, long-term stimulation by catecholamines (as seen in chronic stress or heart failure) can lead to a decrease in the number of β1ARs on the cell surface.[20] This involves receptor desensitization, phosphorylation by G-protein coupled receptor kinases (GRKs), and subsequent internalization.[20][21]
-
Transcriptional Control: Hormones can also regulate receptor expression at the genetic level. For example, glucocorticoids have been shown to suppress the transcription of the β1AR gene, leading to down-regulation.[28]
Q6: What are the key pharmacokinetic considerations for B1 antagonists?
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. For B1 antagonists, key properties are highly variable between different compounds.[7][8][19]
-
Absorption: Most beta-blockers are absorbed from the gastrointestinal tract via passive diffusion.[7]
-
Metabolism & Elimination: They exhibit a wide range in the extent of metabolism versus excretion of the unchanged drug in urine.[7][8]
-
Protein Binding: Plasma protein binding varies significantly among different beta-blockers.[7][8]
-
Lipid Solubility: This property influences how the drug distributes in the body, including its ability to enter the central nervous system.[29]
Data & Protocols
Table 1: Pharmacokinetic & Pharmacodynamic Parameters to Consider
| Parameter | Definition | Implication for In Vivo Efficacy | How to Assess |
| Ki / IC50 | Inhibitory constant / half maximal inhibitory concentration. Measures in vitro potency. | A low value is necessary but not sufficient for in vivo efficacy. | Radioligand binding assays, functional cell-based assays.[30] |
| Bioavailability (%) | The fraction of an administered dose that reaches systemic circulation. | Low bioavailability means less drug reaches the target. Can be overcome by dose increase or formulation change. | Pharmacokinetic (PK) studies measuring plasma concentration after oral vs. intravenous administration. |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | A short half-life may require more frequent dosing to maintain therapeutic levels. | PK studies. |
| Cmax | Maximum observed plasma concentration after administration. | Must be above the concentration required for a therapeutic effect. | PK studies. |
| Receptor Occupancy | The percentage of target receptors bound by the drug at a given time. | Directly measures target engagement; low occupancy despite high plasma levels suggests poor tissue penetration. | Ex vivo autoradiography or specialized PET imaging.[12] |
| Species Selectivity | The ratio of antagonist affinity for the human receptor versus the animal model receptor. | A significant drop in affinity for the animal model receptor will lead to poor efficacy. | In vitro binding/functional assays using cells expressing receptors from different species.[13] |
Table 2: Key Considerations for Experimental Design
| Experimental Step | Key Consideration | Recommended Action | Rationale |
| Animal Model Selection | Species-specific receptor pharmacology | Confirm antagonist affinity for the receptor of the chosen species in vitro. | Avoids failure due to poor antagonist-receptor binding in the test species.[13][15] |
| Formulation | Drug solubility and stability | Test the solubility of the compound in the chosen vehicle at the highest required concentration. | Ensures the intended dose is administered and the compound remains active.[6] |
| Dose & Regimen | Achieving and maintaining therapeutic exposure | Conduct a dose-range finding study to determine the optimal dose and frequency. | Prevents using a dose that is either too low to be effective or high enough to be toxic.[11] |
| Route of Administration | Bioavailability and desired site of action | Choose a route that ensures the drug reaches the target tissue (e.g., systemic vs. local). | The route directly impacts how much drug reaches the target and how quickly.[6][10] |
| Controls | Isolate the effect of the antagonist | Include a vehicle control group and potentially a positive control (a known effective drug). | Differentiates the drug's effect from the vehicle's effect and validates the model's responsiveness. |
| Endpoint Analysis | Objective and quantifiable measures | Pre-define primary endpoints and use statistical methods like ANOVA or Kaplan-Meier analysis for evaluation. | Ensures robust and unbiased interpretation of the results.[11] |
General Experimental Protocol for In Vivo Efficacy Assessment
This protocol provides a generalized workflow. Specific details must be optimized for the particular antagonist, disease model, and research question.
-
Preliminary In Vitro Characterization:
-
Confirm the antagonist's potency (IC50) and selectivity on cell lines expressing the target B1 receptor from the chosen animal species (e.g., mouse, rat).
-
-
Dose Formulation and Stability:
-
Select an appropriate, non-toxic vehicle.
-
Confirm the antagonist's solubility and stability in the vehicle for the duration of the experiment.
-
-
Pharmacokinetic (PK) Study (Pilot):
-
Administer a single dose of the antagonist to a small group of animals via the intended route.
-
Collect blood samples at multiple time points to determine key PK parameters like Cmax, t½, and overall exposure (AUC). This helps in designing the dosing regimen for the efficacy study.
-
-
Dose-Range Finding / MTD Study:
-
Administer escalating doses of the antagonist to different groups of animals.
-
Monitor for signs of toxicity (e.g., weight loss, behavioral changes) to determine the Maximum Tolerated Dose (MTD).[11]
-
-
Efficacy Study Design:
-
Animal Model: Select the appropriate disease model and species. Acclimate animals before starting the experiment.
-
Grouping: Randomly assign animals to groups (typically n=8-10 per group for statistical power).
-
Group 1: Vehicle Control
-
Group 2: B1 Antagonist (Dose 1)
-
Group 3: B1 Antagonist (Dose 2)
-
(Optional) Group 4: Positive Control / Reference Compound
-
-
Drug Administration: Administer the vehicle or antagonist according to the schedule determined from PK and MTD studies. The timing should be relevant to the disease induction/progression.
-
Monitoring: Regularly monitor animal health, body weight, and disease-specific readouts throughout the study.
-
Endpoint Collection: At the end of the study, collect tissues and samples for primary and secondary endpoint analysis (e.g., tumor volume, inflammatory markers, cardiac function, gene expression).
-
-
Data Analysis:
Visualizations
Signaling Pathways
References
- 1. What are B1 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. criver.com [criver.com]
- 7. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 8. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 9. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Binding Mode Exploration of B1 Receptor Antagonists' by the Use of Molecular Dynamics and Docking Simulation-How Different Target Engagement Can Determine Different Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species differences in the distribution of beta-adrenoceptor subtypes in bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Species differences in the localization and number of CNS beta adrenergic receptors: rat versus guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 18. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? [frontiersin.org]
- 21. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glucocorticoids down-regulate beta 1-adrenergic-receptor expression by suppressing transcription of the receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Clinical Pharmacology Corner: Beta-Adrenergic Receptors Antagonists – Clinical Correlations [clinicalcorrelations.org]
- 30. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
Technical Support Center: Validating Antibody Specificity for Bradykinin B1 Receptor
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for validating the specificity of antibodies targeting the Bradykinin B1 receptor (B1R).
Frequently Asked Questions (FAQs)
Q1: Why is my signal for Bradykinin B1 Receptor so low or absent in my Western Blot or Immunohistochemistry?
A1: There are several potential reasons for a weak or absent signal when detecting B1R:
-
Low Endogenous Expression: The Bradykinin B1 receptor is an inducible receptor, meaning its expression is often low or absent in healthy, unstimulated tissues and cells.[1][2][3] Expression is typically upregulated in response to tissue injury, inflammation, or pro-inflammatory cytokines like IL-1β and TNF-α.[2][4]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may be too low. It is crucial to perform a titration experiment to determine the optimal antibody concentration for your specific application and experimental conditions.[5][6]
-
Inefficient Antigen Retrieval (for IHC): Formalin fixation can mask the epitope your antibody is designed to recognize. Ensure you are using the appropriate heat-induced epitope retrieval (HIER) method with the correct buffer (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and optimal heating time and temperature.[5]
-
Inactive Antibodies or Reagents: Ensure your primary and secondary antibodies have been stored correctly and are within their expiration date. Also, verify the activity of your detection reagents (e.g., HRP substrate).[5]
Q2: I am observing non-specific bands in my Western Blot. How can I resolve this?
A2: Non-specific bands can be a common issue. Here are some troubleshooting steps:
-
Antibody Concentration: A primary antibody concentration that is too high can lead to off-target binding.[7] Try reducing the antibody concentration and increasing the incubation time (e.g., overnight at 4°C).
-
Blocking Insufficiency: Incomplete blocking is a frequent cause of non-specific bands.[7] Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and that the blocking duration is sufficient (typically 1 hour at room temperature).
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Use a Validated Antibody: Ensure the antibody you are using has been validated for the species you are working with. Some antibodies may show cross-reactivity with other proteins.
-
Run Appropriate Controls: The most definitive control is to use tissue or cell lysates from a B1R knockout (KO) animal. The specific band for B1R should be absent in the KO sample.
Q3: What are the essential controls to include to validate the specificity of my Bradykinin B1 Receptor antibody?
A3: To ensure your antibody is specifically binding to the B1 receptor, the following controls are highly recommended:
-
Knockout (KO) or Knockdown (KD) Models: The gold standard for antibody validation is to test your antibody on tissues or cells where the target protein has been genetically removed (KO) or its expression significantly reduced (KD). A specific antibody will show a signal in the wild-type sample but not in the KO/KD sample.
-
Peptide Competition/Blocking: Pre-incubate your primary antibody with the immunizing peptide. This should block the antibody's binding site and result in a significant reduction or absence of signal in your experiment.[8]
-
Positive and Negative Control Tissues/Cells: Use tissues or cell lines known to express high levels of B1R as a positive control and those with no or very low expression as a negative control. B1R expression is known to be upregulated in various cancer cell lines and inflammatory conditions.[9][10]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify any non-specific binding of the secondary antibody.[11]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low B1R expression in the sample. | Induce B1R expression with inflammatory stimuli (e.g., LPS, IL-1β). Use a positive control lysate from stimulated cells or a known B1R-expressing cell line. |
| Insufficient protein loaded. | Load a higher amount of total protein per lane (e.g., 30-50 µg). | |
| Suboptimal antibody concentration. | Perform an antibody titration to find the optimal dilution. Increase incubation time (e.g., overnight at 4°C). | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for a membrane protein like B1R. | |
| Multiple Bands / Non-Specific Signal | Primary antibody concentration too high. | Decrease the primary antibody concentration and incubate for a longer duration at 4°C. |
| Inadequate blocking. | Increase blocking time to 1-2 hours at room temperature. Use 5% BSA or non-fat dry milk in TBST. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Protein degradation. | Prepare fresh lysates with protease inhibitors. | |
| Incorrect Band Size | Post-translational modifications. | B1R is a glycoprotein; variations in glycosylation can affect its migration on the gel. |
| Splice variants. | Check for known splice variants of B1R that may have different molecular weights. |
Immunohistochemistry / Immunocytochemistry
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Low B1R expression. | Use tissues from an inflammation model or stimulated cells. Use a known positive control tissue section. |
| Inadequate antigen retrieval. | Optimize HIER method (buffer, temperature, time). Try different antigen retrieval buffers (citrate pH 6.0 vs. Tris-EDTA pH 9.0). | |
| Primary antibody cannot access the epitope. | If staining intracellularly, ensure proper permeabilization (e.g., with Triton X-100 or saponin). | |
| Antibody not validated for the fixation method. | Check the antibody datasheet for compatibility with paraffin-embedded or frozen sections. | |
| High Background Staining | Non-specific binding of primary or secondary antibodies. | Increase blocking time and use a blocking serum from the same species as the secondary antibody.[6][11] |
| Endogenous peroxidase or biotin (B1667282) activity. | Perform a peroxidase quenching step (e.g., with 3% H₂O₂) or use an avidin/biotin blocking kit if using a biotin-based detection system.[5][11] | |
| Hydrophobic interactions. | Add a detergent like Tween-20 to your antibody diluent and wash buffers. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control.[6][11] |
| Fc receptor binding on immune cells. | If working with immune tissues, use an Fc receptor block. |
Experimental Protocols
Western Blotting Protocol for Bradykinin B1 Receptor
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 30-50 µg of protein per lane on an SDS-PAGE gel (10-12%).
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Bradykinin B1 Receptor antibody diluted in blocking buffer (check datasheet for recommended dilution, typically 1:500-1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
Immunocytochemistry/Immunofluorescence Protocol for Bradykinin B1 Receptor
-
Cell Culture: Grow cells on sterile glass coverslips. If applicable, stimulate cells to induce B1R expression.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: If detecting an intracellular epitope, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 10% normal serum (from the same species as the secondary antibody) in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-Bradykinin B1 Receptor antibody at its optimal dilution in 1% BSA in PBST overnight at 4°C in a humidified chamber.
-
Washing: Wash cells three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Washing: Wash cells three times with PBST in the dark.
-
Mounting: Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize with a fluorescence microscope.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Different Applications
| Application | Starting Dilution Range |
| Western Blotting (WB) | 1:500 - 1:2000 |
| Immunohistochemistry (IHC) | 1:100 - 1:500 |
| Immunocytochemistry (ICC/IF) | 1:200 - 1:1000 |
| ELISA | 1:1000 - 1:5000 |
Note: These are general recommendations. Optimal dilutions should be determined experimentally.
Table 2: Bradykinin B1 Receptor Expression in Various Tissues and Conditions
| Tissue/Cell Type | Condition | B1R Expression Level | Reference |
| Human Nasal Mucosa | Allergic Rhinitis | Upregulated | [2] |
| Human T-lymphocytes | Active Multiple Sclerosis | Upregulated | [4] |
| Human Dorsal Root Ganglia | Healthy | Low | [12] |
| Various Human Cancers | Cancerous Tissue | Upregulated | [9][10] |
| PC12 cells | Staurosporine-induced apoptosis | Upregulated at 12h post-treatment | [13] |
Visualizations
Caption: Bradykinin B1 Receptor signaling pathway.
Caption: Experimental workflow for Bradykinin B1 Receptor antibody validation.
References
- 1. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Localization of the Bradykinin B1 and B2 Receptors in Human Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bradykinin B1 receptor expression and function on T lymphocytes in active multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. Bradykinin B1 Receptor Affects Tumor-Associated Macrophage Activity and Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bma.ch [bma.ch]
- 12. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reducing variability in functional assays for B1 receptor antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in functional assays for Bradykinin B1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in B1 receptor functional assays?
A1: Variability in B1 receptor functional assays can arise from several sources, broadly categorized as biological and technical.
-
Biological Variability:
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines is a significant source of irreproducible data. It's crucial to obtain cells from a reputable source and perform regular authentication.[1]
-
Cell Culture Conditions: Inconsistent cell culture conditions can lead to phenotypic drift.[1] Key factors to control include cell density, passage number, and the timing of assays after passaging.[1]
-
Receptor Expression Levels: The level of B1 receptor expression can fluctuate between cell passages, impacting the magnitude of the response.
-
-
Technical Variability:
-
Reagent Consistency: Variations in the quality and concentration of reagents, such as agonists, antagonists, and assay buffers, can introduce significant variability.
-
Pipetting and Dispensing: Inaccurate or inconsistent liquid handling is a major contributor to well-to-well and plate-to-plate variability.
-
Incubation Times and Temperatures: Deviations from optimized incubation times and temperatures can affect reaction kinetics and signal detection.
-
Plate Effects: "Edge effects" in multi-well plates can lead to systematic variations in results across the plate.[2]
-
Q2: How can I minimize variability related to cell culture?
A2: Implementing standardized cell culture practices is essential for reducing variability.
-
Standard Operating Procedures (SOPs): Establish and adhere to detailed SOPs for all cell handling and culture procedures, including media preparation, passaging, and cryopreservation.[2]
-
Low Passage Number: Use cells with a low passage number to minimize phenotypic drift.[1]
-
Consistent Cell Density: Plate cells at a consistent density for all experiments to ensure a uniform cell number per well.
-
Thaw-and-Use Frozen Stocks: To enhance consistency, consider creating a large, quality-controlled batch of frozen cells and thawing a new vial for each experiment.[1]
Q3: What are the key functional assays for characterizing B1 receptor antagonists?
A3: The primary functional assays for B1 receptor antagonists typically measure the inhibition of agonist-induced signaling. The most common readouts are:
-
Calcium Mobilization: The B1 receptor primarily couples to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[3] Calcium mobilization assays are a robust method for screening and characterizing B1 receptor antagonists.[4]
-
NF-κB Activation: B1 receptor signaling can also lead to the activation of the NF-κB transcription factor, which is involved in inflammatory responses.[5] Reporter gene assays are commonly used to measure NF-κB activation.
-
Receptor Internalization: Ligand binding to the B1 receptor can induce its internalization from the cell surface. This process can be monitored to assess antagonist activity.[2][6]
Q4: How do I choose the appropriate agonist concentration for my antagonist assay?
A4: For antagonist mode assays, it is recommended to use a sub-maximal concentration of a known agonist, typically between the EC50 and EC85 values.[1] This ensures a robust signal window for detecting antagonist inhibition without saturating the system.
Troubleshooting Guides
Calcium Mobilization Assay
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Autofluorescence from compounds or cells. | Test for compound autofluorescence. Use a buffer without phenol (B47542) red. Consider using a different calcium indicator dye with a better signal-to-noise ratio.[7] |
| Dye leakage from cells. | Ensure optimal dye loading conditions (concentration, time, and temperature). Use of probenecid (B1678239) can help prevent dye leakage. | |
| Spontaneous calcium oscillations in cells. | Allow cells to equilibrate at room temperature for a period before starting the assay. Ensure a stable baseline reading before adding agonist. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Use a cell line with higher B1 receptor expression or optimize expression if using a transient transfection system. |
| Insufficient agonist concentration. | Confirm the potency of your agonist and use a concentration at or near the EC80. | |
| Suboptimal dye loading. | Optimize dye concentration and loading time. Ensure complete de-esterification of the AM ester form of the dye. | |
| Inconsistent Results Between Wells/Plates | Uneven cell plating. | Ensure a homogenous cell suspension and use appropriate plating techniques to achieve a uniform cell monolayer. |
| Pipetting errors. | Calibrate and maintain pipettes regularly. Use automated liquid handlers for high-throughput screening to improve precision. | |
| Temperature fluctuations. | Ensure all plates and reagents are at the same temperature before starting the assay. |
NF-κB Reporter Assay
| Problem | Possible Cause | Solution |
| High Background Luciferase Activity | Constitutive activity of the NF-κB pathway in the cell line. | Serum-starve cells prior to the assay. Use a cell line with lower basal NF-κB activity. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Low Signal Induction | Low transfection efficiency (for transient assays). | Optimize transfection protocol and use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[5] |
| Insufficient agonist stimulation. | Confirm the activity of the agonist and optimize its concentration and incubation time. | |
| Cell viability issues. | Check for cytotoxicity of the test compounds. Perform a cell viability assay in parallel. | |
| High Well-to-Well Variability | Inconsistent transfection efficiency. | Use a stable cell line expressing the NF-κB reporter. If using transient transfection, prepare a master mix of transfection reagents. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity. |
Data Presentation
The following tables summarize the potency of various B1 receptor antagonists from functional assays. Note that potency values can vary depending on the specific cell line and assay conditions.
Table 1: Potency of B1 Receptor Antagonists in Calcium Mobilization Assays
| Antagonist | Cell Line | pIC50 (Mean ± SEM) | Reference |
| [Leu⁸]-Lys-desArg⁹-BK | CHO-B1 | 9.16 ± 0.05 | [8] |
| Merck Compound 14 | CHO-B1 | 9.42 ± 0.07 | [8] |
| DFL20656 | CHO-B1 | 7.75 ± 0.16 | [8] |
| [Leu⁸]-Lys-desArg⁹-BK | IMR90 | 7.0 | [8] |
| Merck Compound 14 | IMR90 | 6.4 | [8] |
| DFL20656 | IMR90 | 5.8 | [8] |
Table 2: Performance of an NF-κB Reporter Assay for Antagonist Screening
| Antagonist | IC50 | Z' Factor | Reference |
| QNZ | 140 nM | 0.83 | [2] |
| PS-1145 | 3.1 µM | 0.90 | [2] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring B1 receptor antagonist activity by monitoring intracellular calcium flux.
Materials:
-
Cells expressing the B1 receptor (e.g., CHO-K1 or HEK293)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
B1 receptor agonist (e.g., Lys-des-Arg9-bradykinin)
-
B1 receptor antagonists (test compounds)
-
Fluorescence plate reader with kinetic reading capability and liquid handling
Procedure:
-
Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and optionally Probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[4]
-
-
Antagonist Pre-incubation:
-
During dye loading, prepare serial dilutions of the test antagonists in Assay Buffer.
-
After dye loading, remove the loading solution and wash the cells twice with Assay Buffer.
-
Add the antagonist dilutions to the respective wells and incubate at room temperature or 37°C for 15-30 minutes.[4]
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of the B1 receptor agonist in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the agonist solution to all wells simultaneously and immediately begin recording fluorescence intensity over time.
-
NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the inhibition of B1 receptor-mediated NF-κB activation.
Materials:
-
Cells stably or transiently expressing a B1 receptor and an NF-κB-driven luciferase reporter construct.
-
White, opaque 96-well plates
-
Cell culture medium
-
B1 receptor agonist
-
B1 receptor antagonists (test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cells into 96-well plates and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the antagonist compounds in the cell culture medium.
-
Add the antagonist dilutions to the cells.
-
Add a fixed, submaximal concentration (e.g., EC80) of the B1 receptor agonist to all wells except the negative control.
-
-
Incubation: Incubate the plate for an appropriate time (typically 6-24 hours) to allow for reporter gene expression.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Receptor Internalization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced internalization of the B1 receptor. This protocol is based on a cell line expressing a fluorescently tagged B1 receptor.[2][6]
Materials:
-
Cells stably expressing a fluorescently tagged B1 receptor (e.g., BDKRB1-tGFP).[6]
-
Microplates suitable for imaging
-
B1 receptor agonist
-
B1 receptor antagonists (test compounds)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Seed the fluorescent B1 receptor-expressing cells into imaging plates and allow them to adhere.
-
Compound Treatment:
-
Treat the cells with the desired concentrations of the B1 receptor antagonist for a specified pre-incubation time.
-
-
Agonist Stimulation:
-
Add a B1 receptor agonist to induce receptor internalization.
-
-
Image Acquisition:
-
At various time points after agonist addition, acquire images of the cells using a high-content imaging system or fluorescence microscope.
-
-
Image Analysis:
Visualizations
Caption: B1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for Assay Variability.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. innoprot.com [innoprot.com]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. cells-online.com [cells-online.com]
- 7. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 8. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Discrepancies Between Binding and Functional Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address discrepancies between compound binding affinity and functional potency observed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between binding affinity (Kd, Ki) and functional potency (EC50, IC50)?
Answer: Binding affinity and functional potency are related but distinct pharmacological parameters.
-
Binding Affinity (Kd, Ki): Affinity is a measure of the strength of the interaction between a ligand and its molecular target (e.g., receptor, enzyme).[1][2][3] It is an equilibrium constant that describes the tendency of the ligand-target complex to dissociate.
-
Kd (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher affinity.[3][4]
-
Ki (Inhibition Constant): The dissociation constant for an inhibitor. For competitive inhibitors, it reflects the affinity for the target.[5]
-
-
Functional Potency (EC50, IC50): Potency is a measure of the concentration of a drug required to produce a specific biological effect.[2][6] It is determined in a functional assay that measures a physiological response.
A direct comparison of these values is often not possible because Ki is a measure of binding affinity, while IC50 is a measure of functional inhibition that depends on various experimental conditions.[9][10]
Q2: Why is my compound's functional potency (IC50) much higher than its binding affinity (Ki)? (i.e., Low Potency, High Affinity)
Answer: This is a common scenario that can arise from several biological and experimental factors:
-
Partial Agonism/Antagonism: The compound may be a partial agonist or antagonist. It binds with high affinity but has low intrinsic activity, meaning it is inefficient at producing the conformational change in the receptor required for a full biological response.[1]
-
Cellular Factors in Functional Assays:
-
Poor Cell Permeability: The compound may have difficulty crossing the cell membrane to reach an intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be metabolized into a less active form within the cells.
-
-
Assay Conditions: The conditions of the functional assay (e.g., presence of high concentrations of an endogenous agonist) may not be favorable for the compound's activity.
-
Incorrect Mechanism of Action: The compound may not be a simple competitive inhibitor. If it's an uncompetitive inhibitor, its IC50 value will decrease with increasing substrate concentration, potentially leading to a higher IC50 value under certain assay conditions.[5][11]
Q3: Why is my compound's functional potency (IC50) much lower than its binding affinity (Ki)? (i.e., High Potency, Low Affinity)
Answer: This discrepancy can often be attributed to the phenomenon of spare receptors or receptor reserve .
-
Spare Receptors: A maximal biological response can often be achieved when only a small fraction of the total receptor population is occupied by an agonist.[12][13] This means the EC50 or IC50 can be significantly lower than the Kd or Ki.[4][12] For example, in some systems, stimulating less than 10% of receptors can elicit a maximal effect.[12] The presence of spare receptors increases the sensitivity of the system to the agonist.[4]
-
Signal Amplification: The signaling pathway downstream of the receptor may have significant amplification. A single receptor-ligand binding event could lead to the activation of numerous G-proteins, which in turn activate many adenylyl cyclase enzymes, each producing a large amount of cAMP. This amplification means a maximal response can be achieved at a very low level of receptor occupancy.
Q4: What is allosteric modulation and how can it cause discrepancies?
Answer: Allosteric modulation occurs when a compound binds to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand.[14][15][16] This binding event changes the receptor's conformation, which in turn modulates the binding or signaling of the orthosteric ligand.
-
Positive Allosteric Modulators (PAMs): Increase the affinity or efficacy of the primary ligand.
-
Negative Allosteric Modulators (NAMs): Decrease the affinity or efficacy of the primary ligand.[15]
Discrepancies arise because allosteric modulators do not directly compete with the orthosteric ligand used in a binding assay.[14][15] Therefore, they may show weak or no activity in a competitive binding assay but have a significant effect in a functional assay. Allosteric modulators often have a "ceiling effect," meaning their modulatory effect reaches a limit, which makes them safer in some therapeutic contexts.[15]
Troubleshooting Guides
Troubleshooting Scenario 1: High Binding Affinity, Low Functional Potency
If your compound shows tight binding (low Ki) but weak activity in a functional assay (high IC50), consider the following troubleshooting steps.
Troubleshooting Workflow
References
- 1. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Pharmacology Terms | Potency, Efficacy & Affinity - Lesson | Study.com [study.com]
- 4. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. quora.com [quora.com]
- 7. litfl.com [litfl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Spare receptors [pharmacologycanada.org]
- 13. brainkart.com [brainkart.com]
- 14. tutorchase.com [tutorchase.com]
- 15. 10. Competitive Antagonist vs. Negative Allosteric Modulator – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 16. quora.com [quora.com]
Technical Support Center: Strategies to Improve Selectivity of B1 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on B1 receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of B1 receptor antagonists.
Issue 1: Low Selectivity of a Novel Antagonist for B1 Receptor over B2 Receptor
-
Question: My newly synthesized compound shows high affinity for the B1 receptor, but also significant cross-reactivity with the B2 receptor in my binding assays. How can I improve its selectivity?
-
Answer: Low selectivity is a common challenge due to the structural similarities between B1 and B2 receptors. Here are several strategies to consider, ranging from structural modifications to assay optimization:
-
Structural Modifications based on SAR:
-
Explore Substitutions on the Aromatic Ring: Structure-activity relationship (SAR) studies have shown that substitutions on the para-position of the aromatic ring can enhance β1-selectivity.[1] Consider introducing various electron-withdrawing or bulky groups at this position to probe the steric and electronic requirements of the B1 receptor binding pocket.
-
Modify the Amine Substituent: The nature of the substituent on the amine is crucial for activity and selectivity. Larger, bulkier groups on the nitrogen atom tend to favor β-receptor interaction. Experiment with different alkyl or arylalkyl substitutions to optimize selectivity for the B1 receptor.
-
Incorporate Non-Peptidic Scaffolds: Moving from peptidic to non-peptidic structures can improve oral bioavailability and selectivity.[2] Novel chemotypes like 2-aminobenzophenones and compounds with a benzimidazole (B57391) core have shown promise as potent and selective B1 receptor antagonists.[3]
-
Utilize D-Amino Acid Substitution (for peptide-based antagonists): For peptide-based antagonists, replacing certain amino acids with their D-isomers can increase resistance to enzymatic degradation and improve selectivity. For instance, incorporating a D-residue at position 7 of des-Arg9-bradykinin has been shown to prevent degradation by angiotensin-converting enzyme.[4]
-
-
Assay Optimization:
-
Confirm Receptor Expression Levels: If using cell-based assays, ensure that the cell lines express the human B1 and B2 receptors at appropriate and comparable levels. Overexpression of one receptor subtype can lead to misleading cross-reactivity results.
-
Use Highly Selective Radioligands: Employ a radioligand with high selectivity for the B1 receptor in your competition binding assays to minimize confounding results from interactions with other receptors.
-
Consider Kinetic Selectivity: Affinity (Ki) is an equilibrium measurement. Investigating the kinetics of binding (association and dissociation rates) can reveal kinetic selectivity, where a compound may have a slower dissociation rate from the B1 receptor compared to the B2 receptor, leading to a more durable effect.[5]
-
-
Issue 2: High Background Noise in Radioligand Binding Assay
-
Question: I am performing a radioligand binding assay to determine the affinity of my B1 receptor antagonist, but I am observing high non-specific binding, which is compromising my results. What can I do to reduce the background noise?
-
Answer: High background noise in radioligand binding assays can obscure the true signal and lead to inaccurate affinity measurements. Here are some troubleshooting steps:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent to prevent non-specific binding of the radioligand to the filter membranes or assay plates.[6] Common blocking agents include bovine serum albumin (BSA) or polyethyleneimine (PEI). You may need to optimize the concentration and pre-incubation time.
-
Reduce Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding.[7] Try performing the assay with a radioligand concentration at or below its Kd value for the B1 receptor.
-
Check for Radioligand Purity: Impurities in the radiolabeled ligand can contribute to high background. Ensure the radioligand is of high purity and has not degraded.
-
Optimize Washing Steps: Inadequate washing after filtration can leave unbound radioligand on the filters, leading to high background. Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is cold to minimize dissociation of the bound ligand.
-
Evaluate Filtration vs. Centrifugation: If filtration methods consistently yield high background, consider a centrifugation-based method to separate bound from free ligand, although this may also require careful optimization of washing steps.[7]
-
Issue 3: Poor Reproducibility of Functional Assay Results
-
Question: My functional assay results for B1 receptor antagonism (e.g., measuring downstream signaling like cAMP production) are highly variable between experiments. How can I improve the reproducibility?
-
Answer: Poor reproducibility in functional assays can stem from various factors, from cell culture conditions to reagent variability. Here’s a checklist to improve consistency:
-
Standardize Cell Culture Conditions:
-
Consistent Passage Number: Use cells within a narrow passage number range for all experiments, as receptor expression and signaling capacity can change with excessive passaging.
-
Control Cell Density: Plate cells at a consistent density for each experiment, as confluency can affect receptor expression and cell signaling.
-
-
Ensure Reagent Quality and Consistency:
-
Use Freshly Prepared Reagents: Prepare fresh dilutions of your antagonist and agonist for each experiment from a validated stock solution.
-
Batch-to-Batch Reagent Validation: If using new batches of critical reagents (e.g., cell culture media, serum, agonists), validate them to ensure they produce results consistent with previous batches.
-
-
Optimize Assay Protocol:
-
Adhere to Standardized Protocols: Develop and strictly follow a detailed, standardized protocol for all steps of the assay.[6]
-
Incubation Times and Temperatures: Precisely control incubation times and temperatures, as these can significantly impact the enzymatic reactions and signaling cascades being measured.[6]
-
-
Implement Robust Data Analysis:
-
Include Proper Controls: Always include positive and negative controls in every assay plate to monitor for consistency and potential issues.
-
Use Appropriate Curve-Fitting Models: Utilize a consistent and appropriate non-linear regression model (e.g., four-parameter logistic model) for analyzing your dose-response data.[6]
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the strategies and methodologies for improving B1 receptor antagonist selectivity.
-
Q1: What are the key structural features that determine selectivity for the B1 receptor over the B2 receptor?
-
A1: While there is no single "magic bullet" for B1 selectivity, several structural motifs are important. The nature of the aromatic ring system and its substituents, the length and composition of the linker between the aromatic ring and the amine, and the steric and electronic properties of the amine substituents all play crucial roles. For aryloxypropanolamine-based antagonists, substitution at the para-position of the aryl ring is a key determinant of β1-selectivity.[1]
-
-
Q2: What is "kinetic selectivity" and why is it important for B1 receptor antagonists?
-
A2: Kinetic selectivity refers to the difference in the rate at which a drug associates with and dissociates from different receptors.[5] A drug may have similar affinities (an equilibrium measure) for B1 and B2 receptors but dissociate much more slowly from the B1 receptor. This slower "off-rate" can lead to a longer duration of action at the target receptor, which can be a desirable therapeutic property and a way to achieve functional selectivity in vivo.
-
-
Q3: What are the primary signaling pathways activated by the B1 receptor that I should be targeting with my antagonists?
-
A3: The B1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.[8][9][10] Activation of the B1 receptor leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8] It can also stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase activation.[8][11][12] Antagonists will block these downstream effects.
-
-
Q4: Are there any computational approaches that can aid in designing more selective B1 receptor antagonists?
-
A4: Yes, computational methods are increasingly used in drug design. Homology modeling can be used to build 3D structures of the B1 and B2 receptors, as crystallographic structures may not be available.[13] These models can then be used for molecular docking studies to predict how different antagonist candidates will bind to each receptor subtype.[13] This in silico screening can help prioritize compounds for synthesis and experimental testing, saving time and resources.
-
Quantitative Data Summary
The following table summarizes the binding affinities and selectivity ratios of some common B1 and B2 receptor ligands. This data can serve as a benchmark for your own experimental results.
| Compound | B1 Affinity (Ki, nM) | B2 Affinity (Ki, nM) | Selectivity (B2 Ki / B1 Ki) | Reference |
| CGP 20712A | 2.0 | 1000 | 501 | [14] |
| Bisoprolol | 10 | 140 | 14 | [14] |
| Metoprolol | 25 | 100 | 4 | [14] |
| Atenolol | 80 | 300 | 3.75 | [14] |
| ICI 118551 | 550 | 1.0 | 0.0018 | [14] |
| Propranolol | 10 | 1.0 | 0.1 | [14] |
| Timolol | 260 | 10 | 0.038 | [14] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for B1 and B2 Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human B1 and B2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
-
Materials:
-
CHO or HEK293 cells stably expressing human B1 or B2 receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Radioligand (e.g., [3H]-CGP 12177 for β-adrenoceptors)
-
Non-selective antagonist for determining non-specific binding (e.g., propranolol)
-
Test compounds (B1 receptor antagonists)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filter harvester
-
Liquid scintillation counter
-
-
Methodology:
-
Membrane Preparation: a. Culture the cells to a high density. b. Harvest the cells and wash with cold PBS. c. Homogenize the cells in ice-cold membrane preparation buffer. d. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. e. Centrifuge the supernatant at high speed to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Competition Binding Assay: a. In a 96-well plate, add a fixed concentration of radioligand (typically at its Kd concentration). b. Add increasing concentrations of the test compound. c. For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol). d. For determining total binding, add only the radioligand and assay buffer. e. Add the cell membranes to initiate the binding reaction. f. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Counting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression software to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: B1 Receptor Signaling Pathways.
Caption: Experimental Workflow for B1 Antagonist Screening.
Caption: Troubleshooting Logic for B1 Antagonist Experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 3. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 4. Structure-activity studies of B1 receptor-related peptides. Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. researchgate.net [researchgate.net]
- 8. What are B1 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bradykinin B1 Receptor Blockade
Welcome to the technical support center for researchers working with Bradykinin (B550075) B1 receptor (B1R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bradykinin B1 receptor antagonists?
Bradykinin B1 receptor antagonists are compounds that bind to the B1 receptor, a G protein-coupled receptor (GPCR), and prevent its activation by its endogenous ligand, des-Arg⁹-bradykinin.[1][2][3] By blocking this interaction, antagonists inhibit the downstream signaling cascade, which includes the activation of phospholipase C, an increase in intracellular calcium, and the subsequent inflammatory and pain responses.[2][4][5]
Q2: Why is the Bradykinin B1 receptor a significant target in pathological states?
Under normal physiological conditions, the B1 receptor is expressed at very low levels.[2][6][7] However, its expression is significantly upregulated in response to tissue injury, inflammation, and chronic pain, making it an attractive therapeutic target.[1][8][9][10] Targeting an inducible receptor allows for more specific intervention in pathological processes with potentially fewer side effects on normal tissues.[1][2]
Q3: My B1R antagonist shows lower potency in functional assays compared to its binding affinity. Why might this be?
This discrepancy can arise from several factors. Experimental conditions between binding and functional assays often differ. For instance, the buffer composition in binding assays can sometimes artificially inflate the measured affinity of certain antagonists.[11] Additionally, in whole-cell functional assays, cellular processes and signaling complexities that are not present in membrane-based binding assays can influence the apparent potency of the antagonist.[11]
Q4: Could my peptide-based B1R antagonist be degrading during my experiment?
Yes, early-generation peptide-based B1R antagonists can be susceptible to degradation by peptidases present in biological samples.[12] This can lead to a shorter duration of action and reduced efficacy. Newer generations of antagonists have been developed with modifications to increase their resistance to enzymatic degradation.[13][14]
Q5: Are there non-peptide B1R antagonists available?
Yes, significant research has led to the development of potent and selective non-peptide, small-molecule B1R antagonists.[9][15][16] These compounds often have improved pharmacokinetic properties, including better oral bioavailability and metabolic stability, compared to early peptide-based antagonists.[2]
Troubleshooting Guides
Problem 1: B1R antagonist fails to inhibit the inflammatory or pain response in my in vivo model.
| Possible Cause | Troubleshooting Step |
| Insufficient Receptor Upregulation | The B1R is inducible. Confirm that your disease model effectively upregulates B1R expression at the time of antagonist administration. This can be verified using techniques like qPCR or immunohistochemistry on the target tissue.[10] |
| Antagonist Degradation | If using a peptide-based antagonist, consider its stability. Newer, more degradation-resistant antagonists are available.[12][13] For in vivo studies, the route of administration and dosing frequency may need optimization to maintain effective concentrations. |
| Pharmacokinetic Issues | The antagonist may not be reaching the target tissue in sufficient concentrations. Review the pharmacokinetic profile of your chosen antagonist. Consider alternative routes of administration or different formulations.[1] |
| Partial Agonism | Some older peptide-based antagonists can exhibit partial agonist activity, meaning they can weakly activate the receptor, confounding the expected inhibitory effect.[11][12] Perform a dose-response curve with the antagonist alone to check for any agonist activity.[11] |
Problem 2: Inconsistent results in cell-based functional assays (e.g., calcium mobilization).
| Possible Cause | Troubleshooting Step |
| Low B1R Expression | In cultured cells, B1R expression can be low or absent without stimulation. Pre-treatment of cells with inflammatory mediators like cytokines (e.g., IL-1β) can induce B1R expression.[7] |
| Receptor Desensitization | Although the B1R is known to be resistant to desensitization compared to the B2R, prolonged exposure to agonists before adding the antagonist could lead to some level of receptor uncoupling or internalization.[4][6] Review your pre-incubation times and agonist concentrations. |
| Cell Line Variability | Different cell lines may have varying levels of B1R expression and downstream signaling components. Ensure the cell line you are using is appropriate and consider using a cell line endogenously expressing the receptor, such as IMR-90 cells after cytokine stimulation.[7][15] |
| Assay Conditions | Optimize assay parameters such as cell density, agonist and antagonist concentrations, and incubation times. Ensure that the observed signal is specific to B1R activation by using a known selective agonist and confirming inhibition with a reference antagonist. |
Signaling Pathways and Experimental Workflows
References
- 1. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 3. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism-resistant bradykinin antagonists: development and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in B1 receptor antagonist experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in B1 receptor antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the B1 receptor?
The B1 receptor, a G protein-coupled receptor (GPCR), is known to activate multiple signaling pathways. The canonical pathway involves the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Additionally, a novel signaling pathway has been identified where B1 receptor activation leads to the transactivation of a receptor tyrosine kinase (RTK), initiating a cascade that includes Ras, Raf, MEK, MAPK, and MSK, ultimately resulting in the phosphorylation of the cAMP Response Element Binding Protein (CREB).[2][3]
Q2: What is the difference between a competitive and a non-competitive antagonist?
A competitive antagonist binds to the same site on the receptor as the endogenous agonist, preventing the agonist from binding and activating the receptor. This inhibition can be overcome by increasing the concentration of the agonist.[4][5] A non-competitive antagonist, on the other hand, binds to a different site on the receptor (an allosteric site) or binds irreversibly to the active site.[5] This type of antagonism cannot be completely overcome by increasing the agonist concentration and often results in a depression of the maximal response of the agonist.[3][4]
Q3: What does the pA2 value from a Schild analysis represent?
The pA2 value is a logarithmic measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that would require a two-fold increase in the agonist concentration to produce the same response observed in the absence of the antagonist.[6] For a competitive antagonist where the Schild plot has a slope of 1, the pA2 value is theoretically equal to the pKB, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).[6][7]
Troubleshooting Guides
Issue 1: The antagonist shows lower potency (higher IC50) in functional assays compared to its binding affinity (Ki).
This is a common discrepancy that can arise from several factors.
Possible Causes:
-
Experimental Conditions: Differences in buffer composition, temperature, or pH between the binding and functional assays can alter drug-receptor interactions.[8]
-
"Receptor Reserve": In some systems, a maximal response can be achieved when only a fraction of the receptors are occupied by an agonist. This means a higher concentration of antagonist is needed to functionally inhibit the response compared to what is needed to displace a radioligand in a binding assay.
-
Insurmountable Antagonism: The antagonist may not be a simple competitive antagonist. Some antagonists exhibit insurmountable antagonism, where they depress the maximal response of the agonist, which can affect the calculated potency in a functional assay.[3][4][9]
-
Slow Binding Kinetics: The antagonist may have slow on/off rates, meaning that the incubation time in the functional assay might not be sufficient to reach equilibrium.[8]
Troubleshooting Steps:
-
Standardize Assay Conditions: Where possible, use similar buffer, pH, and temperature conditions for both binding and functional assays.
-
Perform a Schild Analysis: This will help determine if the antagonism is competitive. A Schild plot with a slope not equal to 1 suggests a non-competitive interaction, which could explain the discrepancy.[6][7]
-
Vary Pre-incubation Times: Conduct experiments with varying pre-incubation times for the antagonist before adding the agonist to ensure that equilibrium is reached.[8]
-
Characterize the Agonist's Efficacy: Determine the EC50 of the agonist in your system. The concentration of agonist used in the antagonist assay (typically EC80) can influence the apparent potency of the antagonist.[8]
Issue 2: The dose-response curve for the antagonist is bell-shaped (a U-shaped or biphasic response).
A bell-shaped dose-response curve is characterized by an initial increase in inhibition followed by a decrease in inhibition at higher antagonist concentrations.[10][11][12]
Possible Causes:
-
Off-Target Effects: At higher concentrations, the antagonist may be interacting with other receptors or signaling molecules that produce an opposing effect.[2]
-
Partial Agonism: Some compounds classified as antagonists can exhibit weak agonist activity at high concentrations.[13][14]
-
Compound Aggregation: At high concentrations, some compounds can form colloidal aggregates, which can lead to artifacts in the assay.[15]
-
Receptor Dimerization: The antagonist might be affecting the formation of receptor homodimers or heterodimers, which can have different signaling properties.
Troubleshooting Steps:
-
Widen the Concentration Range: Test a broader range of antagonist concentrations to fully characterize the shape of the dose-response curve.
-
Use a Different Antagonist: Compare the results with a structurally different B1 receptor antagonist to see if the effect is specific to the compound.
-
Assay for Agonist Activity: Perform a functional assay with the antagonist alone (in the absence of an agonist) to test for any intrinsic agonist activity.
-
Check for Compound Aggregation: Use dynamic light scattering or other biophysical techniques to assess the aggregation state of your compound at the concentrations used in the assay.
Issue 3: The antagonist appears to be insurmountable, depressing the maximal response of the agonist.
Insurmountable antagonism is observed when increasing concentrations of the antagonist lead to a progressive decrease in the maximal effect of the agonist.[3][4][9]
Possible Causes:
-
Irreversible Binding: The antagonist may be binding covalently or with very high affinity to the receptor, making it difficult for the agonist to compete.[4][9]
-
Allosteric Modulation: The antagonist may be binding to an allosteric site on the receptor, changing its conformation in a way that reduces the efficacy of the agonist.[16][17]
-
Slow Dissociation: The antagonist may dissociate from the receptor very slowly, leading to a non-equilibrium condition in the timeframe of the experiment.[3][9]
Troubleshooting Steps:
-
Washout Experiments: After incubating with the antagonist, wash the cells or tissue extensively before adding the agonist. If the maximal response is restored, the antagonism is likely reversible. If not, it may be irreversible or very slowly reversible.[9]
-
Schild Analysis: A Schild plot with a slope of less than 1 can be indicative of insurmountable antagonism.[6]
-
Radioligand Binding Studies: Perform competition binding assays. An insurmountable antagonist may cause a decrease in the Bmax (maximal number of binding sites) of the radioligand.[9]
Data Presentation
Table 1: Selectivity of Common Beta-Blockers for Human β1 and β2-Adrenergic Receptors
| Compound | pKD (β1) | pKD (β2) | Selectivity Ratio (β1/β2) | Reference |
| Bisoprolol | 8.0 | 6.8 | 15.8 | [18] |
| Metoprolol | 7.7 | 6.4 | 20.0 | [18] |
| Atenolol | 7.0 | 5.8 | 15.8 | [18] |
| Propranolol | 8.2 | 8.6 | 0.4 | [18] |
| Timolol | 7.9 | 9.3 | 0.04 | [18] |
pKD is the negative logarithm of the dissociation constant (KD). A higher pKD indicates higher binding affinity. The selectivity ratio is calculated from the antilog of the difference between the pKD values for the β2 and β1 receptors. A ratio greater than 1 indicates β1-selectivity.
Table 2: Affinity of Metoprolol Enantiomers for Guinea Pig Adrenergic Receptors
| Compound | Receptor | pKi |
| S-Metoprolol | β1 | 7.73 ± 0.10 |
| R-Metoprolol | β1 | 5.00 ± 0.06 |
| S-Metoprolol | β2 | 6.28 ± 0.06 |
| R-Metoprolol | β2 | 4.52 ± 0.09 |
pKi is the negative logarithm of the inhibition constant (Ki). Data from radioligand binding experiments.[19]
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a B1 receptor antagonist.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the B1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[20]
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) at or below its Kd, and a range of concentrations of the unlabeled antagonist.
-
For non-specific binding, use a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[20]
-
Incubate to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).[20]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.[20]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve and determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
Objective: To measure the effect of a B1 receptor antagonist on agonist-induced cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the B1 receptor in a 96-well plate and grow to desired confluency. Serum-starve the cells if necessary.[20]
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the B1 receptor antagonist for a specified time (e.g., 15-30 minutes).[20]
-
Agonist Stimulation: Stimulate the cells with a B1 receptor agonist (e.g., isoproterenol) at a concentration that gives a submaximal response (e.g., EC80) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[20]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[8]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 of the antagonist.
Protocol 3: CREB Phosphorylation Assay
Objective: To assess the effect of a B1 receptor antagonist on the downstream signaling event of CREB phosphorylation.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the B1 receptor and treat them with the antagonist followed by agonist stimulation as described in the cAMP assay protocol.
-
Cell Lysis: After treatment, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection of Phospho-CREB:
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated CREB (at Ser133) and total CREB.[21]
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total CREB to quantify the levels in the cell lysates.[22]
-
-
Data Analysis: Quantify the ratio of phosphorylated CREB to total CREB and plot this against the antagonist concentration to determine its inhibitory effect.
Visualizations
Caption: B1 Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Experimental Workflow for B1 Antagonist Characterization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Angina - Wikipedia [en.wikipedia.org]
- 3. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GraphPad Prism 10 Curve Fitting Guide - Equation: Bell-shaped dose-response [graphpad.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Bradykinin B1 and B2 Receptor Antagonists for Researchers
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bradykinin (B550075) B1 and B2 receptor antagonists, supported by experimental data and detailed methodologies.
Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation and pain. It exerts its physiological and pathological effects through the activation of two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). Understanding the nuances of these receptors and the antagonists that target them is crucial for the development of novel therapeutics for a range of conditions, including chronic pain, inflammation, and hereditary angioedema.
The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the acute effects of bradykinin, such as vasodilation and pain.[1] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, playing a role in chronic inflammatory conditions.[1] This differential expression pattern makes both receptors attractive, yet distinct, targets for pharmacological intervention.
This guide offers a comparative analysis of antagonists for both B1 and B2 receptors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Bradykinin Receptor Antagonists
The potency and binding affinity of bradykinin receptor antagonists are critical parameters in their pharmacological characterization. The following tables summarize these quantitative data for a selection of B1 and B2 receptor antagonists, as determined by in vitro radioligand binding and functional assays.
Bradykinin B1 Receptor Antagonists: Binding Affinity and Potency
| Antagonist | Receptor Target | Ki (nM) | Species | Assay Type | Reference |
| Lys-[Leu8]-des-Arg9-BK | B1 | Potent | Human, Rabbit | Functional Assay | [1] |
| R-715 (AcLys-[D-βNal7, Ile8]des-Arg9-BK) | B1 | Pure Antagonist | Human, Rabbit | Functional Assay | [1] |
| B-9958 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]des-Arg9-BK) | B1 | Pure Antagonist | Human, Rabbit | Functional Assay | [1] |
| B-10372 | B1 | - | - | - | [2] |
| B-10376 | B1 | - | - | - | [2] |
Bradykinin B2 Receptor Antagonists: Binding Affinity and Potency
| Antagonist | Receptor Target | Ki (nM) | pA2/pKB | Species | Assay Type | Reference |
| Icatibant (HOE 140) | B2 | 0.798 | 8.4 (pKB) | Human | Radioligand Binding / Functional Assay | [3][4] |
| MEN11270 | B2 | - | 8.4 (pKB) | Human | Functional Assay | [4] |
| FR173657 | B2 | - | 8.6 (pKB) | Human | Functional Assay | [4] |
| Anatibant (LF16-0687) | B2 | Potent & Selective | - | Human | Radioligand Binding | [5] |
| NPC 567 | B2 | 9.1 (IC50) | - | - | Radioligand Binding | [6] |
| MEN16132 | B2 | Subnanomolar | 9.4 (pA2) | Mouse | Radioligand Binding / Functional Assay | [7] |
| FR167344 | B2 | Nanomolar (IC50) | - | Guinea-pig, Rat, Human | Radioligand Binding | [8] |
Signaling Pathways
Bradykinin B1 and B2 receptors are GPCRs that primarily couple to Gαq and Gαi proteins. Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The coupling to Gαi results in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5]
Bradykinin B1/B2 Receptor Signaling Pathway.
Key Experimental Protocols
The characterization of bradykinin receptor antagonists relies on robust and reproducible in vitro assays. The two primary methods employed are radioligand binding assays and calcium flux assays.
Radioligand Binding Assay
This assay quantifies the affinity of an antagonist for its receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target bradykinin receptor (e.g., CHO-K1 cells transfected with the human B1R or B2R) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Bradykinin for B2R), and varying concentrations of the unlabeled antagonist.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled standard.
-
Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a key downstream signaling event of bradykinin receptor activation.
Protocol Outline:
-
Cell Preparation:
-
Plate cells expressing the target bradykinin receptor in a 96-well or 384-well black-walled, clear-bottom microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The dye is often pre-mixed with Pluronic F-127 to aid in its dispersal in aqueous media.[9]
-
-
Compound Incubation:
-
Pre-incubate the dye-loaded cells with varying concentrations of the antagonist or a vehicle control for a defined period (e.g., 15-30 minutes).[10]
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR®).
-
Record a baseline fluorescence reading.
-
Stimulate the cells by adding a known bradykinin receptor agonist (e.g., bradykinin for B2R or des-Arg9-bradykinin for B1R) at a concentration that elicits a submaximal response (e.g., EC80).[10]
-
Immediately monitor the changes in fluorescence intensity in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the response (e.g., peak fluorescence) against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response. This value is a measure of the antagonist's potency.
-
Calcium Flux Assay Workflow.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of B1 Receptor Antagonists for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of various B1 receptor antagonists, designed for researchers, scientists, and professionals in drug development. The bradykinin (B550075) B1 receptor, a G-protein coupled receptor, is a key target in inflammatory and chronic pain pathways. Its expression is induced by tissue injury and inflammatory cytokines, making it a highly attractive target for therapeutic intervention. This document summarizes the performance of several B1 receptor antagonists based on their binding affinities and functional potencies, supported by detailed experimental protocols.
Performance Comparison of B1 Receptor Antagonists
The following table provides a head-to-head comparison of selected B1 receptor antagonists, detailing their binding affinity (Ki) and functional potency (IC50) at the human B1 receptor. A lower Ki or IC50 value indicates a higher affinity or potency, respectively. The antagonists presented here are from diverse chemical classes to provide a broad overview of the available pharmacological tools.
| Antagonist | Chemical Class | Ki (nM) | IC50 (nM) | Selectivity Notes |
| SSR240612 | Non-peptide | 0.48 | 0.4 (Phosphatidylinositol turnover) | Highly selective for B1 over B2 receptors.[1] |
| BI 113823 | Non-peptide | 5.3 | 6.97 (Calcium mobilization) | No measurable affinity for the human B2 receptor (Ki > 10 µM). |
| PS020990 | Non-peptide | 6 | 17 (Calcium mobilization) | >1000-fold selective for B1 over the B2 receptor and a variety of other receptors and ion channels.[2] |
| DFL20656 | Allosteric Non-peptide | Not Reported | 17.7 (Calcium mobilization) | Allosteric inhibitor with a long residence time.[3] |
| R-715 | Peptide | Not Reported | pA2: 8.4-8.5 | Potent and selective peptide antagonist. |
| B-9858 | Peptide | Not Reported | Potent | Potent and insurmountable B1 receptor antagonist. |
B1 Receptor Signaling Pathway
Activation of the B1 receptor by its agonist, des-Arg⁹-bradykinin, primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of B1 receptor activation and serves as a measurable endpoint for functional assays.
References
A Comparative Guide to the Analgesic Effects of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic performance of Bradykinin (B550075) B1 (B1) receptor antagonists, with a focus on BI113823, and its comparison with other B1 receptor antagonists and standard analgesics. The information is supported by experimental data from preclinical studies to aid in research and development decisions.
Introduction to Bradykinin B1 Receptor Antagonism in Analgesia
The Bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and inflammation, playing a crucial role in the pathogenesis of chronic inflammatory and neuropathic pain.[1][2] This inducible nature makes the B1 receptor an attractive therapeutic target for the development of novel analgesics with a potentially favorable side-effect profile compared to traditional pain medications. Bradykinin B1 receptor antagonists work by blocking the binding of its ligand, des-Arg⁹-bradykinin, thereby inhibiting downstream signaling pathways that lead to pain and inflammation.[1][3]
This guide will focus on the analgesic properties of BI113823, a potent and selective non-peptide B1 receptor antagonist, and compare its efficacy with another well-characterized B1 receptor antagonist, SSR240612, as well as commonly used analgesics.
Comparative Analgesic Efficacy
The analgesic effects of Bradykinin B1 receptor antagonists have been evaluated in various preclinical models of inflammatory and neuropathic pain. The following tables summarize the quantitative data from these studies.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
The CFA model is a widely used preclinical model of persistent inflammatory pain. Injection of CFA into the paw of a rodent induces a localized inflammation characterized by thermal hyperalgesia and mechanical allodynia.
Table 1: Efficacy of BI113823 in the CFA-Induced Inflammatory Pain Model in Rats
| Treatment Group | Dose | Administration Route | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle (Saline) | - | Oral | 25.3 ± 2.1 | 0% |
| BI113823 | 30 mg/kg | Oral | 58.7 ± 4.5 | ~70% |
| Vehicle (Saline) | - | Intrathecal | 28.1 ± 3.0 | 0% |
| BI113823 | 10 µg | Intrathecal | 55.2 ± 5.1 | ~65% |
Data adapted from a study on the effects of BI113823 on CFA-induced mechanical hyperalgesia in Wistar rats.[4] The paw withdrawal threshold was measured using the von Frey test 24 hours after CFA injection. A higher paw withdrawal threshold indicates a greater analgesic effect.
Table 2: Efficacy of SSR240612 in a Model of Inflammatory Pain in Mice
| Treatment Group | Dose | Administration Route | Paw Licking Time (seconds) - Late Phase | % Inhibition of Nociceptive Behavior |
| Vehicle | - | Oral | 45.2 ± 5.1 | 0% |
| SSR240612 | 10 mg/kg | Oral | 25.8 ± 3.9 | ~43% |
| SSR240612 | 30 mg/kg | Oral | 18.1 ± 2.7 | ~60% |
Data adapted from a study on the effects of SSR240612 in the formalin-induced inflammatory pain model in mice.[5] The late phase of the formalin test is associated with inflammatory pain.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a common preclinical model of neuropathic pain, created by loosely ligating the sciatic nerve. This injury leads to the development of mechanical allodynia and thermal hyperalgesia.
Table 3: Efficacy of SSR240612 in a Rat Model of Insulin (B600854) Resistance-Induced Neuropathic Pain
| Treatment Group | Dose | Administration Route | Paw Withdrawal Threshold (g) - Tactile Allodynia | % Reversal of Allodynia |
| Vehicle | - | Oral | 3.2 ± 0.4 | 0% |
| SSR240612 | 3 mg/kg | Oral | 6.8 ± 0.9 | ~50% |
| SSR240612 | 10 mg/kg | Oral | 10.5 ± 1.2 | ~90% |
| SSR240612 | 30 mg/kg | Oral | 12.1 ± 1.5 | ~100% |
Data adapted from a study on the effects of SSR240612 on tactile allodynia in a rat model of insulin resistance-induced neuropathy.[6] The paw withdrawal threshold was measured using the von Frey test. An increase in the paw withdrawal threshold indicates a reduction in allodynia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Inflammation: 100 µl of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw.
-
Pain Assessment: Mechanical allodynia is assessed using the von Frey test 24 hours after CFA injection.
-
Drug Administration: BI113823 is administered either orally (p.o.) or intrathecally (i.t.) at the specified doses.
-
Data Analysis: The paw withdrawal threshold (in grams) is determined before and after drug administration. The percentage reversal of hyperalgesia is calculated based on the difference between the post-drug threshold and the baseline (pre-CFA) threshold, relative to the difference between the vehicle-treated threshold and the baseline threshold.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Under anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with about 1 mm spacing between them.
-
Pain Assessment: Mechanical allodynia is assessed using the von Frey test at various time points after surgery (e.g., 7, 14, and 21 days).
-
Drug Administration: SSR240612 is administered orally at the specified doses.
-
Data Analysis: The paw withdrawal threshold (in grams) is measured. The percentage reversal of allodynia is calculated by comparing the post-drug withdrawal threshold to the pre-drug and baseline (pre-surgery) thresholds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Workflow for CFA-Induced Inflammatory Pain Model.
Conclusion
The available preclinical data suggests that Bradykinin B1 receptor antagonists, such as BI113823 and SSR240612, hold significant promise as a novel class of analgesics for the treatment of both inflammatory and neuropathic pain. Their mechanism of action, which targets an inducible receptor upregulated in pathological states, may offer a more targeted therapeutic approach with a potentially improved safety profile compared to non-selective anti-inflammatory drugs and opioids.
The quantitative data presented in this guide demonstrates the dose-dependent analgesic efficacy of these compounds in well-established animal models of pain. However, further head-to-head comparative studies with a broader range of existing analgesics are warranted to fully elucidate their therapeutic potential and positioning in the clinical management of pain. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Bradykinin B1 (B1) receptor antagonists with other receptors. While the primary focus is on "Bradykinin B1 receptor antagonist 1" (CHEMBL374580), publicly available comprehensive selectivity data for this specific compound is limited. Therefore, this guide utilizes the well-characterized and highly selective B1 receptor antagonist, BI 113823 , as a primary example to illustrate the principles and data relevant to assessing the cross-reactivity of this class of compounds.
The objective of this guide is to present a clear comparison of the binding affinities and functional potencies of a selective B1 receptor antagonist, supported by experimental data and detailed methodologies. This information is crucial for the accurate interpretation of experimental results and for the advancement of drug development programs targeting the Bradykinin B1 receptor.
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity of a Bradykinin B1 receptor antagonist is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target interactions can lead to confounding experimental results and undesirable side effects. The following tables summarize the quantitative data on the binding affinity and functional activity of BI 113823, a potent and selective Bradykinin B1 receptor antagonist.
Table 1: Binding Affinity (Ki) of BI 113823 at Bradykinin Receptors
| Compound | Primary Target | Human B1 Receptor (Ki, nM) | Human B2 Receptor (Ki, nM) | Rat B1 Receptor (Ki, nM) | Rabbit B1 Receptor (Ki, nM) |
| BI 113823 | Bradykinin B1 Receptor | 5.3 | >10,000 | 13.3 | 15.3 |
Table 2: Functional Activity (IC50) of BI 113823
| Compound | Assay Type | Target | IC50 (nM) |
| BI 113823 | Cellular Assay | Human B1 Receptor | 6.97 |
Table 3: Off-Target Selectivity Profile of BI 113823
BI 113823 was tested at a concentration of 10 µM against a panel of 69 different receptors, ion channels, and enzymes.
| Target Category | Number of Targets Tested | Results |
| Various GPCRs, Ion Channels, Transporters, and Enzymes | 67 | ≤ 50% inhibition |
| Sigma Receptors | 2 | Inhibition between 55% and 70% (Sigma1/HU and Sigma2/R) |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the key signaling pathways and experimental workflows used to assess the cross-reactivity of Bradykinin B1 receptor antagonists.
Caption: Bradykinin Receptor Signaling Pathways.
A Comparative Analysis of Bradykinin B1 Receptor Antagonists and Standard-of-Care Analgesics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Bradykinin (B550075) B1 receptor (B1R) antagonists against standard-of-care analgesics, namely nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. The information presented is based on experimental data from various preclinical models of pain and inflammation, with a focus on mechanism of action, efficacy, and experimental protocols.
Executive Summary
The management of pain remains a significant challenge in medicine, prompting the exploration of novel therapeutic targets beyond traditional analgesics. The Bradykinin B1 receptor, a G-protein coupled receptor, is a promising target as its expression is induced and upregulated at sites of tissue injury and inflammation.[1] This inducible nature suggests that B1R antagonists could offer a more targeted approach to pain relief with a potentially favorable side-effect profile compared to conventional therapies. This guide delves into the preclinical evidence comparing the efficacy of B1R antagonists with that of widely used NSAIDs and opioids.
Mechanism of Action: A Divergence in Approach
The analgesic effects of B1R antagonists, NSAIDs, and opioids stem from their distinct interactions with the body's pain signaling pathways.
Bradykinin B1 Receptor Antagonists: Tissue damage and inflammation trigger the local production of bradykinin, which is then converted to des-Arg⁹-bradykinin. This metabolite is a potent and selective agonist of the B1R. The activation of B1R on sensory neurons leads to nociceptor sensitization and the perpetuation of inflammatory pain. B1R antagonists act by competitively blocking the binding of des-Arg⁹-bradykinin to the B1R, thereby preventing downstream signaling cascades that contribute to pain and inflammation.[2]
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as diclofenac, primarily exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) production, NSAIDs alleviate pain and inflammation.
Opioids: Opioids, like morphine and tramadol, produce potent analgesia by acting on opioid receptors (μ, δ, and κ) located in the central and peripheral nervous systems. Activation of these G-protein coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced neurotransmitter release from presynaptic terminals, and hyperpolarization of postsynaptic neurons. This ultimately dampens the transmission of pain signals.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by each class of analgesic.
References
A Comparative Guide to the Efficacy of Peptide vs. Non-Peptide Bradykinin B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of peptide and non-peptide antagonists targeting the Bradykinin (B550075) B1 receptor (B1R), a key player in inflammation and chronic pain. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of these therapeutic agents.
Introduction to Bradykinin B1 Receptor Antagonism
The bradykinin B1 receptor, a G-protein coupled receptor, is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in inflammatory and chronic pain conditions. Antagonists of the B1R can be broadly categorized into two main classes: peptide-based and non-peptide small molecules. While both aim to block the signaling cascade initiated by B1R activation, they differ significantly in their pharmacological profiles.
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1R by its agonists, primarily des-Arg⁹-bradykinin, triggers a signaling cascade that leads to the production of inflammatory mediators and the sensation of pain. The pathway, as depicted below, primarily involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium levels.
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the in vitro binding affinities and functional potencies of selected peptide and non-peptide B1R antagonists. These values are crucial for comparing the relative potency and selectivity of these compounds.
Peptide B1 Receptor Antagonists: In Vitro Efficacy
| Compound | Species (Receptor) | Assay Type | Ki (nM) | pA2 | Reference |
| R-715 | Human, Rabbit | Functional Assay | - | 8.4-8.5 | [1] |
| B9958 | Human | Radioligand Binding | 1.4-2.5 | - | [2] |
| R-954 | Human, Rabbit | Functional Assay | - | 8.4-8.6 | [1] |
Non-Peptide B1 Receptor Antagonists: In Vitro Efficacy
| Compound | Species (Receptor) | Assay Type | Ki (nM) | KB (nM) | IC50 (nM) | Reference |
| ELN-441958 | Human | Radioligand Binding | 0.26 | - | - | [3][4][5][6][7] |
| Human | Calcium Mobilization | - | 0.12 | - | [4][6][7] | |
| Rhesus Monkey | Calcium Mobilization | - | 0.24 | - | [6][7] | |
| Rat | Calcium Mobilization | - | 1.5 | - | [6][7] | |
| Mouse | Calcium Mobilization | - | 14 | - | [6][7] | |
| SSR240612 | Human | Radioligand Binding | 0.48, 0.73 | - | - | [8] |
| Human | IP-1 Formation | - | - | 1.9 | [8] | |
| BI113823 | Human | Radioligand Binding | 5.3 | - | - | [9] |
| Rat | Radioligand Binding | 13.3 | - | - | [9] | |
| Rabbit | Radioligand Binding | 15.3 | - | - | [9] |
In Vivo Efficacy in a Model of Inflammatory Pain
The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents is a widely used preclinical model to assess the analgesic efficacy of novel compounds. The following data demonstrates the in vivo effects of a non-peptide B1R antagonist in this model.
| Compound | Animal Model | Effect | Reference |
| BI113823 | CFA-induced mechanical hyperalgesia in rats | Reduced mechanical hyperalgesia upon oral or intrathecal administration. | [10][11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the B1 receptor by measuring the displacement of a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human Bradykinin B1 receptor.
-
Incubation: Cell membranes are incubated in a multi-well plate with a specific radioligand (e.g., [³H]des-Arg¹⁰-kallidin) and varying concentrations of the unlabeled antagonist.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13][14][15][16]
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream signaling event of B1R activation.
Protocol Outline:
-
Cell Preparation: Cells expressing the Bradykinin B1 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A B1R agonist (e.g., des-Arg⁹-bradykinin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is determined.[17][18][19]
CFA-Induced Inflammatory Pain Model
This in vivo model is used to evaluate the analgesic effects of B1R antagonists in a setting of persistent inflammatory pain.
Protocol Outline:
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the hind paw of a rodent (rat or mouse).[20][21][22][23][24]
-
Development of Hyperalgesia: The CFA injection induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli (hyperalgesia and allodynia), which typically develops over 24 hours.[21][22][23]
-
Drug Administration: The test antagonist (peptide or non-peptide) is administered via a relevant route (e.g., oral, intraperitoneal, or intrathecal).
-
Behavioral Testing: The animal's pain response is assessed at various time points after drug administration using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: The withdrawal thresholds or latencies are measured and compared between the drug-treated group and a vehicle-treated control group to determine the analgesic efficacy of the antagonist.
Comparison and Conclusion
Peptide Antagonists:
-
Advantages: Generally exhibit high potency and selectivity for the B1 receptor.[1][25]
-
Disadvantages: Often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential to parenteral administration.[25] Some early peptide antagonists also showed partial agonist activity.[25]
Non-Peptide Antagonists:
-
Advantages: Have been developed to overcome the pharmacokinetic limitations of peptide-based antagonists, often exhibiting good oral bioavailability and metabolic stability.[3][8][12] This makes them more suitable for chronic administration. Many non-peptide antagonists demonstrate high potency and selectivity, with Ki values in the low nanomolar range.[3][8]
-
Disadvantages: Development can be challenging, and some compounds may exhibit off-target effects that need to be carefully evaluated.
References
- 1. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ELN441958 | CAS:913064-47-8 | Potent and selective bradykinin B1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. opnme.com [opnme.com]
- 10. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. scite.ai [scite.ai]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bu.edu [bu.edu]
- 19. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 22. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of BI113823, a Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bradykinin (B550075) B1 (B1R) receptor antagonist BI113823 with other notable B1R antagonists. The information presented herein, including binding affinities, functional potencies, and selectivity profiles, is supported by experimental data to aid in the selection and application of these compounds in preclinical research.
Introduction to Bradykinin B1 Receptor Antagonism
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory processes. Unlike the constitutively expressed bradykinin B2 receptor (B2R), the B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This inducible nature makes the B1R an attractive therapeutic target for a variety of inflammatory and chronic pain conditions. BI113823 is a potent and selective antagonist of the B1R, demonstrating efficacy in various preclinical models of inflammation and pain.
Comparative Selectivity Profile
The following tables summarize the in vitro pharmacological profiles of BI113823 and other selected bradykinin B1 receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Binding Affinity (Ki) of Selected Antagonists at the Human Bradykinin B1 Receptor
| Compound | Ki (nM) at human B1R | Reference(s) |
| BI113823 | 5.3 | [1] |
| SSR240612 | 0.48 - 0.73 | |
| ELN-441958 | 0.26 | |
| R715 | Not explicitly stated in provided results |
Table 2: Functional Antagonism (IC50/pA2) of Selected Antagonists
| Compound | Potency | Assay Type | Cell Line | Reference(s) |
| BI113823 | IC50: 6.97 nM | Cellular Assay | Not Specified | [1] |
| SSR240612 | IC50: 1.9 nM | Inositol Phosphate Formation | Human Fibroblast MRC5 | |
| R715 | pA2: 8.49 | Not Specified | Not Specified |
Table 3: Selectivity against the Human Bradykinin B2 Receptor
| Compound | Activity at human B2R | Reference(s) |
| BI113823 | No measurable binding (Ki > 10 µM) | [1] |
| SSR240612 | Ki: 358 - 481 nM | |
| ELN-441958 | Highly selective for B1 over B2 | |
| R715 | No activity |
Signaling Pathway and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the B1R signaling pathway and a typical experimental workflow.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Radioligand Binding Competition Assay Workflow.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the interpretation of pharmacological data. Below are representative protocols for assays commonly used to characterize bradykinin B1 receptor antagonists.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human bradykinin B1 receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, at pH 7.4.
-
Competition Assay: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Lys-des-Arg9-bradykinin) and varying concentrations of the unlabeled antagonist (e.g., BI113823).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which retain the cell membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a B1R agonist.
-
Cell Culture: Cells expressing the B1 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Addition: The test antagonist (e.g., BI113823) at various concentrations is added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation: A B1R agonist (e.g., des-Arg9-bradykinin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves for the antagonist are generated, and the IC50 value, the concentration of antagonist that produces 50% inhibition of the agonist response, is calculated.
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant)
This model is used to evaluate the efficacy of anti-inflammatory and analgesic compounds in a setting of persistent inflammation.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rodent (e.g., rat or mouse). This induces a localized and persistent inflammatory response, characterized by edema, erythema, and hyperalgesia.[2][3][4][5]
-
Drug Administration: The test compound (e.g., BI113823) is administered via an appropriate route (e.g., oral gavage) at various doses and time points relative to the CFA injection.
-
Assessment of Hyperalgesia: Nociceptive thresholds are measured at baseline and at different time points after CFA injection and drug administration. Common methods include:
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) or a hot/cold plate. The latency to paw withdrawal is recorded.
-
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points to quantify the extent of inflammation.
-
Data Analysis: The effects of the test compound on nociceptive thresholds and paw volume are compared to those of a vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
BI113823 is a potent and highly selective bradykinin B1 receptor antagonist with a favorable in vitro profile. Its high affinity for the B1R and lack of significant activity at the B2R make it a valuable tool for investigating the role of the B1R in various physiological and pathological processes. The comparative data and experimental protocols provided in this guide are intended to assist researchers in the design and interpretation of their studies, ultimately contributing to the development of novel therapeutics for inflammatory and pain-related disorders.
References
- 1. opnme.com [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 5. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
Comparative Analysis of B1 Receptor Antagonists in Preclinical Pain Models
A Guide for Researchers and Drug Development Professionals
The bradykinin (B550075) B1 receptor, a G-protein coupled receptor, is a compelling target in pain research. Its expression is typically low in healthy tissues but is significantly upregulated following tissue injury and inflammation, making it a key player in the transition from acute to chronic pain states.[1] Antagonists of the B1 receptor have shown considerable promise as novel analgesics in a variety of preclinical pain models.[2] This guide provides a comparative overview of the efficacy of selected B1 receptor antagonists—SSR240612, BI113823, and des-Arg9[Leu8]-bradykinin—across inflammatory, neuropathic, and visceral pain models, supported by experimental data and detailed protocols.
B1 Receptor Signaling in Nociception
Activation of the B1 receptor by its agonist, des-Arg⁹-bradykinin, in nociceptive neurons triggers a cascade of intracellular signaling events that contribute to neuronal sensitization and pain perception. This Gq-protein coupled receptor activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can phosphorylate and sensitize ion channels involved in pain, such as TRPV1.[3] Furthermore, B1 receptor activation can engage Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, as well as the transcription factor NF-κB.[2][4] These pathways play crucial roles in regulating gene expression and promoting the synthesis of pro-inflammatory and pronociceptive mediators, thereby contributing to the maintenance of pain hypersensitivity.[1][2]
Comparative Efficacy of B1 Antagonists
The following table summarizes the performance of selected B1 receptor antagonists in various preclinical pain models. Direct comparative studies are limited; therefore, data are presented from individual experiments. This highlights the need for future head-to-head studies to definitively establish comparative potency.
| Antagonist | Pain Model | Species | Administration Route | Efficacy Data | Reference(s) |
| SSR240612 | Diabetic Neuropathy (Tactile Allodynia) | Rat | Oral | ID50 = 5.5 mg/kg | [5][6] |
| Diabetic Neuropathy (Cold Allodynia) | Rat | Oral | ID50 = 7.1 mg/kg | [5][6] | |
| BI113823 | CFA-Induced Inflammatory Pain (Mechanical Hyperalgesia) | Rat | Oral / Intrathecal | Significantly reduced mechanical hyperalgesia. | [1] |
| des-Arg9[Leu8]-bradykinin | Formalin Test (Phase 1 & 2) | Mouse | Intra-paw | Graded inhibition of both phases at 0.2-0.4 nmol/paw. | [7] |
| Acetic Acid-Induced Writhing | Mouse / Rat | - | Data not available in reviewed literature. | - | |
| CFA-Induced Inflammatory Pain | Rat | Intra-articular | Blocked des-Arg9-BK-induced hyperalgesia at 0.5 nmol. | [7] | |
| Neuropathic Pain (PMA-induced) | Mouse | - | Abolished nociceptive behavior. | [8] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key pain models discussed in this guide.
Inflammatory Pain Models
The formalin test is a model of tonic, localized inflammatory pain, characterized by a biphasic nociceptive response.[9] The early phase (Phase 1) is attributed to the direct activation of nociceptors, while the late phase (Phase 2) involves inflammatory processes and central sensitization.[10]
-
Animals: Male Swiss mice or Wistar rats.
-
Procedure:
-
Acclimatize animals to the observation chambers.
-
Administer the B1 antagonist or vehicle at the appropriate time before formalin injection.
-
Inject a dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
-
Data Analysis: The total time spent in nociceptive behavior is quantified for Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-30 minutes post-injection).[11]
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of one hind paw.
-
Allow 24-48 hours for the inflammation and associated hyperalgesia to develop.[1]
-
Measure baseline pain thresholds (e.g., mechanical withdrawal threshold using von Frey filaments or thermal withdrawal latency).
-
Administer the B1 antagonist or vehicle.
-
Re-assess pain thresholds at various time points post-administration.
-
-
Data Analysis: The change in paw withdrawal threshold or latency from baseline is calculated to determine the analgesic effect of the antagonist.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by allodynia and hyperalgesia.
-
Animals: Male Sprague-Dawley rats or C57bl/6 mice.
-
Procedure:
-
Anesthetize the animal.
-
Surgically expose the common sciatic nerve in one thigh.
-
Place loose ligatures (typically 3-4) around the sciatic nerve until a brief twitch is observed.
-
Close the incision.
-
Allow a recovery period (typically 7-14 days) for neuropathic pain behaviors to develop.
-
Measure baseline pain thresholds (e.g., mechanical allodynia with von Frey filaments).
-
Administer the B1 antagonist or vehicle.
-
Re-assess pain thresholds at various time points post-administration.
-
-
Data Analysis: The analgesic effect is determined by the increase in the paw withdrawal threshold from the established neuropathic baseline.
Visceral Pain Model: Acetic Acid-Induced Writhing
This model is used to assess visceral pain by inducing peritoneal irritation, which results in a characteristic writhing response.[3][12]
-
Animals: Male ICR mice.
-
Procedure:
-
Administer the B1 antagonist or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6-1%) intraperitoneally.[3][13]
-
Immediately place the animal in an observation chamber.
-
Count the number of writhes (a specific stretching posture) over a defined period (e.g., 20-30 minutes).[13]
-
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.
Conclusion
The available preclinical data strongly support the role of the B1 receptor in mediating inflammatory and neuropathic pain. B1 receptor antagonists such as SSR240612, BI113823, and des-Arg9[Leu8]-bradykinin have demonstrated significant analgesic effects across a range of animal models. However, the lack of standardized reporting and direct comparative studies makes it challenging to definitively rank their potency. Future research should focus on head-to-head comparisons of these and other novel B1 antagonists in validated pain models to better inform their potential clinical development as a new class of non-opioid analgesics.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Suprofen, a potent antagonist of acetic acid-induced writhing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Validating the Anti-inflammatory Effects of B1 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Bradykinin (B550075) B1 receptor antagonism with alternative therapies, supported by experimental data. The content is structured to offer clear data presentation, detailed experimental protocols, and visualizations of key biological pathways and workflows.
B1 Receptor Antagonism: A Targeted Approach to Inflammation
The Bradykinin B1 receptor, a G protein-coupled receptor, is a key player in the inflammatory cascade. Under normal physiological conditions, its expression is low. However, in the presence of tissue injury or inflammation, its expression is significantly upregulated. The B1 receptor is activated by des-Arg⁹-bradykinin, a metabolite of bradykinin, triggering a signaling cascade that contributes to inflammation, pain, and vascular permeability.[1][2]
B1 receptor antagonists function by competitively blocking the binding of des-Arg⁹-bradykinin to the B1 receptor, thereby interrupting the downstream inflammatory signaling pathways. This targeted approach offers the potential for potent anti-inflammatory effects with a reduced risk of side effects compared to broader anti-inflammatory agents.
Comparative Efficacy of B1 Receptor Antagonists and NSAIDs
To validate the anti-inflammatory effects of B1 receptor antagonism, we compare its performance with that of a commonly used Non-Steroidal Anti-Inflammatory Drug (NSAID), Indomethacin (B1671933), in a well-established animal model of acute inflammation: carrageenan-induced paw edema in rats.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| B1 Receptor Antagonist (NPC 567) | 1 | 3 hours | 65% | [1] |
| Indomethacin | 0.66 - 2 | 3 hours | Significant Inhibition | [3] |
| Indomethacin | 10 | 3 hours | 87.3% | [4] |
Note: Direct head-to-head comparative studies with quantitative data for both a specific B1 receptor antagonist and an NSAID in the same experimental setup are limited in the public domain. The data presented is compiled from separate studies to provide an approximate comparison.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This model is a standard method for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Plethysmometer
-
Test compounds (B1 receptor antagonist, NSAID) and vehicle
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds or vehicle to the respective groups of rats via the desired route (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model is used to assess the systemic inflammatory response and the effect of anti-inflammatory agents on the production of pro-inflammatory cytokines.
Materials:
-
Male BALB/c mice (20-25 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and vehicle
-
ELISA kits for TNF-α and IL-1β
-
Sterile saline and necessary laboratory equipment for blood collection and processing.
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Drug Administration: Administer the test compounds or vehicle to the respective groups of mice.
-
Induction of Inflammation: After a specified time (e.g., 1 hour), inject LPS intraperitoneally at an appropriate dose.
-
Sample Collection: At the time of peak cytokine release (e.g., 2 hours post-LPS), collect blood samples from the mice.
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.
B1 Receptor Signaling Pathway in Inflammation
Activation of the B1 receptor by its agonist, des-Arg⁹-bradykinin, initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.
Caption: B1 Receptor Inflammatory Signaling Pathway.
Experimental Workflow for Validating Anti-inflammatory Effects
The following workflow outlines the key steps in a typical preclinical study to validate the anti-inflammatory properties of a B1 receptor antagonist.
References
- 1. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
Comparing the pharmacokinetic profiles of various B1 antagonists
A Comparative Guide to the Pharmacokinetic Profiles of B1 Antagonists
This guide provides a detailed comparison of the pharmacokinetic profiles of several common B1-selective antagonists (beta-blockers), including atenolol (B1665814), bisoprolol (B1195378), metoprolol, and nebivolol (B1214574). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on their performance and supporting experimental data.
Data Presentation: Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of selected B1 antagonists.
| Parameter | Atenolol | Bisoprolol | Metoprolol | Nebivolol |
| Bioavailability | ~50%[1][2] | ~90%[3][4] | ~50%[5][6] | ~12% (Extensive Metabolizers), up to 96% (Poor Metabolizers)[7] |
| Half-life (t½) | 6-7 hours[2][8] | 10-12 hours[3][9][10] | 3-7 hours[5][11] | 10-19 hours (Extensive Metabolizers), can be longer in poor metabolizers[7][12][13] |
| Time to Peak (Tmax) | 2-4 hours[2][14] | ~3 hours[15] | Variable | Variable |
| Protein Binding | ~3%[1] | ~30%[3][10] | ~12%[11] | Highly bound |
| Metabolism | Minimal hepatic metabolism (~5%)[1][16] | ~50% hepatic metabolism to inactive metabolites.[4][9][10] | Extensive hepatic metabolism, primarily by CYP2D6.[11][17] | Extensive hepatic metabolism, primarily by CYP2D6.[12] |
| Elimination | Primarily renal excretion of unchanged drug.[1][2][8] | Balanced, with ~50% excreted unchanged in urine and ~50% as metabolites.[9][10] | Primarily renal excretion of metabolites.[11][17] | Renal and fecal excretion of metabolites. |
Experimental Protocols
Detailed methodologies for the key experiments cited in determining the pharmacokinetic profiles are provided below.
In Vivo Pharmacokinetic Studies in Human Volunteers
This protocol outlines a typical clinical study to determine the pharmacokinetic parameters of a B1 antagonist after oral administration.
-
Study Design: A single-dose, open-label study is conducted in a cohort of healthy volunteers.
-
Procedure:
-
Subjects fast overnight before drug administration.
-
A single oral dose of the B1 antagonist (e.g., 100 mg atenolol, 10 mg bisoprolol) is administered.[9][14]
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[18]
-
Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.[18]
-
-
Analysis:
-
Plasma concentrations of the drug and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[4][13]
-
Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[18]
-
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of a B1 antagonist to its target receptor.
-
Objective: To determine the inhibition constant (Ki) of the antagonist for the β1-adrenergic receptor.[19][20]
-
Materials:
-
Procedure:
-
In a 96-well plate, set up reactions in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled ligand like propranolol), and competition binding (membranes + radioligand + serial dilutions of the test antagonist).[19][20]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[19][20]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[20]
-
Wash the filters with ice-cold wash buffer.[20]
-
Measure the radioactivity on the filters using a scintillation counter.[20]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (concentration of antagonist that inhibits 50% of radioligand binding) from the curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[21]
-
Mandatory Visualization
Signaling Pathway of B1 Antagonism
References
- 1. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. litfl.com [litfl.com]
- 6. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - ProQuest [proquest.com]
- 7. Articles [globalrx.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Basic pharmacokinetics of bisoprolol, a new highly beta 1-selective adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic study and cardiovascular monitoring of nebivolol in normal and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. ClinPGx [clinpgx.org]
- 18. admescope.com [admescope.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Validating B1 Receptor Antagonist Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bradykinin (B550075) B1 receptor, a G protein-coupled receptor (GPCR), is a compelling therapeutic target due to its inducible nature.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammation, making it a key player in chronic pain and inflammatory conditions.[1] Developing antagonists that effectively engage this target in a living system is a critical step in the drug discovery pipeline. Failure to demonstrate adequate target engagement is a significant contributor to clinical trial failures.[2] This guide provides an objective comparison of key methodologies for validating B1 receptor antagonist target engagement in vivo, complete with experimental protocols and supporting data.
Methodologies for In Vivo Target Engagement
Validating that a therapeutic agent binds to its intended target within a complex living organism is a multifaceted challenge. Several techniques can be employed, each with distinct principles, advantages, and limitations. The choice of method depends on factors such as the availability of specific tools (e.g., radiotracers), the nature of the target, and the specific biological question being addressed.[3]
| Technique | Principle | Key Advantages | Key Limitations | Typical Readout |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses a radiolabeled ligand that competes with the drug for binding to the B1 receptor. Target engagement is quantified by the displacement of the radiotracer's signal.[3][4] | Non-invasive, provides spatial and temporal information on target occupancy in the whole organism. | Requires development of a specific and high-affinity radiotracer; expensive infrastructure. | Percentage of target occupancy in specific tissues or brain regions.[3] |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3] | Does not require modification of the compound; can be used to assess direct target binding in tissues. | Can be technically challenging; requires specific antibodies for protein detection. | Increased thermal stability of the B1 receptor protein at higher temperatures.[3] |
| Pharmacodynamic (PD) Biomarkers | Measures the downstream biological effects of B1 receptor blockade. This involves quantifying a validated biomarker that changes in response to receptor activation or inhibition.[3] | Provides a functional measure of target engagement; can be less technically demanding than direct binding assays. | Requires a well-validated biomarker that is directly and robustly linked to B1 receptor activity. | Changes in the level or activity of a downstream signaling molecule (e.g., protein phosphorylation, gene expression).[3] |
| Competitive Activity-Based Protein Profiling (ABPP) | Uses activity-based probes that covalently bind to active enzymes. An antagonist will compete with the probe for binding, and this competition is measured to determine target engagement.[5] | Can assess target engagement for enzymes that lack good biomarkers.[5] | Primarily applicable to enzymes; requires the development of suitable activity-based probes. | Reduction in probe labeling of the target enzyme. |
B1 Receptor Signaling Pathways
The B1 receptor, upon activation by its ligand (e.g., des-Arg⁹-bradykinin), initiates intracellular signaling cascades. Antagonists block these pathways. B1 receptors primarily signal through G-proteins to activate phospholipase C or adenylyl cyclase.[1][6] Additionally, novel pathways have been identified where B1 receptor activation can transactivate a receptor tyrosine kinase (RTK), leading to the stimulation of the Ras/Raf/MEK/MAPK/MSK signaling cascade and subsequent phosphorylation of the CREB transcription factor.[7][8]
Quantitative Comparison of B1 Receptor Antagonists
The following table summarizes in vitro data for several B1 receptor antagonists, which is a prerequisite for advancing to in vivo target engagement studies. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of an antagonist.
| Compound | Assay System | Parameter | Value | Reference |
| [Leu⁸]-Lys-desArg⁹-BK | CHO-B1 cells | pIC50 | 9.16 ± 0.05 | [9] |
| IMR90 human cells | pIC50 | 7.0 | [9] | |
| Merck Compound 14 | CHO-B1 cells | pIC50 | 9.42 ± 0.07 | [9] |
| IMR90 human cells | pIC50 | 6.4 | [9] | |
| DFL20656 | CHO-B1 cells | pIC50 | 7.75 ± 0.16 | [9] |
| IMR90 human cells | pIC50 | 5.8 | [9] |
Note: In vivo studies confirmed that DFL20656 produced a long-lasting effect in a neuropathic pain model.[10][11]
Experimental Protocols & Workflow
Successful in vivo validation requires meticulous experimental design and execution. The general workflow involves administering the test compound to animal models, followed by a specific assay to measure target engagement.
Protocol 1: Positron Emission Tomography (PET) Imaging
-
Animal Dosing: Administer the B1 receptor antagonist or a vehicle control to a cohort of appropriate animal models (e.g., rats) at various doses and time points.[3]
-
Radiotracer Administration: At a predetermined time after dosing, administer a B1 receptor-specific radiotracer (e.g., a radiolabeled antagonist).[3]
-
PET Scanning: Place the animal in a PET scanner and acquire images over a specific duration to measure the distribution and concentration of the radiotracer in tissues of interest (e.g., brain, inflamed tissue).
-
Image Analysis: Reconstruct the PET scan data to generate images showing radiotracer uptake.
-
Target Occupancy Calculation: Compare the radiotracer signal in the drug-treated animals to that in the vehicle-treated animals. A reduction in signal in the treated group indicates target engagement by the drug. Calculate the percentage of target occupancy at different drug doses.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA®) from Tissue
-
Animal Dosing: Treat animals with the B1 receptor antagonist or a vehicle control.[3]
-
Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest. Lyse the tissues under non-denaturing conditions to release the proteins.[3]
-
Heat Challenge: Aliquot the tissue lysates and heat them across a range of temperatures.[3]
-
Protein Separation: Centrifuge the heated samples to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble B1 receptor protein using a specific detection method, such as Western blotting or ELISA.[3]
-
Data Analysis: Plot the amount of soluble B1 receptor as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates target stabilization and therefore engagement.[3]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Animal Dosing: Administer a range of doses of the B1 receptor antagonist or vehicle to cohorts of animals.[3]
-
Sample Collection: At specified time points, collect relevant biological samples, which could include tissues (e.g., inflamed paw) or biofluids (e.g., blood).[3]
-
Biomarker Quantification: Measure the levels or activity of a validated downstream biomarker of B1 receptor signaling. This can be done using various techniques:[3]
-
ELISA: To quantify the concentration of a protein biomarker (e.g., a cytokine).
-
Western Blot: To assess the levels of a protein or its post-translational modifications (e.g., phosphorylation of a signaling protein like CREB).
-
qPCR: To measure changes in the gene expression of a target-regulated gene.
-
-
Data Analysis: Correlate the changes in the biomarker levels with the dose of the administered antagonist to establish a dose-response relationship for functional target engagement.[3]
References
- 1. What are B1 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. selvita.com [selvita.com]
- 3. benchchem.com [benchchem.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Binding Mode Exploration of B1 Receptor Antagonists' by the Use of Molecular Dynamics and Docking Simulation-How Different Target Engagement Can Determine Different Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Bradykinin B1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of the Bradykinin (B550075) B1 (B1) receptor antagonist, BI 113823, against other notable B1 receptor antagonists, SSR240612 and R715. The B1 receptor, an inducible G-protein coupled receptor, is a compelling therapeutic target for chronic inflammatory and pain conditions due to its upregulation at sites of tissue injury and inflammation. This guide summarizes key preclinical efficacy data, outlines experimental methodologies, and presents a qualitative assessment of the therapeutic window for these compounds.
Mechanism of Action and Therapeutic Rationale
Bradykinin B1 receptor antagonists exert their therapeutic effects by competitively blocking the binding of des-Arg⁹-bradykinin, the primary agonist of the B1 receptor. This action inhibits the downstream signaling cascade that contributes to inflammation, vasodilation, and the sensitization of nociceptors, thereby alleviating pain and reducing inflammation. The inducible nature of the B1 receptor in pathological states suggests that its antagonists may offer a favorable safety profile with a potentially wide therapeutic index.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of BI 113823, SSR240612, and R715 in various animal models of inflammation and pain.
Table 1: Efficacy of BI 113823 in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference |
| CFA-Induced Inflammatory Hyperalgesia | Rat | 10, 30, 100 mg/kg, p.o. | Dose-dependent reduction in mechanical hyperalgesia. | [1] |
| Cecal Ligation and Puncture (CLP) Sepsis | Rat | 1, 10 mg/kg, p.o. | Reduced inflammatory markers, attenuated organ injury, and improved 7-day survival rate. | [2] |
| Endotoxin-Induced Acute Lung Injury | Mouse | 1, 10, 30 mg/kg, p.o. | Significantly reduced neutrophil influx, lung vascular permeability, and inflammatory cytokines. | [3] |
Table 2: Efficacy of SSR240612 in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference |
| Glucose-Induced Tactile and Cold Allodynia | Rat | 0.3, 3, 10, 30 mg/kg, p.o. | Dose-dependent blockade of tactile (ID₅₀=5.5 mg/kg) and cold (ID₅₀=7.1 mg/kg) allodynia. | [4] |
| des-Arg⁹-BK-Induced Paw Edema | Mouse | 3, 10 mg/kg, p.o. & 0.3, 1 mg/kg, i.p. | Inhibition of paw edema. | [5] |
| Capsaicin-Induced Ear Edema | Mouse | 0.3, 3, 30 mg/kg, p.o. | Reduction in ear edema. | [6] |
| Neuropathic Thermal Pain (Sciatic Nerve Constriction) | Rat | 20, 30 mg/kg, p.o. | Prevention of neuropathic thermal pain. | [5] |
Table 3: Efficacy of R715 in Preclinical Models
| Model | Species | Dosing | Key Findings | Reference |
| Streptozotocin-Induced Diabetic Thermal Hyperalgesia | Mouse | 400 µg/kg, i.p. (twice daily for 7 days) | Significantly attenuated thermal hyperalgesia. | [7] |
| Neuropathic Pain (Mechanical Hypernociception) | Mouse | Not specified | Reduction in mechanical hypernociception. |
Therapeutic Index Assessment
A definitive quantitative comparison of the therapeutic index (Toxic Dose / Therapeutic Dose) for these compounds is challenging due to the limited publicly available data on their maximum tolerated doses (MTD) or lethal doses (LD50). However, a qualitative assessment based on reported safety findings provides valuable insights.
-
BI 113823 : This compound has progressed to Phase I clinical trials, where its safety, tolerability, and pharmacokinetics were evaluated in healthy volunteers and patients with osteoarthritis at single oral doses up to 800 mg and multiple rising doses.[8] The progression to human trials suggests a favorable preclinical safety profile. In preclinical studies, it has shown efficacy in various models without reported adverse effects at therapeutic doses.[1][2][3]
-
SSR240612 : Studies in a rat model of insulin (B600854) resistance demonstrated that at doses effective in reversing allodynia (up to 30 mg/kg), SSR240612 did not alter plasma glucose or insulin levels and had no observable non-specific effects on the basal sensory function in control animals.[4] This suggests a good separation between therapeutic and adverse effect doses in this context.
-
R715 : As a peptide antagonist, its route of administration is typically parenteral. In a study investigating its effects on cardiovascular responses in rats, R715 did not induce motor impairment, respiratory arrest, or persistent cardiovascular changes at effective doses.[9]
Based on the available information, all three antagonists appear to have a promising therapeutic window in preclinical settings. The advancement of BI 113823 to clinical trials provides the most robust evidence for its potential safety in humans.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of the protocols used in the cited efficacy studies.
BI 113823: CFA-Induced Inflammatory Hyperalgesia in Rats
-
Induction of Inflammation : Male Wistar rats are injected with 150 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.
-
Drug Administration : BI 113823 is administered orally at doses of 10, 30, or 100 mg/kg.
-
Assessment of Hyperalgesia : Mechanical hyperalgesia is assessed using a dynamic plantar aesthesiometer, which measures the paw withdrawal threshold to a progressively increasing mechanical force. Measurements are taken before and at various time points after drug administration.
-
Experimental Workflow:
Workflow for CFA-induced hyperalgesia model.
SSR240612: Glucose-Induced Allodynia in Rats
-
Induction of Insulin Resistance : Male Sprague-Dawley rats are provided with 10% D-glucose in their drinking water for 12 weeks to induce a state of insulin resistance and associated sensory abnormalities.
-
Drug Administration : SSR240612 is administered orally by gavage at doses of 0.3, 3, 10, and 30 mg/kg.
-
Assessment of Allodynia :
-
Tactile Allodynia : The paw-withdrawal threshold to mechanical stimulation is measured using von Frey filaments of increasing stiffness.
-
Cold Allodynia : The response to a drop of acetone (B3395972) applied to the plantar surface of the hind paw is observed and timed.
-
-
Experimental Workflow:
Workflow for glucose-induced allodynia model.
R715: Streptozotocin-Induced Diabetic Hyperalgesia in Mice
-
Induction of Diabetes : Male CD-1 mice are injected with a single high dose of streptozotocin (B1681764) (STZ; 200 mg/kg, i.p.) to induce type 1 diabetes.
-
Drug Administration : R715 is injected intraperitoneally at a dose of 400 µg/kg twice daily for 7 days, starting 4 days after STZ injection.
-
Assessment of Hyperalgesia : Nociception is assessed using multiple thermal tests:
-
Hot Plate Test : Latency to paw licking or jumping on a heated surface.
-
Plantar Stimulation Test : Latency to paw withdrawal from a radiant heat source.
-
Tail Immersion Test : Latency to tail withdrawal from hot water.
-
Tail Flick Test : Latency to tail flick from a radiant heat source.
-
-
Experimental Workflow:
Workflow for STZ-induced hyperalgesia model.
Bradykinin B1 Receptor Signaling Pathway
The binding of des-Arg⁹-bradykinin to the B1 receptor initiates a signaling cascade that is central to its pro-inflammatory and algesic effects.
Simplified Bradykinin B1 receptor signaling pathway.
Conclusion
BI 113823, SSR240612, and R715 are potent and selective Bradykinin B1 receptor antagonists with demonstrated efficacy in preclinical models of inflammation and pain. While a quantitative comparison of their therapeutic indices is precluded by the lack of comprehensive public toxicity data, the available information suggests that all three compounds possess a favorable safety profile at therapeutically relevant doses. The progression of BI 113823 to clinical trials underscores its potential as a therapeutic agent. Further studies are warranted to fully elucidate the therapeutic index of these promising compounds and their potential for translation to clinical use in the management of chronic pain and inflammatory diseases.
References
- 1. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI-113823 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Cardiovascular effects of intrathecally administered bradykinin in the rat: characterization of receptors with antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of B1 Receptor Antagonists in the Attenuation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
The bradykinin (B550075) B1 receptor, a G protein-coupled receptor, is a key player in the inflammatory cascade. Its expression is induced by tissue injury and inflammatory mediators, making it a compelling therapeutic target for a range of inflammatory conditions, including neuroinflammation. This guide provides a comparative overview of prominent B1 receptor antagonists, summarizing their efficacy in preclinical models of neuroinflammation, and detailing the experimental protocols used for their evaluation.
Performance of B1 Receptor Antagonists: A Quantitative Overview
Direct comparative studies of various B1 receptor antagonists in a single, standardized model of neuroinflammation are limited in publicly available literature. However, by synthesizing data from multiple studies, we can construct a comparative landscape of their potential efficacy. The following table summarizes key quantitative findings for several B1 receptor antagonists. It is crucial to consider that these results are from different experimental models and conditions, which may influence the observed effects.
| Antagonist | Animal Model | Neuroinflammation Induction | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| R-715 | Mouse | Focal Cryolesion (Brain Injury) | Lesion Volume | ~79% reduction (12.2 ± 6.1 mm³ in control vs. 2.6 ± 1.4 mm³ with R-715) | [1] |
| Brain Edema (Evan's Blue Extravasation) | ~50% reduction | [1] | |||
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | TNF-α Release | Increased LPS-induced release (Note: This in vitro finding may reflect complex regulatory mechanisms) | [2][3] | |
| Nitric Oxide (NO) Release | Increased LPS-induced release | [2][3] | |||
| SSR240612 | Rat | Glucose-induced (Model of diabetic neuropathy with a neuroinflammatory component) | Tactile Allodynia | ID50 = 7.1 mg/kg (oral administration) for reversal of cold allodynia | [4] |
| BI113823 | Rat | Complete Freund's Adjuvant (CFA) - (Model of inflammatory pain with a neuroinflammatory component) | Mechanical Hyperalgesia | Significant reduction with oral or intrathecal administration (specific % not provided) | [5] |
Note on R-715's In Vitro Results: The unexpected in vitro finding that R-715 enhanced LPS-induced TNF-α and NO release in BV2 microglial cells highlights the complexity of B1 receptor signaling.[2][3][6] This could be due to off-target effects, interactions with other signaling pathways in a simplified in vitro system, or a feedback mechanism that is regulated differently in vivo. The in vivo data, however, consistently demonstrate a neuroprotective and anti-inflammatory effect of R-715.[1]
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action of B1 receptor antagonists and the methods used to evaluate them, the following diagrams illustrate the B1 receptor signaling pathway in neuroinflammation and a typical experimental workflow.
Figure 1: B1 Receptor Signaling Pathway in Neuroinflammation.
Figure 2: Experimental Workflow for Evaluating B1R Antagonists.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of B1 receptor antagonists in neuroinflammation.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is widely used to study the mechanisms of neuroinflammation and to screen anti-inflammatory compounds.
-
Animals: Male C57BL/6 mice are commonly used.
-
LPS Administration: LPS from Escherichia coli (e.g., serotype O55:B5) is dissolved in sterile, pyrogen-free saline. A single intraperitoneal (i.p.) injection of LPS (typically 0.25 to 5 mg/kg body weight) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[7] The dose and timing can be varied to induce acute or chronic neuroinflammation.
-
Time Course: Neuroinflammatory markers in the brain, such as cytokine expression and microglial activation, are typically assessed at various time points post-injection (e.g., 4, 24, and 72 hours) to capture the dynamics of the inflammatory response.
-
Control Group: A control group of animals receives an i.p. injection of an equivalent volume of sterile saline.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
qPCR is a sensitive technique used to quantify the expression levels of genes encoding inflammatory mediators in brain tissue.
-
Tissue Homogenization and RNA Extraction: Following euthanasia, the brain is rapidly dissected, and specific regions (e.g., hippocampus, cortex) are isolated. The tissue is homogenized, and total RNA is extracted using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically includes cDNA template, forward and reverse primers for the target genes (e.g., Tnf, Il1b, Il6) and a reference gene (e.g., Gapdh, Actb), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.[4]
Immunofluorescence for Microglial Activation
Immunofluorescence is a technique used to visualize and quantify the activation and morphological changes of microglia, the resident immune cells of the brain.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA) for fixation. The brains are then removed, post-fixed in PFA, and cryoprotected in a sucrose (B13894) solution. The brains are sectioned using a cryostat or vibratome.
-
Staining Procedure:
-
Blocking and Permeabilization: Brain sections are incubated in a blocking solution (e.g., containing normal goat serum and a detergent like Triton X-100) to prevent non-specific antibody binding and to permeabilize cell membranes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically targets a microglial marker, such as Iba1 (Ionized calcium-binding adapter molecule 1).
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The sections may be counterstained with a nuclear stain like DAPI and then mounted on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis: The stained sections are imaged using a fluorescence or confocal microscope. The activation state of microglia can be assessed by analyzing their morphology (e.g., ramified, amoeboid) and by quantifying the intensity of the Iba1 signal or the number of Iba1-positive cells in a specific brain region.
Conclusion
The available preclinical data suggest that B1 receptor antagonists hold significant promise as therapeutic agents for neuroinflammatory disorders. Compounds like R-715 have demonstrated robust efficacy in reducing key pathological features in animal models. However, the field would greatly benefit from direct, head-to-head comparative studies to establish a clearer hierarchy of potency and efficacy among the various antagonists. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous preclinical studies to further elucidate the therapeutic potential of this promising class of drugs.
References
- 1. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the Bradykinin B1 Receptor in Microglial Activation: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the Bradykinin B1 Receptor in Microglial Activation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking New Bradykinin B1 Receptor Antagonists Against Established Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bradykinin (B550075) B1 receptor (B1R), a G protein-coupled receptor, is a compelling therapeutic target due to its inducible nature.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is significantly upregulated in response to tissue injury and inflammation, playing a crucial role in chronic pain and inflammatory conditions.[2] This selective expression profile suggests that B1R antagonists could offer potent therapeutic benefits with a reduced risk of side effects compared to broader anti-inflammatory agents.[2] This guide provides an objective comparison of new versus established non-peptide B1 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.
Comparative Analysis of B1 Receptor Antagonists
The development of potent and orally bioavailable non-peptide B1R antagonists has been a key objective in the field. Below is a comparison of a newer antagonist that has undergone recent clinical evaluation against an established, well-characterized compound.
| Compound | Development Stage | Target Affinity (Ki) | Functional Potency (IC50) | Key In Vivo/Clinical Findings |
| BI 1026706 | Phase II Clinical Trial | Data not publicly available | Data not publicly available | Well-tolerated in patients with Diabetic Macular Edema (DME), but did not show superiority over placebo in reducing central retinal thickness.[3] |
| SSR240612 | Preclinical/Discontinued Clinical | 0.48 nM (human MRC5 cells)[4] 0.73 nM (HEK cells expressing human B1R)[4] | 1.9 nM (Inositol phosphate-1 formation)[4] | Potently blocks des-Arg9-BK-induced paw edema in mice and reduces inflammatory pain in the formalin model.[4] |
| BI-113823 | Preclinical | Data not publicly available | Data not publicly available | Effectively reduces complete Freund's adjuvant (CFA)-induced inflammatory mechanical hyperalgesia in rats through both peripheral and spinal mechanisms.[5] |
Key Signaling Pathway
The B1 receptor primarily signals through the Gq alpha subunit of its associated heterotrimeric G protein.[1] Agonist binding initiates a cascade leading to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] This increase in intracellular calcium is a hallmark of B1R activation and a key measurable outcome in functional assays.[1]
Caption: Canonical B1 receptor signaling pathway via Gq/PLC activation leading to calcium mobilization.
Experimental Protocols
Objective evaluation of new B1 receptor antagonists requires robust and reproducible experimental methodologies. The following sections detail standard protocols for determining the binding affinity and functional potency of these compounds.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the B1 receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human B1 receptor (e.g., CHO or HEK cells).[8]
-
Radioligand: A tritiated ([³H]) or radioiodinated B1R ligand (e.g., [³H][Leu⁹]des-Arg¹⁰-kallidin).[8]
-
Test Compound: The B1R antagonist under investigation.
-
Non-specific Binding Control: A high concentration of an unlabeled B1R agonist or antagonist (e.g., 1 µM des-Arg¹⁰-kallidin).[8]
-
Assay Buffer: Typically contains salts and a buffering agent (e.g., 120 mM NaCl, 5 mM KCl, 20 mM HEPES, pH 7.4).[8]
-
Filtration System: A cell harvester and glass fiber filters pre-treated with polyethyleneimine.[8]
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 90 minutes at room temperature).[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a B1R agonist. This provides a measure of the compound's functional potency (IC50).[1]
Materials:
-
Cells: Whole cells stably expressing the human B1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.[1]
-
B1R Agonist: E.g., des-Arg⁹-bradykinin.
-
Test Compound: The B1R antagonist under investigation.
-
Assay Buffer: E.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading (e.g., a FLIPR®).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load the cells with a calcium-sensitive dye solution. Incubate for 30-60 minutes at 37°C.[1]
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of the test antagonist. Incubate for 15-30 minutes.[1]
-
Agonist Addition & Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a pre-determined concentration of the B1R agonist (e.g., the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²⁺]i. Determine the inhibitory effect of the antagonist at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to calculate the IC50 value.
Caption: Standard experimental workflow for characterizing B1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin activation of extracellular signal-regulated kinases in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bradykinin B1 Receptor Antagonists
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Bradykinin B1 receptor antagonists, a class of compounds pivotal in pain and inflammation research.
Pre-Disposal and Handling Considerations
Before beginning any experimental work, it is crucial to be familiar with the safety and handling requirements for the specific Bradykinin B1 receptor antagonist in use. While a Safety Data Sheet (SDS) for a compound generically named "Bradykinin B1 receptor antagonist 1" is not available, the following guidelines are based on information for structurally similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling Bradykinin B1 receptor antagonists. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
Storage:
Store Bradykinin B1 receptor antagonists according to the manufacturer's instructions, which is typically in a cool, dry, and well-ventilated area, often at -20°C or -80°C for long-term stability.[1]
Waste Categorization and Segregation
Proper disposal begins with accurate waste categorization. Do not mix different types of chemical waste.
-
Solid Waste: Unused or expired compounds, contaminated lab materials (e.g., weigh boats, contaminated paper towels).
-
Liquid Waste: Solutions containing the antagonist, and solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the antagonist.
Step-by-Step Disposal Procedures
Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with the Bradykinin B1 receptor antagonist into a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of the antagonist, and any other components in the waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing the antagonist in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle). Do not fill the container to more than 90% capacity to allow for expansion.
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized before disposal. However, consult your institution's specific guidelines, as some facilities prefer to handle neutralization centrally.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name(s) and approximate concentrations of all constituents, and the associated hazards (e.g., flammable, corrosive).
-
Storage: Store the sealed container in a secondary containment bin in a designated satellite accumulation area.
Sharps Waste Disposal:
-
Collection: Place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste - Sharps" and include the name of the chemical contaminant.
-
Disposal: Once the sharps container is full (do not overfill), seal it and arrange for its collection by your institution's hazardous waste management service.
Decontamination of Labware
Glassware and equipment that have come into contact with a Bradykinin B1 receptor antagonist must be decontaminated before being washed and reused.
-
Rinsing: Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the antagonist.
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Washing: After rinsing, the glassware can be washed using standard laboratory procedures.
Emergency Spill Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an appropriate absorbent material (e.g., spill pillows or absorbent pads) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully clean the affected area. The used absorbent materials are considered hazardous waste and must be disposed of accordingly.
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
While specific quantitative disposal data for a generic "this compound" is not available, the table below provides an example based on a representative antagonist, R715.
| Parameter | Value | Source |
| Solubility in Water | Soluble to 5 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Purity | ≥95% | [2] |
This data is crucial for preparing solutions and for understanding the potential concentration of the antagonist in liquid waste streams.
Experimental Workflow & Disposal Pathway
The following diagrams illustrate a typical experimental workflow involving a Bradykinin B1 receptor antagonist and the subsequent waste disposal pathway.
Caption: A typical experimental workflow leading to the generation of waste containing a Bradykinin B1 receptor antagonist.
Caption: A decision tree for the proper segregation and disposal of different types of waste generated from experiments with Bradykinin B1 receptor antagonists.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of Bradykinin B1 receptor antagonists, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols and requirements.
References
Essential Safety and Operational Guide for Handling Bradykinin B1 Receptor Antagonist 1
Disclaimer: A specific Safety Data Sheet (SDS) for "Bradykinin B1 receptor antagonist 1" is not publicly available. The following guidance is based on best practices for handling potent, novel peptide-based research compounds and is intended to supplement a thorough, institution-specific risk assessment. Researchers must consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on providing immediate, procedural guidance for safe handling, experimental use, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The required level of PPE depends on the specific laboratory activity and the physical form of the compound.[1][2][3]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Lyophilized Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP2 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles (if not using a full-face respirator).[1][2] | High risk of aerosolization and inhalation of fine powder. Full respiratory and skin protection is crucial.[1][2] |
| Solution Preparation and Aliquoting | - Work within a certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.[4][5] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| In Vitro Experiments | - Standard lab coat.- Safety glasses.- Nitrile gloves. | Focus on preventing skin and eye contact with dilute solutions.[1] |
Operational Plan: From Receipt to Experimentation
A systematic workflow ensures safety and maintains the integrity of the compound.[1][5]
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability, protected from light and moisture.[5]
-
Clearly label the container with the compound name, date of receipt, and "Potent Compound - Handle with Care".
2. Preparation of Stock Solutions:
-
All handling of the lyophilized powder must be conducted in a certified chemical fume hood to prevent inhalation.[2]
-
Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can affect the stability of the peptide.
-
Reconstitute the peptide using a sterile, high-purity solvent (e.g., sterile water, buffer, or DMSO, depending on solubility).[4] Gentle vortexing or swirling is recommended to dissolve the peptide; avoid vigorous shaking.[4]
-
Prepare concentrated stock solutions and create smaller aliquots for daily use to avoid repeated freeze-thaw cycles.[2][4]
-
Clearly label all stock and working solution vials with the compound name, concentration, solvent, and date of preparation.[5]
3. Spill Management:
-
Minor Spill (within a fume hood):
-
Use an appropriate absorbent material to contain the spill.
-
Decontaminate the area with a suitable cleaning agent.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional EHS office.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[6] Never pour solutions down the sink.[4][5]
| Waste Type | Disposal Procedure |
| Solid Waste | - Includes contaminated gloves, pipette tips, vials, and absorbent materials.- Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.[6] |
| Liquid Waste | - Includes unused stock solutions, experimental media, and buffer washes.- Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]- Ensure the container material is compatible with the solvents used. |
| Sharps Waste | - Needles and syringes contaminated with the antagonist.- Dispose of immediately in a designated, puncture-resistant sharps container.[6] |
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of the this compound.
Objective: To determine the inhibitory constant (Ki) of the test antagonist for the Bradykinin B1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human Bradykinin B1 receptor.
-
Radioligand: A known high-affinity radiolabeled Bradykinin B1 receptor agonist or antagonist (e.g., [3H]-Lys-des-Arg9-Bradykinin).
-
Test Compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control: A high concentration of a known non-radiolabeled B1 receptor ligand.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the Bradykinin B1 receptor in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound (e.g., from 10⁻¹² to 10⁻⁴ M).
-
In a 96-well plate, set up triplicate wells for each concentration of the test antagonist.
-
Include triplicate wells for "total binding" (radioligand + membranes, no antagonist) and "non-specific binding" (radioligand + membranes + high concentration of unlabeled ligand).
-
Add a fixed concentration of the radioligand to all wells (typically at a concentration close to its Kd).
-
Add the membrane preparation to all wells.
-
Add the corresponding dilutions of the test antagonist to the appropriate wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each antagonist concentration.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Compound Data (To Be Determined Experimentally)
Since this is a novel compound, key quantitative data must be determined experimentally. Researchers should aim to characterize the following properties:
| Parameter | Description | Importance |
| Solubility | The maximum concentration to which the compound can be dissolved in various solvents (e.g., water, DMSO, ethanol). | Crucial for preparing accurate stock solutions and avoiding precipitation in experimental assays. |
| Stability in Solution | The rate of degradation of the compound in various solvents and at different storage temperatures (e.g., 4°C, -20°C, -80°C). | Ensures the integrity and potency of the compound throughout the duration of the experiments. |
| Hygroscopicity | The tendency of the solid compound to absorb moisture from the air. | Important for accurate weighing and storage to prevent degradation. |
| pKa | The acid dissociation constant. | Provides insight into the ionization state of the compound at different pH values, which can affect its solubility and binding characteristics. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
